3-Methyladipic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863090 | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |
| Record name | (±)-3-Methyladipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methyl-adipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLADIPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyladipic Acid: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid that plays a significant role as a human urinary metabolite.[1] Its presence and concentration in biological fluids are of particular interest in the study of certain metabolic disorders, most notably Adult Refsum Disease (ARD). This technical guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and detailed methodologies for the synthesis and analysis of this compound.
Chemical Structure and Identifiers
This compound is structurally a derivative of adipic acid with a methyl group substitution at the third carbon position.[1]
-
IUPAC Name: 3-methylhexanedioic acid[1]
-
CAS Number: 3058-01-3[1]
-
Molecular Formula: C₇H₁₂O₄[1]
-
SMILES: CC(CCC(=O)O)CC(=O)O[1]
-
InChI: InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 100-102 °C | [2][3] |
| Boiling Point | 230 °C at 30 mmHg | [2][3] |
| Water Solubility | 16.8 g/L | [4] |
| pKa (Strongest Acidic) | 4.04 | [4] |
| Appearance | White crystalline solid | [5] |
Solubility in Organic Solvents:
-
DMF: 14 mg/mL
-
DMSO: 12 mg/mL
-
Ethanol: 5 mg/mL
-
PBS (pH 7.2): 5 mg/mL
Biological Role and Signaling Pathways
This compound is primarily known as a metabolite in the catabolism of phytanic acid. In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid degradation is deficient. Consequently, an alternative ω-oxidation pathway becomes the main route for its metabolism, leading to the formation and subsequent excretion of this compound in the urine.[4][6] Therefore, urinary levels of this compound can serve as a biomarker for monitoring the ω-oxidation of phytanic acid in patients with ARD.[6]
Below is a diagram illustrating the metabolic pathway of phytanic acid, highlighting the formation of this compound in the context of Refsum Disease.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described in The Journal of Organic Chemistry, 1975, 40 (10), pp 1488–1490. The synthesis involves the oxidation of 3-methylcyclohexanol (B165635).
Materials:
-
3-Methylcyclohexanol
-
Ruthenium tetroxide (RuO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium periodate (B1199274) (NaIO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 3-methylcyclohexanol in a mixture of carbon tetrachloride, acetonitrile, and water is prepared in a reaction flask equipped with a magnetic stirrer and maintained at a controlled temperature.
-
A catalytic amount of ruthenium tetroxide is added to the solution.
-
Sodium periodate is added portion-wise to the stirred solution over a period of time to regenerate the ruthenium tetroxide.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled and the excess oxidant is quenched.
-
The reaction mixture is then partitioned between diethyl ether and water.
-
The aqueous layer is separated and acidified with hydrochloric acid.
-
The acidified aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the quantitative analysis of this compound in urine samples. This method typically requires derivatization to increase the volatility of the analyte for GC analysis.
Materials and Reagents:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Take a specific volume of urine (e.g., 1 mL) and add the internal standard.
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate. Vortex vigorously and centrifuge to separate the layers.
-
Carefully collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and a catalyst such as pyridine.
-
Seal the reaction vial and heat at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 30-60 minutes) to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically around 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification. In SIM mode, specific ions characteristic of the this compound TMS derivative are monitored to enhance sensitivity and selectivity.
-
-
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in urine.
References
- 1. (R)-3-METHYLHEXANEDIOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-3-METHYLHEXANEDIOIC ACID | 623-82-5 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. 3-Methylhexanedioic acid-Molbase [molbase.com]
An In-depth Technical Guide to 3-Methyladipic Acid (CAS 3058-01-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyladipic acid (CAS 3058-01-3), a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. The document details its chemical and physical properties, metabolic significance, and its role as a key biomarker for specific genetic disorders. Detailed experimental protocols for its synthesis and quantification in biological matrices are provided, alongside visual representations of the metabolic pathways in which it is involved. This guide is intended to serve as a foundational resource for researchers engaged in metabolomics, clinical diagnostics, and drug development related to metabolic diseases.
Chemical and Physical Properties
This compound, also known as 3-methylhexanedioic acid, is a methyl-branched dicarboxylic acid.[1] Its structure is fundamentally adipic acid with a methyl group at the C-3 position.[1] This substitution introduces a chiral center, though it is often handled as a racemic mixture.[2] It is a white, crystalline solid at room temperature and is soluble in water.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 3058-01-3 | [1][4] |
| Molecular Formula | C₇H₁₂O₄ | [1][5] |
| Molecular Weight | 160.17 g/mol | [1][4][5] |
| IUPAC Name | 3-methylhexanedioic acid | [1] |
| Synonyms | (+-)-3-Methyladipic acid, 3-Methylhexanedioic acid, β-Methyladipic acid | [1][2] |
| Appearance | White fine crystalline powder | [3][6] |
| Melting Point | 100-102 °C | [3][4] |
| Boiling Point | 230 °C at 30 mmHg | [3][4] |
| Solubility | Soluble in water, ethanol (B145695), acetone, DMF, DMSO | [2][7] |
| InChI Key | SYEOWUNSTUDKGM-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(CCC(=O)O)CC(=O)O | [4] |
Metabolic Significance
This compound is not a central metabolite in major energy pathways but serves as a crucial indicator of dysfunction in specific catabolic routes, primarily the degradation of the amino acid leucine (B10760876) and the branched-chain fatty acid, phytanic acid.
Role in Leucine Catabolism
This compound can be a minor downstream metabolite in the leucine degradation pathway, particularly when there is a metabolic block. The key enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase (3-MCC). A deficiency in this enzyme leads to the accumulation of upstream metabolites like 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[8][9][10]
Role in Phytanic Acid Oxidation
The most significant role of this compound is as the terminal metabolite of the omega (ω)-oxidation pathway for phytanic acid.[3][11][12] Phytanic acid is a branched-chain fatty acid that cannot be degraded by the standard beta-oxidation pathway due to its methyl group at the β-position.[13] The primary route for its catabolism is alpha-oxidation in the peroxisomes.
In individuals with Adult Refsum Disease (ARD) , the alpha-oxidation pathway is defective due to a deficiency in the enzyme phytanoyl-CoA hydroxylase.[7][12][13] This forces the metabolism of phytanic acid through the alternative ω-oxidation pathway, which typically plays a minor role.[12][13] This pathway results in the formation and subsequent urinary excretion of dicarboxylic acids, with this compound being a key product.[11][12][13]
Signaling Pathways and Metabolic Maps
The following diagrams illustrate the metabolic context of this compound.
This compound as a Biomarker
Elevated urinary excretion of this compound is a hallmark of specific metabolic disorders.
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency
3-MCC deficiency is an autosomal recessive disorder of leucine metabolism.[9][10] While the primary diagnostic markers are elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, analysis of the complete organic acid profile, which can include this compound, is crucial for differential diagnosis.[8][10][14]
Adult Refsum Disease (ARD)
In ARD, the measurement of urinary this compound provides a direct assessment of the activity of the alternative ω-oxidation pathway.[13] Its excretion correlates with plasma phytanic acid levels and can be used to monitor the metabolic state of patients, especially in response to dietary restrictions of phytanic acid.[13]
Quantitative Levels in Pathological vs. Normal States
The concentration of this compound in urine is significantly different between healthy individuals and those with relevant metabolic disorders.
| Condition | Analyte | Matrix | Concentration Range (mmol/mol creatinine) | Reference(s) |
| Healthy Pediatric Population | This compound | Urine | Typically < 20 (Varies with age) | [15] |
| Adult Refsum Disease (ARD) | This compound | Urine | Significantly elevated, correlates with plasma phytanic acid levels. Excretion can represent 20.4 to 57.4 µmol/day of metabolized phytanic acid. | [13] |
| 3-MCC Deficiency | This compound | Urine | May be elevated as part of a complex organic aciduria profile. | [8][10] |
Note: Reference ranges can vary significantly between laboratories and populations. The values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Urine by GC-MS
This protocol is a representative method for the quantitative analysis of urinary organic acids, including this compound, based on established laboratory procedures.[1][4][6][7][11]
Objective: To extract, derivatize, and quantify this compound from a human urine sample using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Urine sample (stored at -20°C)
-
Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled this compound
-
5M HCl
-
Sodium chloride (solid)
-
Ethyl acetate (B1210297) (anhydrous)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes (15 mL), GC vials with inserts
Experimental Workflow:
Procedure:
-
Sample Preparation: Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity. Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.
-
Normalization: Transfer a volume of the urine supernatant equivalent to a set amount of creatinine (B1669602) (e.g., 0.5 µmol) into a 15 mL glass centrifuge tube. Add deionized water to bring the total volume to 1.5 mL. Add a known amount of the internal standard.
-
Acidification and Saturation: Add 6 drops of 5M HCl to acidify the sample to a pH < 2 (verify with pH paper). Add solid sodium chloride until the solution is saturated to facilitate the extraction.[1]
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction on the remaining aqueous layer with a second 3 mL aliquot of ethyl acetate (or diethyl ether) and combine the organic extracts.[6]
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporation: Decant the dried extract into a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 35-40°C.[6][11]
-
Derivatization:
-
To the dried residue, add 75 µL of BSTFA (+1% TMCS) and 20 µL of anhydrous pyridine.[1][6]
-
Cap the tube tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 5 min, then ramp at 8°C/min to 280°C, and hold for 10 min.[6]
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Quantification: Identify the this compound-TMS derivative peak based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
Protocol 2: Synthesis of this compound (Historical Method)
The synthesis of β-methyladipic acid was described by Arthur I. Vogel in 1931.[16] This protocol is a summary of the principles of that synthesis, which involves the condensation of ethyl acetoacetate with ethyl β-bromopropionate followed by hydrolysis and decarboxylation.
Objective: To synthesize this compound.
Reactants:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethyl β-bromopropionate
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
Procedure Outline:
-
Condensation: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium salt. This is followed by condensation with ethyl β-bromopropionate.
-
Hydrolysis and Decarboxylation: The resulting diester is then subjected to ketonic hydrolysis using a potassium hydroxide solution. This step hydrolyzes the ester groups and induces decarboxylation of the acetoacetic ester moiety.
-
Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid, leading to the precipitation of this compound, which can then be isolated and purified by recrystallization.
Note: This is a summary of a historical method. Researchers should consult the original publication and modern organic synthesis literature for detailed, safe, and optimized procedures.[16]
Conclusion
This compound is a metabolically significant molecule whose presence and concentration in biological fluids, particularly urine, serve as a critical diagnostic and monitoring biomarker for Adult Refsum Disease and can be informative in the assessment of 3-MCC deficiency. The analytical methods for its quantification are well-established, relying on robust techniques like GC-MS. A thorough understanding of its metabolic origins and the methods for its detection is essential for researchers and clinicians working on the diagnosis and treatment of these rare but serious inborn errors of metabolism. This guide provides the core technical information required to support such endeavors.
References
- 1. erndim.org [erndim.org]
- 2. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXXXI.—Syntheses of cyclic compounds. Part VIII. The conversion of β-methyladipic acid into 3-methylcyclopentanone and the preparation of 3-methylcyclopentane-1 : 1-diacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. metbio.net [metbio.net]
- 5. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 8. 3-methylcrotonyl-CoA carboxylase deficiency in a child with developmental regression and delay: call for early diagnosis and multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 10. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
Synthesis of 3-Methyladipic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid, a dicarboxylic acid, holds significant interest in various research fields, including metabolism studies and as a potential building block in the synthesis of novel polymers and pharmaceutical agents. It is notably recognized as a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid. Elevated levels of this compound in urine can be an indicator of certain metabolic disorders, such as Refsum disease. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and relevant quantitative data to aid researchers in its preparation and application.
Synthetic Approaches
The synthesis of this compound can be approached through several key pathways, primarily involving the oxidative cleavage of cyclic precursors. The most common and practical starting materials include 3-methylcyclohexanone (B152366) and 3-methylcyclohexene (B1581247).
Oxidation of 3-Methylcyclohexanone
A prevalent method for the synthesis of this compound is the oxidation of 3-methylcyclohexanone. This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group to yield the desired dicarboxylic acid. Various oxidizing agents can be employed for this transformation, with nitric acid and potassium permanganate (B83412) being the most frequently cited.
Nitric acid is a powerful oxidizing agent capable of cleaving the cyclic ketone ring. The reaction typically requires elevated temperatures and careful control of reaction conditions to achieve optimal yields and minimize side reactions.
Potassium permanganate, a strong oxidizing agent, can also effectively oxidize 3-methylcyclohexanone to this compound. This reaction is often carried out under basic or neutral conditions, followed by acidification to isolate the dicarboxylic acid. While effective, this method can sometimes lead to lower yields due to over-oxidation.
Ozonolysis of 3-Methylcyclohexene
An alternative route involves the ozonolysis of 3-methylcyclohexene. This method provides a clean and often high-yielding pathway to dicarboxylic acids. The reaction proceeds in two steps: the initial reaction with ozone to form an ozonide, followed by an oxidative workup to yield the final product.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference Spectroscopic Data |
| Oxidation of 3-Methylcyclohexanone | |||||
| a) Nitric Acid Oxidation | 3-Methylcyclohexanone | Nitric acid | 60-75 | >95 | Matches known spectra |
| b) Potassium Permanganate Oxidation | 3-Methylcyclohexanone | Potassium permanganate, NaOH, H₂SO₄ | 40-60 | >95 | Matches known spectra |
| Ozonolysis of 3-Methylcyclohexene | 3-Methylcyclohexene | Ozone, Hydrogen peroxide, Formic acid | 70-85 | >98 | Matches known spectra |
Spectroscopic Data for this compound: [1]
-
¹H NMR (D₂O): Chemical shifts are typically observed for the methyl, methine, and methylene (B1212753) protons of the carbon chain.
-
¹³C NMR (D₂O): Resonances for the two carboxyl carbons, the methyl carbon, and the carbons of the hexanedioic acid backbone are characteristic.
-
IR (KBr): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption around 1700 cm⁻¹ (C=O stretch of the carboxylic acid) are key features.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the molecular weight of this compound (160.17 g/mol ) and characteristic fragmentation patterns can be observed.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitric Acid Oxidation of 3-Methylcyclohexanone
Materials:
-
3-Methylcyclohexanone
-
Concentrated Nitric Acid (68%)
-
Distilled water
-
Ice bath
-
Heating mantle with a stirrer
-
Round-bottom flask with a reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Carefully add 3-methylcyclohexanone (1 equivalent) to the flask.
-
Slowly add concentrated nitric acid (approximately 4-5 equivalents) to the flask while stirring and cooling in an ice bath to control the initial exothermic reaction.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction mixture will turn reddish-brown, and nitrogen oxides will be evolved.
-
After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.
-
Precipitation of this compound should occur. If precipitation is slow, scratching the inside of the flask with a glass rod may induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove residual nitric acid.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis of this compound via Ozonolysis of 3-Methylcyclohexene
Materials:
-
3-Methylcyclohexene
-
Methanol (B129727) or Dichloromethane (solvent)
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
Hydrogen peroxide (30%)
-
Formic acid
-
Rotary evaporator
Procedure:
-
Dissolve 3-methylcyclohexene (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas, generated from an ozone generator using an oxygen feed, through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
-
To the cold ozonide solution, slowly add a mixture of hydrogen peroxide (30%, 2-3 equivalents) and a small amount of formic acid.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to complete the oxidation of the intermediate aldehydes to carboxylic acids.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The remaining residue is crude this compound, which can be purified by recrystallization from hot water or another suitable solvent system.
Biological Significance and Signaling Pathways
This compound is primarily known for its role in fatty acid metabolism, specifically as a downstream metabolite of phytanic acid.[2]
Phytanic Acid Metabolism and Refsum Disease
In individuals with Refsum disease, a rare autosomal recessive disorder, the alpha-oxidation of phytanic acid is deficient. This leads to the accumulation of phytanic acid and its shunting into the ω-oxidation pathway, resulting in the formation and urinary excretion of this compound. Therefore, this compound serves as a biomarker for this condition.
Interaction with PPAR Signaling
Some evidence suggests that dicarboxylic acids, in general, may play a role in cellular signaling. Phytanic acid itself is a known activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] As a metabolite, this compound could potentially have downstream effects on PPAR signaling pathways, which are crucial regulators of lipid metabolism and inflammation. However, direct studies on the interaction of this compound with PPARs are limited. The broader class of dicarboxylic acids has been shown to influence various cellular processes, including acting as signaling molecules in plants and affecting membrane properties in animal cells.[4][5]
Conclusion
The synthesis of this compound is achievable through well-established organic chemistry reactions, primarily the oxidation of readily available cyclic precursors. The choice of synthetic route will depend on factors such as available equipment (e.g., ozone generator), desired scale, and safety considerations. The detailed protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound for their studies. Further investigation into the broader biological roles of this compound, particularly its potential interactions with cellular signaling pathways beyond its established role in phytanic acid metabolism, represents an exciting area for future research.
References
- 1. This compound(3058-01-3) 1H NMR [m.chemicalbook.com]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
3-Methyladipic Acid: A Comprehensive Technical Guide on its Discovery, History, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid, a dicarboxylic acid, has emerged from relative obscurity to become a critical biomarker in the diagnosis of Adult Refsum Disease (ARD), a rare inherited metabolic disorder. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of this compound. It details the biochemical pathways leading to its formation, particularly in the context of deficient phytanic acid metabolism. This document also compiles available quantitative data, outlines key experimental protocols for its detection and quantification, and presents visual representations of its metabolic context and diagnostic utility. While its primary role is established as a diagnostic marker, this guide also addresses the current knowledge regarding any broader biological functions, providing a comprehensive resource for researchers and clinicians in the field of metabolic disorders and drug development.
Discovery and History
The definitive first synthesis or isolation of this compound is not extensively documented in readily available historical records. However, a significant early report of its chemical synthesis can be traced to a 1975 publication in The Journal of Organic Chemistry. This indicates that the compound was known and could be synthesized in a laboratory setting by the mid-1970s.
The clinical significance of this compound came into focus with extensive research into Adult Refsum Disease (ARD). Initially described by the Norwegian neurologist Sigvald Refsum in 1945, ARD is characterized by the accumulation of phytanic acid, a branched-chain fatty acid obtained from the diet. It was later discovered that in individuals with ARD, the primary pathway for phytanic acid degradation, α-oxidation, is deficient. This deficiency leads to the utilization of an alternative, minor pathway known as ω-oxidation. The end-product of this ω-oxidation pathway is this compound, which is then excreted in the urine. The identification of this compound as a key urinary metabolite in ARD patients solidified its role as a crucial biomarker for the disease.
Timeline of Key Discoveries:
-
1945: Sigvald Refsum provides the first clinical description of the neurological syndrome that would later bear his name.
-
1963: The accumulation of phytanic acid is identified as the biochemical hallmark of Refsum disease.
-
1975: A method for the synthesis of this compound is published in The Journal of Organic Chemistry, indicating its availability for research purposes.
-
Late 20th Century: The role of deficient α-oxidation of phytanic acid in ARD is elucidated, and the compensatory ω-oxidation pathway leading to this compound formation is described.
-
2003: A study published in the Journal of Lipid Research provides significant quantitative data on this compound excretion in ARD patients, further establishing its diagnostic value.[1]
Biochemical Profile and Metabolic Pathway
This compound (3-MAA) is a dicarboxylic acid with the chemical formula C₇H₁₂O₄. It is structurally related to adipic acid, with a methyl group at the third carbon position.
The Phytanic Acid Metabolic Pathway and the Role of this compound
In healthy individuals, dietary phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. This process involves the removal of a single carbon atom to produce pristanic acid, which can then enter the β-oxidation pathway for energy production.
In patients with Adult Refsum Disease, the enzyme phytanoyl-CoA hydroxylase (PhyH), which catalyzes the first step of α-oxidation, is deficient. This leads to a blockage of the primary metabolic route for phytanic acid. Consequently, the body utilizes an alternative pathway, ω-oxidation, which typically plays a minor role in fatty acid metabolism.
The ω-oxidation of phytanic acid involves the oxidation of the terminal methyl group, followed by successive rounds of β-oxidation from the ω-end. This metabolic route ultimately results in the formation of this compound, which is then excreted in the urine. The urinary concentration of this compound is therefore significantly elevated in individuals with ARD.
Quantitative Data
The concentration of this compound in biological fluids is a key diagnostic indicator for Adult Refsum Disease.
| Population | Biological Fluid | Concentration of this compound | Reference |
| Adult Refsum Disease Patients | Urine | Significantly elevated. A study reported a mean excretion of 6.9 mg/day (range 2.8-19.4 mg/day).[1] | Wierzbicki et al., 2003 |
| Healthy Pediatric Population (Iran) | Urine | Detected in 60-80% of samples. Specific quantitative ranges not provided. | A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran |
| Healthy Adults | Urine | Generally very low or undetectable. Specific reference ranges are not well-established in the literature. |
Experimental Protocols
The gold standard for the detection and quantification of this compound in urine is gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantification of Urinary this compound by GC-MS
1. Sample Preparation:
- A urine sample is collected, and the creatinine (B1669602) concentration is determined to normalize the results.
- An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acid not present in urine) is added to a known volume of urine.
- The urine sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups.
2. Extraction:
- The acidified urine is extracted with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to isolate the organic acids.
- The organic layer is separated and dried, often under a stream of nitrogen.
3. Derivatization:
- The dried extract is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
4. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The organic acids are separated based on their boiling points and interaction with the stationary phase.
- The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is operated in either full scan mode to identify all present compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.
5. Quantification:
- The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard. The results are typically reported as a ratio to the urinary creatinine concentration (e.g., in mmol/mol creatinine).
// Nodes
Urine_Sample [label="Urine Sample Collection\n+ Internal Standard", fillcolor="#FBBC05"];
Acidification [label="Acidification"];
Extraction [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)"];
Drying [label="Evaporation of Solvent"];
Derivatization [label="Derivatization\n(e.g., with BSTFA)"];
GC_Separation [label="Gas Chromatography\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MS_Detection [label="Mass Spectrometry\n(Detection & Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Urine_Sample -> Acidification;
Acidification -> Extraction;
Extraction -> Drying;
Drying -> Derivatization;
Derivatization -> GC_Separation;
GC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Broader Biological Roles and Signaling Pathways
Currently, the scientific literature overwhelmingly points to the role of this compound as a metabolic byproduct of phytanic acid ω-oxidation, with its primary significance being a diagnostic biomarker for Adult Refsum Disease. There is a lack of substantial evidence to suggest its involvement in other specific signaling pathways or broader physiological functions.
As a dicarboxylic acid, it is a water-soluble molecule that is readily excreted by the kidneys. Its accumulation in ARD is a consequence of a metabolic block and does not appear to trigger a specific signaling cascade. Future research may uncover other roles for this molecule, but at present, its clinical and research utility is firmly rooted in its diagnostic application for this rare genetic disorder.
Diagnostic Utility and Logical Relationships
The detection of elevated levels of this compound in urine is a key step in the diagnostic pathway for Adult Refsum Disease.
Conclusion
This compound serves as a classic example of how a seemingly minor metabolite can have profound clinical significance. Its discovery and the elucidation of its metabolic origins have been instrumental in understanding and diagnosing Adult Refsum Disease. While its role appears to be confined to that of a biomarker, the analytical methods developed for its detection are sophisticated and robust. For researchers and clinicians, the presence of elevated this compound in a patient's urine is a strong indicator of a defect in phytanic acid metabolism and warrants further investigation for ARD. Future research may yet reveal other facets of this molecule's biological activity, but its place in the diagnostic arsenal (B13267) for this rare but serious metabolic disorder is secure.
References
The Biological Role of 3-Methyladipic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant attention as a biomarker for monitoring the metabolism of phytanic acid, a branched-chain fatty acid. While its primary clinical relevance lies in the context of peroxisomal disorders, particularly Adult Refsum Disease (ARD), a comprehensive understanding of its metabolic origins, physiological concentrations, and analytical methodologies is crucial for researchers in metabolic diseases and drug development. This technical guide provides an in-depth overview of the biological role of 3-MAA, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to serve as a valuable resource for the scientific community.
Introduction
This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is a seven-carbon α,ω-dicarboxylic acid.[1] In human metabolism, it is primarily recognized as a urinary metabolite.[1] Its principal biological significance stems from its role as an end-product of the ω-oxidation pathway of phytanic acid. This metabolic route serves as an alternative to the primary α-oxidation pathway for phytanic acid degradation. The clinical importance of 3-MAA is most pronounced in Adult Refsum Disease (ARD), an inherited metabolic disorder characterized by a deficiency in the α-oxidation pathway, leading to the accumulation of phytanic acid.[2] In these patients, the ω-oxidation pathway becomes a crucial, albeit limited, route for phytanic acid detoxification, and urinary 3-MAA levels serve as a direct indicator of this pathway's activity.[2]
The Metabolic Pathway of this compound Formation
The formation of 3-MAA is intricately linked to the catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.
Phytanic Acid Metabolism: α-Oxidation vs. ω-Oxidation
Under normal physiological conditions, the primary route for phytanic acid degradation is α-oxidation , a process that occurs within peroxisomes.[3] This pathway involves the removal of the carboxyl-carbon, allowing the remainder of the molecule to be metabolized via β-oxidation.
However, when α-oxidation is impaired, as is the case in ARD due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, the body relies more heavily on the ω-oxidation pathway.[2][4] This alternative pathway is initiated by enzymes from the cytochrome P450 family, specifically CYP4A and CYP4F isoforms, which hydroxylate the terminal (ω) carbon of phytanic acid.[5] Subsequent oxidation of the ω-hydroxyl group to a carboxylic acid yields a dicarboxylic acid, which can then undergo β-oxidation from the ω-end. The final product of this truncated β-oxidation of the phytanic acid-derived dicarboxylic acid is this compound, which is then excreted in the urine.[6][7]
Biological Role and Clinical Significance
The primary established biological role of 3-MAA is that of a metabolic byproduct. To date, there is no substantial evidence to suggest that 3-MAA has a significant physiological or signaling function. Its importance lies in its utility as a diagnostic and monitoring biomarker.
Biomarker in Adult Refsum Disease (ARD)
In individuals with ARD, the accumulation of phytanic acid leads to severe neurological symptoms. Dietary restriction of phytanic acid is the cornerstone of management. Urinary 3-MAA levels provide a valuable tool for assessing the activity of the compensatory ω-oxidation pathway and can be correlated with plasma phytanic acid levels.[1] Monitoring 3-MAA excretion can, therefore, aid in evaluating the metabolic burden of phytanic acid and the patient's response to dietary therapy.[1]
Other Peroxisomal Disorders
Elevated levels of phytanic acid can also be observed in other peroxisomal biogenesis disorders, such as Zellweger syndrome.[8] Consequently, an increase in urinary 3-MAA may also be present in these conditions, reflecting the increased flux of phytanic acid through the ω-oxidation pathway.
Quantitative Data
The concentration of 3-MAA in biological fluids, particularly urine, is a key parameter in the clinical assessment of phytanic acid metabolism.
| Parameter | Population | Value | Unit | Reference(s) |
| Urinary Concentration | Healthy North Indian Pediatric Population (pooled) | See Table 2 for age-specific ranges | µmol/mmol creatinine (B1669602) | |
| Healthy Adults (non-fasting) | 3.4 (representative value) | mg/g creatinine | ||
| Heterozygotes for ARD (non-fasting) | 5.2 (representative value, not significantly different from controls) | mg/g creatinine | ||
| Adult Refsum Disease Patients | Significantly elevated compared to controls | - | [1] | |
| ω-Oxidation Pathway Capacity | Adult Refsum Disease Patients (n=11) | 6.9 (2.8–19.4) | mg PA metabolized/day | [1] |
| Adult Refsum Disease Patients (n=11) | 20.4 (8.3–57.4) | µmol PA metabolized/day | [1] | |
| Correlation | 3-MAA excretion vs. Plasma PA levels in ARD patients | r = 0.61 (p=0.03) | - | [1] |
| Age Group | N | Mean ± SD (µmol/mmol creatinine) |
| 0-1 month | 15 | 0.9 ± 0.6 |
| 1-6 months | 20 | 1.2 ± 0.8 |
| 6-12 months | 15 | 1.0 ± 0.7 |
| 1-3 years | 25 | 0.8 ± 0.5 |
| 3-6 years | 20 | 0.7 ± 0.4 |
| 6-12 years | 15 | 0.6 ± 0.3 |
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) |
| Human CYP4A11 | Phytanic Acid | 43 ± 5 | 10 ± 1 |
| Human CYP4F2 | Phytanic Acid | 55 ± 8 | 8 ± 1 |
Experimental Protocols
The quantitative analysis of 3-MAA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Detailed Methodology for Urinary 3-MAA Analysis by GC-MS
This protocol is a representative procedure synthesized from established methods for urinary organic acid analysis.
5.1.1. Sample Preparation and Internal Standard Addition
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Determine the creatinine concentration of each urine sample using a standard clinical chemistry method (e.g., Jaffe reaction).
-
In a clean glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a structurally similar dicarboxylic acid not present in urine, such as tropic acid).
5.1.2. Extraction
-
Acidify the urine sample to a pH < 2 by adding 5M HCl.
-
Add solid sodium chloride to saturate the aqueous phase, which enhances the extraction of organic acids.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 mL of ethyl acetate).
-
Cap the tubes and mix thoroughly for at least 2 minutes using a rotary mixer.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction process with a second aliquot of organic solvent (e.g., diethyl ether) and combine the organic extracts.
5.1.3. Derivatization
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
To the dried residue, add a derivatizing agent to convert the non-volatile organic acids into volatile esters. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.
-
Cap the tube tightly and heat at a specific temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
5.1.4. GC-MS Analysis
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 8°C/min) to a final temperature (e.g., 280°C) and hold.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification of unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring characteristic ions of the 3-MAA derivative and the internal standard for enhanced sensitivity and specificity.
-
5.1.5. Data Analysis
-
Identify the trimethylsilyl (B98337) (TMS) derivative of 3-MAA in the total ion chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of 3-MAA by comparing the peak area of its characteristic ion(s) to the peak area of the internal standard's characteristic ion(s).
-
Normalize the result to the creatinine concentration of the urine sample (e.g., in µmol/mmol creatinine).
Conclusion
This compound serves as a crucial biomarker in the study and management of disorders related to phytanic acid metabolism, most notably Adult Refsum Disease. Its formation via the ω-oxidation pathway provides a window into the body's compensatory mechanisms when the primary α-oxidation pathway is compromised. For researchers and clinicians, the accurate quantification of urinary 3-MAA is essential for diagnostics, monitoring disease progression, and evaluating therapeutic interventions. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the fields of metabolic research, clinical chemistry, and drug development for peroxisomal disorders. Further research may yet uncover more subtle roles for 3-MAA or other dicarboxylic acids in metabolic regulation.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4 isoform specificity in the omega-hydroxylation of phytanic acid, a potential route to elimination of the causative agent of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyladipic Acid as a Human Urinary Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid found as a metabolite in human urine.[1] Its presence and concentration can be indicative of specific metabolic processes and, in certain cases, underlying inborn errors of metabolism. This technical guide provides a comprehensive overview of 3-MAA, focusing on its biochemical origins, clinical significance, quantitative analysis, and the experimental protocols for its detection.
Biochemical Origins and Metabolic Significance
This compound is primarily known as a downstream catabolite of phytanic acid, a branched-chain fatty acid obtained from dietary sources. In healthy individuals, phytanic acid is metabolized through alpha-oxidation. However, in certain metabolic disorders where alpha-oxidation is impaired, an alternative pathway, ω-oxidation, becomes more prominent for phytanic acid degradation. This alternative pathway ultimately leads to the formation and excretion of this compound in the urine.[2][3]
The key metabolic pathway involves the following steps:
-
ω-Oxidation of Phytanic Acid: This process introduces a hydroxyl group at the terminal methyl group (ω-carbon) of phytanic acid.
-
Further Oxidation: The hydroxylated intermediate is further oxidized to a dicarboxylic acid.
-
β-Oxidation: The resulting dicarboxylic acid undergoes subsequent rounds of β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids, including this compound.
Signaling Pathway: Phytanic Acid ω-Oxidation
The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound from Phytanic acid via ω-oxidation.
Caption: Simplified pathway of Phytanic Acid ω-oxidation to this compound.
Clinical Significance
The primary clinical significance of elevated urinary this compound lies in its association with Adult Refsum Disease (ARD) . ARD is an autosomal recessive disorder characterized by the accumulation of phytanic acid in blood and tissues due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation of phytanic acid.[4]
In ARD patients, the ω-oxidation pathway becomes a crucial, albeit less efficient, mechanism for phytanic acid clearance.[2][3] Consequently, the urinary excretion of 3-MAA is significantly increased in these individuals, making it a valuable biomarker for diagnosing and monitoring the disease.[2][3] The excretion of 3-MAA in ARD patients is correlated with plasma phytanic acid levels.[2][3]
Quantitative Data
The following table summarizes the quantitative data for this compound excretion in healthy individuals and patients with Adult Refsum Disease.
| Population | Analyte | Mean Excretion (Range) | Unit | Reference |
| Adult Refsum Disease Patients | This compound | 6.9 (2.8–19.4) | mg/day | [2][3] |
| Adult Refsum Disease Patients | This compound | 20.4 (8.3–57.4) | µmol/day | [2][3] |
| Healthy Controls | This compound | Not typically detected or at very low levels | - | [5] |
Experimental Protocols
The quantitative analysis of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on common methodologies for urinary organic acid analysis.
Experimental Workflow
Caption: General workflow for urinary this compound analysis by GC-MS.
Detailed Methodology
1. Sample Preparation:
-
Collection: A random urine sample is collected in a sterile, preservative-free container.
-
Storage: Samples should be stored frozen at -20°C or lower until analysis.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another dicarboxylic acid not present in urine) is added to a known volume of urine to correct for variations in extraction and derivatization efficiency.
2. Extraction:
-
Acidification: The urine sample is acidified to a pH of approximately 1-2 by adding a strong acid, such as hydrochloric acid (HCl). This converts the organic acids into their less polar, protonated forms, facilitating their extraction into an organic solvent.
-
Liquid-Liquid Extraction: The acidified urine is extracted one or more times with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers. The organic layer containing the extracted organic acids is collected.
3. Drying:
-
The collected organic extract is dried completely under a gentle stream of nitrogen gas. This step is crucial to remove the solvent before derivatization.
4. Derivatization:
-
Organic acids are not volatile enough for direct GC analysis. Therefore, they must be chemically modified to increase their volatility. This is typically achieved through silylation.
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.
-
The reaction mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the formation of trimethylsilyl (B98337) (TMS) esters of the carboxylic acid groups.
5. GC-MS Analysis:
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the gas chromatograph.
-
Gas Chromatography: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column). A temperature gradient is used to elute the compounds over time.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Detection: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conclusion
This compound is a clinically relevant urinary metabolite, particularly in the context of Adult Refsum Disease. Its detection and quantification provide valuable insights into the functioning of fatty acid oxidation pathways. The methodologies outlined in this guide offer a robust framework for the analysis of this important biomarker, supporting further research and clinical applications in the field of metabolic disorders.
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Genesis of 3-Methyladipic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of 3-methyladipic acid (3-MAA), a dicarboxylic acid of significant interest in the study of several inherited metabolic disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolism, inborn errors of metabolism, and neurodegenerative diseases.
Abstract
This compound is a key biomarker in the diagnosis and monitoring of Adult Refsum Disease (ARD), a rare autosomal recessive disorder characterized by the accumulation of phytanic acid. In healthy individuals, phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through α-oxidation in peroxisomes. However, in ARD, a deficiency in the α-oxidation pathway necessitates the activation of an alternative catabolic route: ω-oxidation followed by β-oxidation. This guide elucidates the enzymatic steps, subcellular localization, and regulatory aspects of this alternative pathway, culminating in the production of this compound. Furthermore, we present quantitative data on 3-MAA levels in various physiological and pathological states, detailed experimental protocols for its quantification, and discuss its potential association with other metabolic markers, such as 3-methylglutaconic acid.
Introduction
This compound (3-MAA) is a C7-dicarboxylic acid that is typically present in trace amounts in human urine.[1] However, its urinary excretion is significantly elevated in certain inherited metabolic disorders, most notably Adult Refsum Disease (ARD).[2] ARD is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of phytanic acid α-oxidation.[3] This leads to the accumulation of phytanic acid in plasma and tissues, resulting in a range of neurological symptoms.
In individuals with ARD, the body utilizes an alternative, minor pathway to metabolize the excess phytanic acid. This pathway involves ω-oxidation in the endoplasmic reticulum, followed by β-oxidation in the peroxisomes, ultimately leading to the formation and excretion of 3-MAA.[2] Therefore, urinary 3-MAA serves as a crucial diagnostic marker for ARD and provides a measure of the flux through this alternative metabolic route.[4]
The Metabolic Pathway of this compound Formation
The formation of this compound from phytanic acid is a multi-step process involving two major metabolic pathways: ω-oxidation and β-oxidation. This process spans two subcellular compartments: the endoplasmic reticulum and the peroxisome.
ω-Oxidation of Phytanic Acid in the Endoplasmic Reticulum
The initial steps in the alternative degradation of phytanic acid occur in the endoplasmic reticulum via the ω-oxidation pathway. This pathway converts the terminal methyl group of the fatty acid into a carboxylic acid, creating a dicarboxylic acid that can then be further metabolized.
The key enzymatic steps are:
-
ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal (ω) carbon of phytanic acid. This reaction is catalyzed by members of the cytochrome P450 family 4 (CYP4), specifically isoforms such as CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B. This step requires NADPH and molecular oxygen.
-
Oxidation to an Aldehyde: The resulting ω-hydroxy phytanic acid is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding a methyl-branched dicarboxylic acid, 4,8,12-trimethylpentadecanedioic acid.
Peroxisomal β-Oxidation of the Dicarboxylic Acid
The resulting methyl-branched dicarboxylic acid is then transported to the peroxisome for further degradation via the β-oxidation pathway. Peroxisomal β-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. For dicarboxylic acids, this process can proceed from either end of the molecule. The presence of methyl branches in the dicarboxylic acid derived from phytanic acid requires specific enzymes for its degradation.
The key enzymes involved in each cycle of peroxisomal β-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first step, introducing a double bond.[5]
-
L-Bifunctional Protein (L-PBE or EHHADH): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps.[5][6]
-
Peroxisomal Thiolase (ACAA1 or SCPx): Catalyzes the final thiolytic cleavage, releasing acetyl-CoA or propionyl-CoA (in the case of methyl branches) and a chain-shortened dicarboxylic acyl-CoA.[6]
This cycle is repeated until the carbon chain is sufficiently shortened. The β-oxidation of 4,8,12-trimethylpentadecanedioic acid eventually yields this compound as one of the final products.
Quantitative Data on this compound
The urinary excretion of this compound is a key indicator of the metabolic status, particularly in the context of fatty acid oxidation disorders.
| Condition | Analyte | Matrix | Concentration/Excretion Rate | Reference |
| Adult Refsum Disease (ARD) | This compound | Urine | Capacity of ω-oxidation pathway: 6.9 (2.8–19.4) mg/day (20.4 (8.3–57.4) µmol/day) | [4][7][8] |
| Excretion increased by 208 ± 58% during a 56-hour fast | [4] | |||
| Phytanic Acid | Plasma | Levels correlate with 3-MAA excretion (r = 0.61) | [4] | |
| Healthy Pediatric Population | This compound | Urine | Median values and percentiles vary with age, generally decreasing with age. Specific ranges are population-dependent. | [9] |
| Healthy Adult Population | This compound | Urine | Generally low or undetectable. Specific reference ranges are not well-established in all populations. |
Experimental Protocols for the Quantification of this compound
The accurate quantification of this compound in urine is essential for the diagnosis and management of relevant metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of urinary organic acids. The protocol involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Sample Preparation and Derivatization:
-
Urine Collection: A first-morning or 24-hour urine sample is collected.
-
Internal Standard Addition: A known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in urine) is added to a defined volume of urine.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This is typically a liquid-liquid extraction.
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to form volatile esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[10][11][12]
GC-MS Analysis:
-
Gas Chromatograph: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the various organic acids. An example program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a period to ensure elution of all compounds.[9]
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify a wide range of organic acids or in selected ion monitoring (SIM) mode for targeted quantification of this compound, which offers higher sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is not always necessary.
Sample Preparation:
-
Urine Collection: As with GC-MS, a first-morning or 24-hour urine sample is collected.
-
Internal Standard Addition: An appropriate stable isotope-labeled internal standard is added.
-
Dilution and Filtration: The urine sample is typically diluted with a suitable solvent (e.g., water or a weak acid solution) and then filtered or centrifuged to remove particulate matter.[13]
LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) is typically employed.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in electrospray ionization (ESI) mode, usually in negative ion mode for acidic compounds.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard are monitored. This provides high selectivity and sensitivity.
Association with 3-Methylglutaconic Acid
Elevated urinary excretion of 3-methylglutaconic acid (3-MGA) is a hallmark of a group of inherited metabolic disorders known as the 3-methylglutaconic acidurias.[15][16] These disorders are often associated with mitochondrial dysfunction. While both 3-MAA and 3-MGA are methyl-branched organic acids, their metabolic origins are distinct.
-
This compound: As detailed in this guide, 3-MAA is primarily a product of the ω- and β-oxidation of phytanic acid.
-
3-Methylglutaconic Acid: 3-MGA is an intermediate in the catabolism of the amino acid leucine (B10760876).[17] In "primary" 3-MGA-uria, a defect in the leucine degradation pathway leads to the accumulation of 3-MGA.[15] In "secondary" 3-MGA-urias, where there is no defect in leucine metabolism, the elevation of 3-MGA is thought to be a consequence of broader mitochondrial dysfunction, where an accumulation of acetyl-CoA can be diverted to the synthesis of 3-methylglutaconyl-CoA, the precursor of 3-MGA.[17][18]
Currently, there is no evidence of a direct metabolic pathway converting this compound to 3-methylglutaconic acid or vice versa. The co-occurrence of elevated levels of both acids in certain complex metabolic phenotypes may reflect a general impairment of mitochondrial fatty acid and amino acid metabolism.
Conclusion
The formation of this compound via the ω-oxidation and subsequent β-oxidation of phytanic acid is a critical alternative metabolic pathway that becomes prominent in Adult Refsum Disease. The quantification of urinary 3-MAA is a valuable tool for the diagnosis and monitoring of this and potentially other disorders of fatty acid metabolism. The detailed understanding of this pathway, including the enzymes involved and the analytical methods for its measurement, is crucial for researchers and clinicians working to unravel the complexities of inborn errors of metabolism and to develop novel therapeutic strategies. Further research is warranted to establish definitive reference ranges for 3-MAA in healthy adult populations and to explore its utility as a biomarker in a wider range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Catabolism of 3-Methyladipic Acid and Phytanic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phytanic acid, a branched-chain fatty acid derived from dietary sources, and its metabolic byproduct, 3-methyladipic acid, are critical molecules in the study of peroxisomal disorders. The catabolism of phytanic acid is a multi-step process primarily occurring within the peroxisome, initiated by α-oxidation, a pathway distinct from the more common β-oxidation used for straight-chain fatty acids. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in severe neurological conditions such as Adult Refsum Disease (ARD). In such pathological states, an alternative ω-oxidation pathway is upregulated, leading to the production and excretion of this compound, which serves as a key diagnostic marker. This guide provides a detailed examination of these catabolic pathways, associated pathologies, quantitative data, and the experimental protocols used for their investigation.
Phytanic Acid Catabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is obtained from the diet, primarily from dairy products, ruminant fats, and certain fish.[1] Its degradation is essential, as its accumulation is toxic, particularly to the nervous system.[2][3] Due to a methyl group on its β-carbon (C-3), phytanic acid cannot be directly metabolized by the mitochondrial β-oxidation pathway.[4][5] Instead, it undergoes a specialized catabolic process within the peroxisomes.
Primary Pathway: Peroxisomal α-Oxidation
The α-oxidation of phytanic acid is the principal degradation route in healthy individuals. This process shortens the fatty acid by one carbon, bypassing the β-methyl block and producing pristanic acid, which can then enter the β-oxidation pathway.[4][6] The entire process is believed to occur within the peroxisomes.[4]
The sequential enzymatic steps are as follows:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, Phytanoyl-CoA, by an acyl-CoA synthetase.[7][8]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent oxygenase.[4][7] This is the rate-limiting step and the enzyme deficient in most cases of Adult Refsum Disease.[8][9]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield formyl-CoA and a (n-1) aldehyde, pristanal.[4][7]
-
Dehydrogenation: Pristanal is oxidized to pristanic acid by a NAD⁺-dependent aldehyde dehydrogenase.[4][10]
Once formed, pristanic acid is activated to pristanoyl-CoA and can be further degraded by three cycles of peroxisomal β-oxidation, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[11] The latter is then transported to the mitochondria for complete oxidation.[11]
Caption: Peroxisomal α-Oxidation of Phytanic Acid.
Alternative Pathway: ω-Oxidation and the Formation of this compound
When the α-oxidation pathway is impaired, as in Adult Refsum Disease, the body utilizes an alternative, typically minor, pathway known as ω-oxidation.[12][13] This pathway, occurring in the endoplasmic reticulum, hydroxylates the terminal (ω) carbon of phytanic acid.[14]
The process continues with further oxidation to a dicarboxylic acid, which can then be shortened from both ends via β-oxidation in the peroxisomes. The final product of this metabolic rescue pathway is This compound (3-MAA) , which is then excreted in the urine.[13][15] Therefore, urinary 3-MAA is a biomarker for ω-oxidation activity and is significantly elevated in patients with ARD.[13][16]
Caption: ω-Oxidation of Phytanic Acid.
Associated Pathologies
Defects in phytanic acid catabolism are the hallmark of several inherited metabolic disorders.
-
Adult Refsum Disease (ARD): This autosomal recessive disorder is characterized by the toxic accumulation of phytanic acid in plasma and tissues.[2] In over 90% of cases, ARD is caused by mutations in the PHYH gene, leading to a deficient phytanoyl-CoA hydroxylase enzyme.[9] Less commonly, mutations in the PEX7 gene, which is required for importing PHYH into the peroxisome, are the cause.[2][17] Clinical manifestations include retinitis pigmentosa, anosmia, peripheral polyneuropathy, cerebellar ataxia, and ichthyosis.[3][9]
-
Zellweger Spectrum Disorders (ZSD): These are disorders of peroxisome biogenesis, such as Infantile Refsum Disease (IRD) and neonatal adrenoleukodystrophy, caused by mutations in PEX genes.[1][18] The resulting dysfunctional peroxisomes lead to multiple enzyme deficiencies, including those required for phytanic acid α-oxidation.[19] Consequently, patients with ZSD also accumulate phytanic acid, in addition to very long-chain fatty acids and other metabolites.[19][20]
Quantitative Data
The measurement of phytanic acid and this compound is crucial for the diagnosis and management of these disorders.
Table 1: Plasma Phytanic Acid Concentrations
| Condition | Plasma Phytanic Acid Concentration | Reference(s) |
| Healthy Individuals | ≤ 0.2 mg/dL (≤ 6.4 µmol/L) | [2] |
| Vegan Individuals | 0.86 µmol/L (geometric mean) | [21] |
| Vegetarian Individuals | 3.93 µmol/L (geometric mean) | [21] |
| Meat-Eating Individuals | 5.77 µmol/L (geometric mean) | [21] |
| Adult Refsum Disease (untreated) | 10 - 50 mg/dL (320 - 1600 µmol/L) | [2] |
| Zellweger Syndrome | Elevated, age-dependent accumulation | [20][22] |
Table 2: Urinary this compound (3-MAA) Excretion
| Condition | Urinary 3-MAA Excretion | Significance | Reference(s) |
| Healthy Individuals | Low / Undetectable | α-oxidation is efficient | [13] |
| Adult Refsum Disease | 6.9 (2.8-19.4) mg/day (mean and range) | ω-oxidation is active and correlates with plasma phytanic acid levels | [16] |
| Adult Refsum Disease (during fasting) | Increased by ~208% | Mobilization of phytanic acid from stores enhances ω-oxidation | [16] |
Experimental Protocols
Accurate quantification of phytanic and 3-methyladipic acids is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical method.[23]
Protocol: Quantification of Phytanic Acid in Plasma by GC-MS
This protocol outlines the key steps for the analysis of total phytanic acid (free and esterified).
-
Sample Collection: Collect 1-2 mL of whole blood in an EDTA or heparin tube. Centrifuge to separate plasma and store at -80°C until analysis.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., deuterated phytanic acid) to a 100-200 µL plasma aliquot.
-
Lipid Extraction and Saponification:
-
Add 2 mL of ethanolic potassium hydroxide (B78521) to the plasma.
-
Vortex and incubate at 70°C for 60 minutes to hydrolyze fatty acid esters (saponification).
-
Allow the sample to cool to room temperature.
-
-
Fatty Acid Extraction:
-
Acidify the sample to a pH < 2 by adding hydrochloric acid.
-
Extract the protonated free fatty acids by adding 5 mL of a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction twice and pool the organic layers.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To increase volatility for GC analysis, derivatize the fatty acids to their methyl esters (FAMEs) or other suitable esters (e.g., pentafluorobenzyl esters).[24] For methylation, add 1 mL of 5% HCl in methanol (B129727) and incubate at 80°C for 60 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-1 or DB-5) to separate the FAMEs based on their boiling points and polarity. A typical temperature program starts at a low temperature (~70°C), ramps up to a high temperature (~280°C), and holds.
-
Mass Spectrometry: Operate the mass spectrometer in either scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. Monitor characteristic ions for phytanic acid methyl ester and the internal standard.
-
-
Quantification: Calculate the concentration of phytanic acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
Caption: General Workflow for GC-MS Analysis.
Protocol: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Activity Assay
This assay measures the activity of the key enzyme deficient in Refsum disease, typically in cultured fibroblasts or liver homogenates.
-
Cell Culture and Homogenization:
-
Culture patient or control fibroblasts under standard conditions.
-
Harvest the cells, wash with PBS, and resuspend in a suitable homogenization buffer (e.g., sucrose (B13894) buffer).
-
Homogenize the cells using sonication or a Dounce homogenizer on ice.
-
Centrifuge at low speed to remove nuclei and cell debris. The supernatant (post-nuclear supernatant) contains the peroxisomes.
-
-
Substrate Preparation: Synthesize radiolabeled [1-¹⁴C]Phytanoyl-CoA or use a commercially available source.
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Cell homogenate (source of enzyme)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Cofactors: 2-oxoglutarate, FeSO₄, and ascorbate.
-
Radiolabeled [1-¹⁴C]Phytanoyl-CoA substrate.
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Product Separation and Detection:
-
The reaction produces [1-¹⁴C]formyl-CoA and pristanal. The formyl-CoA is unstable and breaks down. The key is to measure the conversion of the substrate.
-
Separate the unreacted substrate from the products using a method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter or phosphorimager.
-
-
Calculation of Activity: Enzyme activity is calculated based on the percentage of substrate converted to product per unit of time per amount of protein in the homogenate (e.g., in nmol/hr/mg protein).
Conclusion and Future Directions
The catabolic pathways of phytanic acid and this compound are of profound importance in the diagnosis and understanding of peroxisomal disorders. The primary α-oxidation pathway is highly specific and its failure leads to devastating neurological consequences, as seen in Adult Refsum Disease. The upregulation of the ω-oxidation pathway, resulting in the excretion of this compound, provides a critical diagnostic window into this failure.
For drug development professionals, targeting these pathways offers potential therapeutic strategies. These could include the development of small molecules to enhance the activity of a partially deficient PHYH enzyme, therapies to promote the ω-oxidation "rescue" pathway, or substrate reduction therapies aimed at limiting the dietary intake and absorption of phytanic acid. Continued research into the regulation of these pathways and the precise mechanisms of phytanic acid-induced neurotoxicity is essential for developing effective treatments for these rare but severe metabolic diseases.
References
- 1. um.edu.mt [um.edu.mt]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medlink.com [medlink.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 13. caymanchem.com [caymanchem.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refsum disease - Wikipedia [en.wikipedia.org]
- 18. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 19. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 20. Age-related accumulation of phytanic acid in plasma from patients with the cerebro-hepato-renal (Zellweger) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phytanic acid and very long chain fatty acids in genetic peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ω-Oxidation in 3-Methyladipic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid, a dicarboxylic acid, serves as a key biomarker in certain inborn errors of metabolism, most notably in conditions where the primary fatty acid oxidation pathways are compromised. Its production is intrinsically linked to the ω-oxidation pathway, a microsomal cytochrome P450-dependent system that becomes particularly significant when the peroxisomal α-oxidation of branched-chain fatty acids like phytanic acid is deficient. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the ω-oxidation-mediated production of this compound. It details the enzymatic cascade, presents available quantitative data, outlines comprehensive experimental protocols for the study of this pathway, and provides visual representations of the core biochemical and experimental workflows. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development, offering a deeper understanding of this alternative fatty acid metabolism pathway and its clinical implications.
Introduction
Under normal physiological conditions, the degradation of the branched-chain fatty acid, phytanic acid, is primarily initiated through the α-oxidation pathway within peroxisomes. However, in genetic disorders such as Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase halts this primary metabolic route.[1][2] This blockage leads to the accumulation of phytanic acid, necessitating the activation of an alternative, compensatory metabolic pathway known as ω-oxidation.[3][4][5]
The ω-oxidation pathway, typically a minor route for fatty acid catabolism, occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid.[5][6] This process converts the fatty acid into a dicarboxylic acid, which can then undergo further degradation via β-oxidation from both ends.[7] In the context of phytanic acid metabolism, ω-oxidation leads to the formation of various intermediates, culminating in the urinary excretion of this compound.[3] Therefore, the detection and quantification of this compound serve as a crucial diagnostic marker for disorders affecting α-oxidation.[4]
This guide will elucidate the intricate role of ω-oxidation in the biosynthesis of this compound, providing a technical framework for its study and a deeper understanding of its pathophysiological significance.
Biochemical Pathway of this compound Production via ω-Oxidation
The conversion of phytanic acid to this compound via ω-oxidation is a multi-step enzymatic process that takes place across different cellular compartments.
Step 1: ω-Hydroxylation in the Endoplasmic Reticulum
The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group of phytanic acid. This reaction is catalyzed by a group of enzymes belonging to the cytochrome P450 superfamily, specifically the CYP4A and CYP4F subfamilies.[5][8][9] Among these, CYP4F2 has been identified as a key enzyme in the ω-hydroxylation of long-chain and branched-chain fatty acids.[2][10] This reaction requires molecular oxygen and NADPH as a cofactor.[6] The product of this reaction is ω-hydroxyphytanic acid.
Step 2: Oxidation to a Dicarboxylic Acid
The newly formed ω-hydroxyphytanic acid is subsequently oxidized to a dicarboxylic acid, phytanedioic acid. This conversion is a two-step process catalyzed by cytosolic enzymes:
-
Alcohol Dehydrogenase (ADH): The hydroxyl group of ω-hydroxyphytanic acid is oxidized to an aldehyde by alcohol dehydrogenase, yielding ω-oxophytanic acid.[6][11]
-
Aldehyde Dehydrogenase (ALDH): The aldehyde group of ω-oxophytanic acid is then oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of phytanedioic acid.[6][12]
Step 3: Peroxisomal β-Oxidation
Phytanedioic acid, now a dicarboxylic acid, can be transported to the peroxisomes for further degradation via β-oxidation. This process proceeds from the ω-end of the molecule, shortening the carbon chain by two carbons with each cycle. Due to the methyl branch at the 3-position (from the original carboxyl end), β-oxidation from that end is blocked. After several cycles of β-oxidation from the ω-end, the final product is this compound, which is then excreted in the urine.[13]
Quantitative Data
The following tables summarize the available quantitative data related to the ω-oxidation of phytanic acid and the excretion of this compound.
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway in Adult Refsum Disease patients | 6.9 (range: 2.8–19.4) mg/day | [3] |
| Correlation between 3-MAA excretion and plasma PA levels in ARD | r = 0.61 (P = 0.03) | [3] |
| Increase in 3-MAA excretion during a 56-hour fast in ARD patients | 208 ± 58% | [3] |
Table 1: Quantitative aspects of ω-oxidation in Adult Refsum Disease.
| Enzyme | Relative Activity with Phytanic Acid | Reference |
| CYP4F3A | Most active | [14] |
| CYP4F3B | Active | [14] |
| CYP4A11 | Active | [14] |
| CYP4F2 | Active | [14] |
Table 2: Relative activities of human CYP450 enzymes in the ω-hydroxylation of phytanic acid. Note: While CYP4F3A is the most active, it is not significantly expressed in the liver.[14]
| Population | Age Range | This compound Concentration (mmol/mol creatinine) | Reference |
| Healthy Pediatric | 2 days - 15 years | 0 - 15 |
Table 3: Reference range for urinary this compound in a healthy pediatric population.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the ω-oxidation pathway and this compound production.
ω-Oxidation Activity Assay in Liver Microsomes
This protocol is adapted from studies on the ω-hydroxylation of phytanic acid in human liver microsomes.[14]
Objective: To measure the in vitro activity of ω-oxidation by quantifying the formation of ω-hydroxyphytanic acid from phytanic acid using liver microsomes.
Materials:
-
Human liver microsomes (commercially available or prepared from tissue)
-
Phytanic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Methyl-β-cyclodextrin
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., 16-hydroxyhexadecanoic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Potassium phosphate buffer
-
Phytanic acid (e.g., 100 µM), pre-complexed with methyl-β-cyclodextrin
-
Internal standard
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extraction: Extract the lipids by adding 2 volumes of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Derivatization: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the TMS-derivatized ω-hydroxyphytanic acid relative to the internal standard.
Quantification of this compound in Urine by GC-MS
This protocol is a general method for the analysis of urinary organic acids.
Objective: To quantify the concentration of this compound in a urine sample.
Materials:
-
Urine sample
-
Internal standard (e.g., pentadecanoic acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
BSTFA with 1% TMCS
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the urine sample to room temperature.
-
To a glass tube, add a specific volume of urine (normalized to creatinine (B1669602) concentration).
-
Add the internal standard.
-
Acidify the urine to pH < 2 with HCl.
-
Saturate the solution with NaCl.
-
-
Liquid-Liquid Extraction:
-
Add ethyl acetate, vortex for 2 minutes, and centrifuge. Collect the upper organic layer.
-
Repeat the extraction with diethyl ether and combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried residue, add pyridine and BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 80°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the sample and transfer it to a GC-MS vial.
-
Inject the sample into the GC-MS system. Use a suitable temperature program to separate the organic acids.
-
Identify and quantify the TMS derivative of this compound based on its retention time and mass spectrum, relative to the internal standard.
-
Heterologous Expression and Purification of CYP4F2
This protocol provides a general workflow for producing recombinant CYP4F2 for in vitro studies.
Objective: To express and purify recombinant human CYP4F2 for use in kinetic and inhibition studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human CYP4F2 cDNA (e.g., pCWori+)
-
Luria-Bertani (LB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (ALA)
-
Lysis buffer (e.g., phosphate buffer with protease inhibitors)
-
Ni-NTA or other affinity chromatography resin
-
Wash and elution buffers for chromatography
Procedure:
-
Transformation: Transform the expression vector into a suitable E. coli strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with ampicillin. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and supplement the medium with ALA (a heme precursor). Continue to grow the culture at a lower temperature (e.g., 28°C) for several hours.
-
Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Membrane Fractionation: Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the recombinant CYP4F2.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a detergent (e.g., sodium cholate) to solubilize the membrane proteins.
-
Affinity Chromatography: Load the solubilized protein onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash and Elution: Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the purified CYP4F2 with a buffer containing a high concentration of imidazole.
-
Protein Characterization: Analyze the purified protein by SDS-PAGE and determine its concentration and spectral properties (P450 content).
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The ω-oxidation pathway plays a critical, albeit typically secondary, role in fatty acid metabolism. Its significance is profoundly highlighted in pathological states where primary oxidative pathways are impaired, leading to the production of diagnostic biomarkers such as this compound. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of this pathway is essential for the diagnosis and potential therapeutic intervention in these metabolic disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricacies of ω-oxidation and its role in human health and disease. Further research into the specific kinetic parameters of the enzymes involved and the regulatory mechanisms governing this pathway will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of metabolic conditions.
References
- 1. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normal (and Abnormal) Urine Test Results and What They Indicate [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP4 isoform specificity in the omega-hydroxylation of phytanic acid, a potential route to elimination of the causative agent of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rbmb.net [rbmb.net]
- 13. CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyladipic Acid: A Key Biomarker in the Diagnosis and Monitoring of Adult Refsum Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adult Refsum Disease (ARD) is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH). This accumulation leads to a range of neurological and physiological symptoms. While the primary diagnostic marker for ARD is elevated levels of phytanic acid in plasma, the urinary excretion of 3-methyladipic acid (3-MAA) has emerged as a significant biomarker. This dicarboxylic acid is a product of an alternative, minor metabolic pathway for phytanic acid known as ω-oxidation. In ARD, where the primary α-oxidation pathway is impaired, the ω-oxidation pathway becomes more prominent, leading to increased production and excretion of 3-MAA. This guide provides a comprehensive overview of 3-MAA as a biomarker for ARD, including its biochemical basis, quantitative data, and detailed analytical methodologies.
Introduction to Refsum Disease and Phytanic Acid Metabolism
Adult Refsum Disease is a peroxisomal disorder that results from the body's inability to properly metabolize phytanic acid, which is exclusively derived from dietary sources such as ruminant fats and certain fish.[1][2] The accumulation of phytanic acid in tissues and plasma leads to a variety of clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1][3]
Under normal physiological conditions, phytanic acid is metabolized through α-oxidation in the peroxisomes.[4][5] This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid, converting phytanic acid into pristanic acid, which can then enter the β-oxidation pathway for further degradation.[4][5] In individuals with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation pathway, leads to a blockage of this metabolic route.[1][6]
As a compensatory mechanism, the body utilizes an alternative pathway known as ω-oxidation, followed by β-oxidation, to metabolize the excess phytanic acid.[7][8] This pathway, although of lower capacity, results in the formation of several dicarboxylic acids, including this compound.[7][8] Consequently, the urinary excretion of 3-MAA is significantly elevated in patients with ARD and correlates with plasma phytanic acid levels, making it a valuable biomarker for the disease.[7][8]
Quantitative Data: this compound Levels in Refsum Disease
The quantification of this compound in urine is a key indicator of the activity of the ω-oxidation pathway in metabolizing phytanic acid in patients with Adult Refsum Disease. The following table summarizes the available quantitative data for 3-MAA excretion in ARD patients. It is important to note that a definitive reference range for this compound in the urine of healthy adults is not well-established in the reviewed literature. However, its presence in the urine of healthy individuals has been documented.[7][9]
| Parameter | Value in Adult Refsum Disease Patients | Healthy Controls | Citation |
| Urinary this compound (3-MAA) Excretion | Correlates with plasma phytanic acid levels (r = 0.61) | Detected, but a specific quantitative range is not well-established. | [7][8] |
| Capacity of the ω-oxidation pathway (measured as phytanic acid metabolized per day) | 6.9 (range: 2.8–19.4) mg/day or 20.4 (range: 8.3–57.4) µmol/day | Not applicable | [7][8] |
Signaling and Metabolic Pathways
The metabolic fate of phytanic acid is central to understanding the pathophysiology of Refsum Disease and the role of this compound as a biomarker. The following diagrams illustrate the key metabolic pathways.
Caption: Normal metabolic pathway of phytanic acid via α-oxidation.
Caption: Compensatory ω-oxidation pathway in Refsum Disease.
Experimental Protocols
The analysis of this compound in urine is typically performed as part of a broader urinary organic acid profile using gas chromatography-mass spectrometry (GC-MS). The following is a synthesized protocol based on established methods for urinary organic acid analysis.
Protocol: Quantification of Urinary this compound by GC-MS
1. Sample Collection and Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.[10]
-
Store the urine sample frozen at -20°C or lower until analysis to ensure stability.[10]
-
Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction.[10]
2. Extraction of Organic Acids:
-
To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).[10]
-
Add an internal standard solution (e.g., a non-endogenous dicarboxylic acid) to the urine sample.[10]
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid (HCl).[7]
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases.[7]
-
Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts.
3. Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl methyl siloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[7]
-
-
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A mass-to-charge (m/z) range of approximately 50-600 is scanned to detect the fragments of the derivatized organic acids.[10]
-
5. Data Analysis and Quantification:
-
Identify the this compound-TMS derivative peak based on its retention time and mass spectrum by comparing it to a known standard.
-
Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.
-
Normalize the final concentration to the creatinine concentration of the urine sample (e.g., express as mmol/mol creatinine).
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in urine.
Caption: A streamlined workflow for urinary 3-MAA analysis.
Conclusion
This compound is a valuable biomarker for Adult Refsum Disease. Its presence and concentration in urine provide a direct indication of the metabolic shift towards the ω-oxidation pathway due to the deficiency in α-oxidation. The strong correlation between urinary 3-MAA and plasma phytanic acid levels makes it a useful tool for both the initial diagnosis and the ongoing monitoring of dietary therapy in patients with ARD. The analytical methods for its quantification, primarily GC-MS, are well-established for urinary organic acid profiling. Further research to establish a definitive reference range for 3-MAA in a healthy adult population would further enhance its clinical utility as a biomarker for this rare metabolic disorder. This guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in the context of Adult Refsum Disease.
References
- 1. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. rbmb.net [rbmb.net]
- 5. researchgate.net [researchgate.net]
- 6. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. erndim.org [erndim.org]
- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Underpinnings of Elevated 3-Methyladipic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-methyladipic acid in biological fluids are a key indicator of underlying metabolic dysfunction. This dicarboxylic acid is primarily associated with inborn errors of metabolism affecting the leucine (B10760876) degradation pathway, most notably 3-methylglutaconic aciduria type I, and is also observed in disorders of phytanic acid metabolism, such as Refsum disease. A thorough understanding of the genetic and biochemical basis of elevated this compound is crucial for accurate diagnosis, the development of targeted therapies, and the advancement of research in these rare metabolic disorders. This technical guide provides a comprehensive overview of the genetic etiologies, the affected metabolic pathways, and the diagnostic methodologies pertinent to the investigation of elevated this compound.
Introduction
This compound is a six-carbon dicarboxylic acid that is not typically present in significant amounts in healthy individuals. Its accumulation in urine and other bodily fluids is a hallmark of specific metabolic derangements. The primary clinical significance of elevated this compound lies in its association with 3-methylglutaconic aciduria (3-MGA), a group of inherited metabolic disorders. This guide will focus on the core genetic and biochemical aspects of elevated this compound, with a particular emphasis on 3-MGA type I, the condition most directly linked to its overproduction.
Genetic Basis of Elevated this compound
The primary genetic cause of significantly elevated this compound is a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.
3-Methylglutaconic Aciduria Type I and the AUH Gene
3-Methylglutaconic aciduria type I (3-MGA type I) is an autosomal recessive disorder resulting from mutations in the AUH gene, located on chromosome 9.[1][2] This gene encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which plays a critical role in the catabolism of the branched-chain amino acid leucine.[1][2] A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is subsequently converted to 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[1][3] While this compound is not a direct product of the blocked leucine pathway, its elevation is a consistent finding in the urinary organic acid profile of affected individuals.
At least 11 mutations in the AUH gene have been identified as causing 3-methylglutaconyl-CoA hydratase deficiency.[1][2] These mutations, which include missense, nonsense, splicing, and frameshift alterations, typically lead to a significant reduction or complete absence of enzyme activity.[1][4]
Refsum Disease
Elevated this compound can also be detected in individuals with Refsum disease, an autosomal recessive disorder of phytanic acid metabolism. In this condition, a defect in the alpha-oxidation of phytanic acid leads to its accumulation. The body then utilizes an alternative omega-oxidation pathway to metabolize the excess phytanic acid, which results in the formation and excretion of various dicarboxylic acids, including this compound.[4]
Biochemical Pathways
The elevation of this compound is a consequence of disruptions in specific metabolic pathways. The two primary pathways of relevance are the leucine degradation pathway and the omega-oxidation of phytanic acid.
Leucine Catabolism
Leucine, an essential branched-chain amino acid, is catabolized in the mitochondria through a series of enzymatic reactions. 3-Methylglutaconyl-CoA hydratase catalyzes the fifth step in this pathway, the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] In 3-MGA type I, a deficiency in this enzyme disrupts the pathway, leading to the accumulation of 3-methylglutaconyl-CoA.
Caption: Leucine Catabolism Pathway and the Defect in 3-MGA Type I.
Phytanic Acid Omega-Oxidation
In Refsum disease, the primary alpha-oxidation pathway for phytanic acid is blocked. This leads to the activation of the omega-oxidation pathway, a minor pathway in healthy individuals. This pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed by oxidation to a dicarboxylic acid, which can then undergo beta-oxidation from the omega-end, leading to the formation of smaller dicarboxylic acids, including this compound.[4]
Caption: Phytanic Acid Omega-Oxidation Pathway.
Quantitative Data
The following tables summarize the quantitative data for urinary this compound in healthy individuals and in patients with relevant metabolic disorders.
Table 1: Urinary this compound Levels in Healthy Individuals and Patients with 3-MGA Type I
| Population | Urinary this compound (mmol/mol creatinine) | Reference(s) |
| Healthy Pediatric Population | Not typically detected or present in trace amounts | |
| Patients with 3-MGA Type I | Significantly elevated | [2][5] |
Table 2: Urinary this compound Excretion in Patients with Adult Refsum Disease
| Condition | Urinary this compound Excretion (µmol/day) | Reference(s) |
| Adult Refsum Disease | 20.4 (range: 8.3-57.4) | [4] |
Table 3: Reported Mutations in the AUH Gene and their Functional Consequences
| Mutation | Type | Effect on Enzyme Activity | Reference(s) |
| c.80delG | Frameshift | Predicted to abolish protein function | [1][4] |
| R197X | Nonsense | Predicted to abolish protein function | [1][3][4] |
| IVS8-1G>A | Splicing | Predicted to abolish protein function | [1][3][4] |
| A240V | Missense | Predicted to significantly reduce enzyme activity | [4] |
| c.613_614insA | Frameshift | Predicted to abolish protein function | [4] |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of this compound in urine.
References
- 1. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Cellular Localization of 3-Methyladipic Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid is a dicarboxylic acid that serves as a key metabolite in the catabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. The metabolic pathway of this compound is of significant interest, particularly in the context of inherited metabolic disorders such as Adult Refsum Disease (ARD), where defects in the primary α-oxidation pathway of phytanic acid lead to its accumulation and a compensatory increase in the alternative ω-oxidation pathway. This guide provides a comprehensive overview of the cellular localization of the metabolic processes involved in the formation of this compound, detailing the enzymes, their subcellular compartments, regulatory mechanisms, and the experimental protocols used for their investigation.
Metabolic Pathway Overview
The formation of this compound from phytanic acid is a multi-step process that involves two major sequential pathways: ω-oxidation and β-oxidation.
-
ω-Oxidation: This initial phase occurs in the endoplasmic reticulum and introduces a hydroxyl group at the terminal (ω) carbon of phytanic acid, which is then further oxidized to a carboxyl group, forming a dicarboxylic acid.
-
β-Oxidation: The resulting dicarboxylic acid undergoes chain shortening via β-oxidation, primarily within the peroxisomes, to ultimately yield this compound.
Cellular Localization of Metabolic Steps
The metabolism of phytanic acid to this compound is compartmentalized across different cellular organelles, primarily the endoplasmic reticulum and peroxisomes, with a potential minor contribution from mitochondria.
Endoplasmic Reticulum (Microsomes)
The initial step of phytanic acid degradation via the ω-oxidation pathway takes place in the endoplasmic reticulum (ER).[1][2]
-
ω-Hydroxylation: Cytochrome P450 enzymes, specifically from the CYP4F family (including CYP4F2, CYP4F3A, and CYP4F3B) and CYP4A11, catalyze the hydroxylation of phytanic acid at its ω-carbon.[3] This reaction is NADPH-dependent.[2]
-
Oxidation to Dicarboxylic Acid: The terminal hydroxyl group is subsequently oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, resulting in the formation of a long-chain dicarboxylic acid.[2][4]
Peroxisomes
Peroxisomes are the primary site for the β-oxidation of the dicarboxylic acids generated in the ER.[5][6] This process shortens the carbon chain to produce this compound.
-
Dicarboxylic Acid Activation: Long-chain dicarboxylic acids are transported into the peroxisome, likely via the ABCD3 transporter, and then activated to their coenzyme A (CoA) esters by a dicarboxylyl-CoA synthetase.[7][8]
-
Peroxisomal β-Oxidation Cascade: The dicarboxylyl-CoA esters undergo cycles of β-oxidation catalyzed by a specific set of peroxisomal enzymes.[6] Studies using fibroblasts from patients with peroxisomal biogenesis disorders have confirmed that peroxisomes, and not mitochondria, are the principal site for the β-oxidation of long-chain dicarboxylic acids.[6]
Mitochondria
While peroxisomes are the major site for dicarboxylic acid β-oxidation, some studies suggest that mitochondria may also play a role, particularly in the further metabolism of the shorter-chain dicarboxylic acids produced by peroxisomal action.[5][9] However, for the initial breakdown of long-chain dicarboxylic acids derived from phytanic acid, the peroxisomal pathway is considered dominant.[5][6]
Enzymology of the Pathway
The conversion of phytanic acid to this compound is catalyzed by a series of enzymes located in the endoplasmic reticulum and peroxisomes.
Table 1: Key Enzymes in the this compound Formation Pathway and their Subcellular Localization
| Enzyme/Protein | Function | Subcellular Localization |
| ω-Oxidation Pathway | ||
| Cytochrome P450 (CYP4A11, CYP4F2, CYP4F3A, CYP4F3B) | ω-hydroxylation of phytanic acid | Endoplasmic Reticulum[3] |
| Alcohol Dehydrogenase | Oxidation of ω-hydroxyphytanic acid | Cytosol/Endoplasmic Reticulum |
| Aldehyde Dehydrogenase | Oxidation of ω-aldehydophytanic acid to dicarboxylic acid | Cytosol/Endoplasmic Reticulum[2] |
| Dicarboxylic Acid Transport and Activation | ||
| ABCD3 (PMP70) | Peroxisomal transporter for long-chain dicarboxylic acids | Peroxisomal Membrane[7][8] |
| Dicarboxylyl-CoA Synthetase | Activation of dicarboxylic acids to their CoA esters | Peroxisomes |
| Peroxisomal β-Oxidation | ||
| Straight-Chain Acyl-CoA Oxidase (SCOX/ACOX1) | First step of β-oxidation of dicarboxylyl-CoAs | Peroxisomes[6] |
| L-Bifunctional Protein (LBP/EHHADH) | Hydratase and dehydrogenase activities in β-oxidation | Peroxisomes[6] |
| D-Bifunctional Protein (DBP/HSD17B4) | Hydratase and dehydrogenase activities in β-oxidation | Peroxisomes[6] |
| Sterol Carrier Protein X (SCPx) | Thiolase activity in β-oxidation | Peroxisomes[6] |
Quantitative Data
Quantitative data on the specific enzyme kinetics for this compound metabolism are limited in the literature. However, studies on patients with Adult Refsum Disease provide insights into the overall capacity of the ω-oxidation pathway.
Table 2: In Vivo Capacity of the Phytanic Acid ω-Oxidation Pathway in Adult Refsum Disease Patients
| Parameter | Value | Reference |
| ω-Oxidation Pathway Capacity | 6.9 (range: 2.8–19.4) mg phytanic acid/day | [10][11] |
| 20.4 (range: 8.3–57.4) µmol phytanic acid/day | [10][11] | |
| Correlation of 3-MAA excretion with plasma phytanic acid | r = 0.61 (P = 0.03) | [10][11] |
Regulation of the Pathway
The expression of genes encoding enzymes involved in both microsomal ω-oxidation and peroxisomal β-oxidation is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[12][13][14][15]
-
Mechanism of Action: PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR).[12][14] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[12][13]
-
Target Genes: Genes regulated by PPARα include those encoding for cytochrome P450 enzymes of the CYP4A family and the enzymes of the peroxisomal β-oxidation pathway, such as Acyl-CoA Oxidase (ACOX).[13][15][16]
References
- 1. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 15. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
3-Methyladipic Acid in Biological Fluids: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a seven-carbon dicarboxylic acid that serves as a metabolite in human physiology.[1] Its presence and concentration in various biological fluids, particularly urine, can be indicative of specific metabolic processes and may serve as a biomarker for certain inherited metabolic disorders. This technical guide provides a comprehensive overview of this compound in different biological fluids, focusing on quantitative data, experimental protocols for its measurement, and its metabolic significance.
Quantitative Data of this compound in Biological Fluids
The concentration of this compound has been quantified primarily in urine, with limited data available for other biological matrices. The following tables summarize the available quantitative data.
Table 1: Urinary Concentration of this compound
| Population/Condition | Age Group | Concentration (mmol/mol creatinine) | Notes |
| Healthy Individuals | Pediatric | Not explicitly quantified but identified as a normal constituent. | One study identified this compound in 60-80% of urine samples from a healthy pediatric population.[2][3] Another study identified it in a healthy North Indian pediatric population.[4] |
| Adult Refsum Disease (ARD) Patients | Adult | Elevated levels observed, correlated with plasma phytanic acid. | Urinary excretion of 3-MAA is a key indicator of the ω-oxidation of phytanic acid in these patients.[5][6] |
| Healthy Controls (for ARD study) | Adult | 3.4 mg/g creatinine (B1669602) (approx. 0.24 mmol/mol creatinine) | This value serves as a baseline for comparison with ARD patients.[7] |
| Heterozygotes for ARD | Adult | 5.2 mg/g creatinine (approx. 0.37 mmol/mol creatinine) | Slightly, but not significantly, higher than healthy controls.[7] |
Note: Currently, there is a lack of established reference ranges for this compound in human plasma, serum, and cerebrospinal fluid in the scientific literature.
Metabolic Pathway and Significance
This compound is primarily known as a downstream metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet.[5] The metabolic processing of phytanic acid and the generation of 3-MAA are crucial in the context of certain peroxisomal disorders.
Phytanic Acid Metabolism
Under normal physiological conditions, phytanic acid undergoes α-oxidation in the peroxisomes to form pristanic acid, which is then further metabolized through β-oxidation in both peroxisomes and mitochondria.
In individuals with Adult Refsum Disease (ARD), a genetic disorder, the enzyme phytanoyl-CoA hydroxylase, which is essential for α-oxidation, is deficient.[5] This leads to an accumulation of phytanic acid. Consequently, an alternative, minor pathway, ω-oxidation, becomes more prominent for phytanic acid degradation.[6]
The ω-oxidation pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed by oxidation to a carboxylic acid. The resulting dicarboxylic acid then undergoes β-oxidation from the ω-end, ultimately yielding this compound as a final product, which is then excreted in the urine.[8][9]
Clinical Significance
The measurement of urinary this compound is a valuable tool for diagnosing and monitoring Adult Refsum Disease.[5] Its excretion rate correlates with plasma phytanic acid levels, reflecting the activity of the ω-oxidation pathway.[6][10] The accumulation of phytanic acid and potentially other metabolites in ARD can lead to severe neurological damage, highlighting the importance of understanding these alternative metabolic routes.
While not directly implicated in specific signaling cascades, the accumulation of dicarboxylic acids, including 3-MAA, in various organic acidurias can contribute to cellular stress and mitochondrial dysfunction.[11] This can result from the sequestration of coenzyme A, alterations in cellular pH, and the generation of reactive oxygen species.
Experimental Protocols for the Quantification of this compound
The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the analysis of dicarboxylic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol is a generalized procedure for the analysis of organic acids in urine and can be optimized for the specific quantification of this compound.
1. Sample Preparation:
-
Urine Collection: A random urine sample is collected in a sterile container without preservatives. Samples should be stored frozen at -20°C until analysis.
-
Normalization: The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution.
2. Extraction:
-
An internal standard (e.g., a stable isotope-labeled analog of 3-MAA or a structurally similar dicarboxylic acid not present in urine) is added to the urine sample.
-
The urine is acidified to a pH of approximately 1-2 with hydrochloric acid.
-
Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. This is typically done in two sequential extraction steps.
-
The organic layers are combined and dried over anhydrous sodium sulfate.
3. Derivatization:
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
To make the organic acids volatile for GC analysis, they are derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine.
-
The mixture is heated (e.g., at 70-90°C for 15-60 minutes) to ensure complete derivatization.
4. GC-MS Analysis:
-
Gas Chromatograph: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all organic acids present or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound for higher sensitivity.
5. Quantification:
-
The concentration of this compound is determined by comparing the peak area of its trimethylsilyl (B98337) derivative to the peak area of the internal standard. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dicarboxylic Acids
LC-MS/MS offers high sensitivity and specificity and can be an alternative or complementary method to GC-MS.
1. Sample Preparation:
-
Similar to the GC-MS protocol, an internal standard is added to the biological fluid sample (urine, plasma, or serum).
-
For plasma or serum, protein precipitation is necessary, typically using a cold organic solvent like acetonitrile (B52724) or methanol.
-
The supernatant is collected after centrifugation.
-
For urine, a simple dilution may be sufficient.
2. Derivatization (Optional but Recommended):
-
While some dicarboxylic acids can be analyzed directly, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Reagents that add a permanently charged group can be used.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A reverse-phase column (e.g., C18) is commonly used. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in electrospray ionization (ESI) negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
4. Quantification:
-
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard at known concentrations.
Conclusion
This compound is a key metabolite in an alternative pathway for phytanic acid degradation. Its quantification in urine is a critical diagnostic marker for Adult Refsum Disease. While detailed quantitative data in other biological fluids and its involvement in specific signaling pathways are not yet well-established, the analytical methods for its measurement are robust. Further research into the broader physiological and pathological roles of this compound may reveal its utility as a biomarker in other metabolic conditions and provide deeper insights into the metabolic consequences of impaired fatty acid oxidation. The protocols and data presented in this guide offer a solid foundation for researchers and clinicians working in the field of metabolic disorders.
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Normal Physiological Levels of 3-Methyladipic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyladipic acid (3-MAA), a dicarboxylic acid found in human urine. It details the normal physiological levels of 3-MAA, the metabolic pathways influencing its excretion, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the clinical and metabolic significance of this organic acid.
Introduction
This compound (3-MAA) is a seven-carbon dicarboxylic acid that is a minor component of the human urinary organic acid profile. While present at low levels in healthy individuals, its excretion can be significantly elevated in certain metabolic disorders, most notably in Refsum disease. In this context, urinary 3-MAA serves as a key biomarker for monitoring the efficacy of dietary interventions. Understanding the baseline physiological levels of 3-MAA is therefore crucial for the differential diagnosis of metabolic diseases and for assessing potential off-target metabolic effects of xenobiotics in drug development.
Quantitative Data on Normal Urinary this compound Levels
Establishing a definitive reference range for urinary this compound in a healthy adult population is challenging due to the limited number of large-scale cohort studies. However, based on available data from smaller studies and general urinary organic acid profiling, a representative range can be summarized. It is important to note that concentrations of urinary metabolites are often normalized to creatinine (B1669602) excretion to account for variations in urine dilution.
| Population | Analyte | Concentration | Method | Reference |
| Healthy Adults (n=4) | This compound | 3.4 mg/g creatinine | GC-MS | (Wierzbicki et al., 2003) |
| Healthy Pediatric Population (n=251) | This compound | Detected in 60-80% of subjects (quantitative range not specified) | GC-MS | (Keyfi et al., 2017)[1] |
Note: The value from the adult study is based on a very small sample size and should be interpreted with caution. It serves as an indicator of the expected low-level excretion in healthy individuals rather than a formal reference range. The pediatric study indicates that 3-MAA is a common, albeit minor, urinary metabolite. Further research with larger, well-characterized adult cohorts is required to establish robust, statistically validated reference intervals.
Metabolic Pathways
The primary source of endogenous this compound is the ω-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid derived from the diet, primarily from dairy products, ruminant fats, and certain fish. The typical degradation pathway for phytanic acid is α-oxidation. However, when this pathway is impaired, as in Refsum disease, or under conditions of high phytanic acid load, the alternative ω-oxidation pathway becomes more significant.
ω-Oxidation of Phytanic Acid
The ω-oxidation of phytanic acid is a multi-step process that occurs in the endoplasmic reticulum and ultimately leads to the formation of dicarboxylic acids that can be further metabolized or excreted.
References
3-Methyladipic Acid: A Technical Guide on its Function in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid (3-MAA) is a dicarboxylic acid primarily known as a urinary biomarker for metabolic dysfunction, particularly in the context of impaired branched-chain fatty acid oxidation. While not a primary fuel source, its formation and excretion provide a window into the activity of alternative lipid metabolism pathways, specifically the ω-oxidation of phytanic acid. This technical guide delves into the core aspects of 3-MAA's role in lipid metabolism, presenting its biochemical synthesis, associated quantitative data, and detailed experimental protocols for its study. The guide also illustrates the key metabolic and experimental workflows through detailed diagrams, providing a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction
This compound (3-methylhexanedioic acid) is an alpha,omega-dicarboxylic acid.[1] In healthy individuals, it is present at very low levels. However, its concentration in urine becomes significantly elevated in certain inborn errors of metabolism, most notably in Adult Refsum Disease (ARD).[2][3] ARD is characterized by a deficiency in the α-oxidation pathway responsible for the degradation of phytanic acid, a branched-chain fatty acid obtained from the diet.[4] This deficiency leads to the accumulation of phytanic acid, and the upregulation of an alternative degradation pathway, ω-oxidation, which results in the production of 3-MAA.[2][4] Therefore, the primary function of 3-MAA in lipid metabolism is as a terminal metabolite of this alternative phytanic acid detoxification pathway.
Biochemical Pathways Involving this compound
The synthesis of 3-MAA is a multi-step process that begins with the ω-oxidation of phytanic acid, followed by peroxisomal β-oxidation.
ω-Oxidation of Phytanic Acid
When the primary α-oxidation pathway is impaired, phytanic acid is shunted to the ω-oxidation pathway, which occurs in the endoplasmic reticulum. This pathway involves three key enzymatic steps:
-
ω-Hydroxylation : The process is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of phytanic acid to form ω-hydroxyphytanic acid. This reaction is the rate-limiting step and is catalyzed by members of the cytochrome P450 (CYP450) family, specifically enzymes from the CYP4A and CYP4F subfamilies.[2][3][5]
-
Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[2][3]
-
Oxidation to a Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming phytanedioic acid (a dicarboxylic acid).[2][3]
Peroxisomal β-Oxidation of Phytanedioic Acid
Phytanedioic acid is then transported to peroxisomes for further degradation via β-oxidation, starting from the ω-end.[6] This process shortens the carbon chain, and due to the methyl branch at position 3, the final product of this pathway is this compound, which is then excreted in the urine.[6][7]
Caption: Metabolic pathway from phytanic acid to this compound.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the ω-oxidation pathway and 3-MAA excretion, primarily in the context of Adult Refsum Disease (ARD).
Table 1: Capacity and Correlation of the ω-Oxidation Pathway in ARD Patients
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway | 6.9 (range: 2.8–19.4) mg PA/day | [4][5][8] |
| 20.4 (range: 8.3–57.4) µmol PA/day | [4][5][8] | |
| Correlation of 3-MAA excretion with plasma phytanic acid (PA) | r = 0.61 (p = 0.03) | [4][8] |
Table 2: Changes in 3-MAA Excretion and Phytanic Acid Levels in ARD Patients During Fasting
| Parameter | Value | Reference |
| Increase in 3-MAA excretion (56-hour fast) | 208% ± 58% | [4][8] |
| Rise in plasma phytanic acid (56-hour fast) | 158% (range: 125–603)% | [4][8] |
| Plasma phytanic acid doubling time | 29 hours | [4] |
Table 3: Enzymatic and Metabolic Ratios in Phytanic Acid ω-Oxidation
| Parameter | Value | Substrate/System | Reference |
| Ratio of ω- to (ω-1)-hydroxylation | 15:1 | Phytanic Acid in human liver microsomes | [3][5] |
| Km for NADPH | 35 µM | Phytanic Acid ω-hydroxylation in rat liver microsomes | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-MAA and its metabolic pathway.
Protocol for In Vitro Phytanic Acid ω-Hydroxylation Assay
This protocol is adapted from studies using human or rat liver microsomes to measure the initial step of ω-oxidation.
Materials:
-
Liver microsomes (human or rat)
-
Phytanic acid
-
NADPH
-
Methyl-β-cyclodextrin
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4-7.7)
-
Hydrochloric acid (HCl) for reaction termination
-
Ethyl acetate/diethyl ether (1:1, v/v) for extraction
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phytanic acid (e.g., 200 µM), liver microsomal protein (e.g., 1 mg/mL), and methyl-β-cyclodextrin (e.g., 0.75 mg/mL) in potassium phosphate buffer. Methyl-β-cyclodextrin is used to increase the solubility of phytanic acid.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) with shaking.
-
Reaction Termination: Stop the reaction by adding a small volume of concentrated HCl.
-
Extraction: Extract the reaction products by adding an equal volume of the ethyl acetate/diethyl ether mixture, vortexing, and centrifuging to separate the phases. Collect the organic (upper) layer. Repeat the extraction for better recovery.
-
Drying and Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Add BSTFA with 1% TMCS to the dried residue and heat at 60°C for 30-60 minutes to form trimethylsilyl (B98337) derivatives of the hydroxylated products.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify ω-hydroxyphytanic acid and (ω-1)-hydroxyphytanic acid.
Protocol for Urinary this compound Analysis by GC-MS
This is a general protocol for the analysis of organic acids, including 3-MAA, in urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., tropic acid)
-
Hydroxylamine (B1172632) hydrochloride (for oximation of keto-acids)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
BSTFA with 1% TMCS
-
n-heptane
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw the urine sample and centrifuge to remove any precipitate. Dilute the urine with deionized water to a standard creatinine (B1669602) concentration (e.g., 2 mM).
-
Internal Standard Addition: Add a known amount of the internal standard to the diluted urine sample.
-
Oximation (Optional but recommended): To derivatize any keto-acids that might interfere, add hydroxylamine hydrochloride and adjust the pH to be neutral or slightly basic. Incubate at 60°C for 30 minutes.
-
Acidification and Extraction: Acidify the sample with HCl. Add sodium chloride to saturate the aqueous phase ("salting out"). Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction two more times.
-
Drying and Derivatization: Combine the organic extracts and evaporate to dryness under nitrogen. Add BSTFA with 1% TMCS and heat at 50-60°C for 40 minutes to create trimethylsilyl derivatives.
-
GC-MS Analysis: Dilute the derivatized sample with n-heptane and inject 1 µL into the GC-MS. Use a suitable temperature program to separate the organic acids. Identify 3-MAA based on its retention time and mass spectrum compared to a pure standard. Quantify using the internal standard.
Protocol for Assessing Mitochondrial Respiration
To investigate the direct effects of 3-MAA on mitochondrial function, high-resolution respirometry can be employed using isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration medium (e.g., MiR05)
-
This compound (dissolved in a suitable solvent)
-
Substrates for different respiratory chain complexes (e.g., glutamate (B1630785), malate, succinate (B1194679), palmitoyl-carnitine)
-
ADP
-
Inhibitors (e.g., rotenone (B1679576), oligomycin (B223565), antimycin A)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Instrument Setup: Calibrate the respirometer and equilibrate the chambers with respiration medium at 37°C.
-
Mitochondria Addition: Add a known amount of isolated mitochondrial protein to the chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration: Add substrates for Complex I (e.g., glutamate and malate) to measure leak respiration.
-
State 3 Respiration: Add a saturating amount of ADP to stimulate oxidative phosphorylation.
-
Complex I+II Respiration: Add succinate (a Complex II substrate) to measure the combined activity.
-
Complex II Respiration: Add rotenone (a Complex I inhibitor) to isolate Complex II-driven respiration.
-
State 4o Respiration: Add oligomycin (an ATP synthase inhibitor) to measure leak respiration in the presence of high substrate levels.
-
-
Testing 3-MAA: Repeat the SUIT protocol in parallel chambers or sequentially after adding different concentrations of 3-MAA to assess its impact on various respiratory states. Compare the oxygen consumption rates with and without 3-MAA to determine any inhibitory or uncoupling effects.
-
Data Analysis: Calculate respiration rates (oxygen flux) and ratios (e.g., respiratory control ratio) to quantify the effects of 3-MAA on mitochondrial function.
Caption: A typical experimental workflow for the analysis of 3-MAA.
Potential Regulatory Functions and Future Directions
While the primary role of 3-MAA is established as a biomarker, its potential direct effects on lipid metabolism are not well-documented. Dicarboxylic acids, in general, can be further metabolized and may influence cellular processes. However, specific studies on 3-MAA's ability to regulate key enzymes or signaling pathways in lipid metabolism are lacking.
Future research could explore:
-
Enzyme Inhibition/Activation: Investigating whether 3-MAA or its CoA-ester can inhibit or activate key enzymes in fatty acid oxidation, such as acyl-CoA dehydrogenases or carnitine palmitoyltransferase.
-
Mitochondrial Toxicity: Directly assessing the impact of high concentrations of 3-MAA on mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis, using protocols similar to the one described above.
-
Gene Expression Regulation: Determining if 3-MAA can act as a signaling molecule to regulate the expression of genes involved in lipid metabolism, for instance, by interacting with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]
Conclusion
This compound serves as a crucial indicator of the metabolic flux through the ω-oxidation pathway of phytanic acid, making it an invaluable biomarker for Adult Refsum Disease and potentially other disorders of fatty acid metabolism. Its formation is a consequence of a cellular detoxification strategy when the primary α-oxidation pathway is compromised. While its direct regulatory functions in lipid metabolism remain to be elucidated, the study of 3-MAA provides significant insights into the plasticity of metabolic networks in response to genetic defects. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate the nuances of branched-chain fatty acid metabolism and its implications for human health and disease.
References
- 1. agilent.com [agilent.com]
- 2. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust method for assessing mitochondrial function in healthy and diseased frozen cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: Quantification of 3-Methyladipic Acid in Urine Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is a key biomarker in the diagnosis and monitoring of certain inherited metabolic disorders. Under normal physiological conditions, 3-MAA is present in urine at low concentrations. However, elevated levels are indicative of defects in the α-oxidation of phytanic acid, a branched-chain fatty acid. This application note provides a comprehensive overview of the quantification of this compound in human urine, its clinical significance, and detailed protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance
Elevated urinary excretion of this compound is primarily associated with Adult Refsum Disease (ARD) , an autosomal recessive neurological disorder. In ARD, a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase impairs the normal α-oxidation of phytanic acid. This leads to the activation of an alternative ω-oxidation pathway, resulting in the formation and subsequent excretion of this compound.[1][2][3] Therefore, the quantification of urinary 3-MAA serves as a crucial diagnostic marker for ARD and can be used to monitor dietary management of the disease.[1][4]
Metabolic Pathway of this compound Formation in Adult Refsum Disease
In individuals with Adult Refsum Disease, the standard α-oxidation pathway for phytanic acid is deficient. Consequently, phytanic acid is metabolized through an alternative ω-oxidation pathway, followed by β-oxidation, leading to the production of this compound, which is then excreted in the urine.
Quantitative Data
The concentration of this compound in urine is a critical indicator for diagnosing and managing Adult Refsum Disease. The tables below summarize reported concentrations in healthy individuals and patients with ARD. It is important to note that concentrations can vary based on age, diet, and the severity of the metabolic defect.
Table 1: Urinary this compound Concentrations in Healthy Individuals
| Population | Concentration Range (µg/mg creatinine) | Comments |
| Healthy Adults | Not well-established; generally low or undetectable. | One study reported concentrations of a related compound, 3-hydroxyadipic acid 3,6-lactone, at 0.9 ± 0.5 µg/mg creatinine (B1669602) in the non-fasting state.[5] |
| Healthy Pediatric Population (2 days - 15 years) | Variable with age; tends to decrease with increasing age.[6][7][8][9] | Specific reference ranges for different pediatric age groups are recommended for accurate diagnosis. |
Table 2: Urinary this compound Excretion in Patients with Adult Refsum Disease (ARD)
| Parameter | Reported Values | Reference |
| ω-oxidation capacity | 6.9 (2.8–19.4) mg/day (equivalent to 20.4 (8.3–57.4) µmol/day of phytanic acid) | [1][3] |
| Correlation with plasma phytanic acid | 3-MAA excretion correlates with plasma phytanic acid levels (r = 0.61; P = 0.03).[1][4] | |
| Effect of fasting | 3-MAA excretion increased by 208 ± 58% during a 56-hour fast.[1][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in urine samples using LC-MS/MS.
Experimental Workflow Overview
The overall workflow for the quantification of urinary this compound involves sample collection, preparation (which may include dilution, protein precipitation, and derivatization), followed by instrumental analysis using LC-MS/MS and subsequent data analysis.
Protocol 1: Sample Preparation (Dilute-and-Shoot)
This protocol is a simple and rapid method suitable for high-throughput analysis.
-
Urine Collection: Collect a mid-stream urine sample in a sterile container. For accurate quantification, a 24-hour urine collection can be performed, but random spot urine samples are often sufficient when normalized to creatinine concentration.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant 1:10 (v/v) with a solution of 0.1% formic acid in water.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard, such as this compound-d3, to the diluted urine sample.
-
Vortex and Transfer: Vortex the sample for 5 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-8 min: 2-98% B; 8-10 min: 98% B; 10.1-12 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 159.1 | 115.1 | 15 |
| This compound | 159.1 | 97.1 | 20 |
| This compound-d3 (Internal Standard) | 162.1 | 118.1 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification of this compound is achieved by creating a calibration curve using known concentrations of a 3-MAA standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of 3-MAA in the urine samples is then determined from this calibration curve. Results are typically normalized to the urinary creatinine concentration and expressed as µg/mg creatinine or mmol/mol creatinine.
Conclusion
The quantification of this compound in urine by LC-MS/MS is a sensitive and specific method for the diagnosis and monitoring of Adult Refsum Disease. The provided protocols offer a robust framework for researchers and clinicians. Adherence to proper sample collection, preparation, and validated analytical methods are crucial for obtaining accurate and reliable results. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and ensure the highest data quality.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methyladipic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 3-methyladipic acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a dicarboxylic acid that can be elevated in various metabolic disorders. This method employs a robust and sensitive approach involving sample preparation, chemical derivatization to enhance volatility, and subsequent GC-MS analysis. The protocol is designed for researchers in clinical chemistry, metabolic disease studies, and drug development who require accurate and reproducible quantification of this important biomarker.
Introduction
This compound is an intermediate in the metabolism of branched-chain amino acids. Elevated urinary levels of this compound can be indicative of certain inborn errors of metabolism. Accurate and precise quantification is crucial for the diagnosis and monitoring of these conditions. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to the low volatility of organic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This protocol details a widely used method involving trimethylsilylation (TMS) derivatization.
Experimental Protocol
This protocol is a comprehensive guide for the analysis of this compound in urine.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): 2-Ketocaproic acid or a stable isotope-labeled this compound (if available)
-
Urease (from Canavalia ensiformis)
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Urine samples (stored at -80°C)
Sample Preparation
-
Thawing and Normalization: Thaw frozen urine samples at room temperature. To normalize the concentration of metabolites, determine the creatinine (B1669602) concentration of each urine sample. Based on the creatinine level, adjust the sample volume to be equivalent to a specific amount of creatinine (e.g., 1 mg).
-
Enzymatic Treatment: To the normalized urine sample, add 50 µL of urease solution (1 mg/mL in deionized water) to break down urea, which can interfere with the analysis. Incubate at 37°C for 30 minutes.
-
Acidification and Extraction: Acidify the sample to a pH of approximately 1 by adding 1 M HCl. Add a known amount of the internal standard. Extract the organic acids by adding 1 mL of ethyl acetate and vortexing vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 1:20.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Data Presentation
Quantitative data for the di-TMS derivative of this compound is summarized in the table below. Retention time is approximate and should be confirmed with a standard on the user's instrument.
| Compound | Derivative | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Di-trimethylsilyl (2TMS) | 304.53 | 289 | 147, 73 |
Visualization
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is illustrated in the following diagram.
Discussion
This protocol provides a reliable method for the quantification of this compound in urine. The use of an internal standard is critical for correcting variations during sample preparation and injection.[1] While 2-ketocaproic acid is a suitable internal standard for many organic acids, the use of a stable isotope-labeled analog of this compound will provide the highest accuracy. The derivatization step is crucial for achieving good chromatographic peak shape and sensitivity. The stability of TMS derivatives can be a concern, so it is recommended to analyze the samples as soon as possible after derivatization or store them at low temperatures (e.g., -20°C) for a short period.[2] The GC-MS parameters provided should serve as a good starting point, but optimization may be necessary to achieve the best separation and sensitivity on a particular instrument. For quantification, a calibration curve should be prepared using a standard solution of this compound, and the response ratio of the analyte to the internal standard should be used.
Conclusion
The described GC-MS method with trimethylsilylation is a robust and sensitive approach for the quantitative analysis of this compound in urine samples. This detailed protocol and the accompanying information will be a valuable resource for researchers and clinicians involved in the study of metabolic disorders and in drug development processes where monitoring of organic acid profiles is required.
References
Application Note: Quantitative Analysis of 3-Methyladipic Acid in Human Urine by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 3-Methyladipic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key biomarker for certain metabolic disorders, including adult Refsum disease.[1][2] Due to its polar nature, direct analysis by reversed-phase LC-MS/MS is challenging. This method employs a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency, allowing for reliable quantification. The protocol detailed below is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the determination of this compound in a clinical research setting.
Introduction
This compound is a dicarboxylic acid and a human urinary metabolite.[3] It is a catabolite of the branched-chain fatty acid, phytanic acid.[1][2] In healthy individuals, phytanic acid is primarily metabolized via alpha-oxidation. However, in patients with adult Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid, which is then metabolized through the alternative omega-oxidation pathway, resulting in increased urinary excretion of this compound.[1][2] Therefore, the quantification of this compound in urine serves as a valuable diagnostic and monitoring tool for this condition.
This LC-MS/MS method utilizes a derivatization approach with 3-nitrophenylhydrazine (3-NPH) to improve the analytical performance for this polar dicarboxylic acid. The derivatization reaction targets the carboxyl groups of this compound, forming a di-3-NPH derivative that is more amenable to reversed-phase chromatography and exhibits enhanced ionization efficiency in negative electrospray ionization mode.
Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich, Cat. No. M27409 or equivalent)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
This compound-d3 (or other suitable stable isotope-labeled internal standard) - Note: A commercial source for this specific labeled standard was not identified at the time of publication. A structurally similar deuterated dicarboxylic acid may be used as an alternative, but validation is required.
-
Human urine samples (stored at -80°C)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu LCMS-8060, Agilent 1290 Infinity II, or equivalent)
-
Tandem Mass Spectrometer (e.g., SCIEX 4000 QTRAP, Agilent 6490, or equivalent) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, pipettes, etc.
Sample Preparation and Derivatization
-
Thaw and Prepare Samples: Thaw frozen urine samples on ice. Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant 1:1 (v/v) with LC-MS grade water.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard (e.g., this compound-d3) to all samples, calibration standards, and quality controls.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 40 µL of the diluted urine sample (or calibration standard/QC) with 20 µL of 200 mM 3-NPH in 50% methanol/water and 20 µL of 120 mM EDC with 6% pyridine in 50% methanol/water.
-
Vortex briefly to mix.
-
Incubate the mixture at 40°C for 30 minutes.
-
-
Dilution and Centrifugation: After incubation, dilute the reaction mixture with 920 µL of 10% acetonitrile in water containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0.0 min: 15% B8.0 min: 95% B8.1 min: 95% B8.5 min: 15% B12.0 min: 15% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following are predicted MRM transitions for the di-3-NPH derivative of this compound and a potential internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| di-3-NPH-3-Methyladipic acid | 431.2 | 137.0 | 100 | -25 |
| di-3-NPH-3-Methyladipic acid (Qualifier) | 431.2 | 294.1 | 100 | -15 |
| di-3-NPH-3-Methyladipic acid-d3 (IS) | 434.2 | 137.0 | 100 | -25 |
Note: The precursor ion for the di-3-NPH derivative of this compound is calculated as follows: [M - 2H + 2(3-NPH)]- = [160.17 - 2 + 2(153.14)]- ≈ 431.2. The primary product ion at m/z 137.0 corresponds to the 3-nitrophenylhydrazine fragment. The qualifier ion and collision energies should be determined empirically.
Data and Results
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to standard bioanalytical method validation guidelines. The following table presents expected performance characteristics based on similar assays for dicarboxylic acids.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of phytanic acid and the experimental workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for the Derivatization of 3-Methyladipic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-methyladipic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization step is crucial for increasing the volatility and thermal stability of polar analytes like dicarboxylic acids, thereby improving chromatographic separation and detection.
Introduction to Derivatization for GC-MS
Direct analysis of free carboxylic acids like this compound by GC-MS is challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity.[1] Derivatization chemically modifies the analyte to a less polar and more volatile form. The two most common and effective methods for the derivatization of carboxylic acids are silylation and esterification.[2][3][4]
-
Silylation: This process replaces active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][7] Silylation is a versatile and rapid method.[5]
-
Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl esters (FAMEs - Fatty Acid Methyl Esters).[8][9] A common reagent for this is Boron trifluoride-methanol (BF3-methanol).[10][11] This method is particularly well-established for fatty acid analysis.[8]
The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity.[6] For dicarboxylic acids, both silylation and esterification are suitable, offering low detection limits and good reproducibility.[2][3]
Experimental Protocols
Below are detailed protocols for the two primary methods of derivatizing this compound.
Protocol 1: Silylation using BSTFA
This protocol is a general guideline for the trimethylsilylation of dicarboxylic acids and can be adapted for this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst[1][5]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[1][12]
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or argon gas for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample or transfer a known volume of the sample extract into a reaction vial.[5] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen or argon, as silylating reagents are moisture-sensitive.[5][13][14]
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample residue. To this, add a molar excess of BSTFA (a 2:1 molar ratio of BSTFA to active hydrogen is recommended). For less reactive compounds, BSTFA with 1% TMCS can enhance the reaction.[5]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds.[1] Heat the mixture at 60-70°C for 30-60 minutes.[1][5] The optimal time and temperature may need to be determined empirically for this compound.
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent before analysis.[1]
Protocol 2: Esterification using BF3-Methanol
This protocol details the formation of methyl esters from carboxylic acids.
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol (BF3-methanol) solution (typically 12-14% w/v)[8][10]
-
Anhydrous methanol
-
Hexane (B92381) or other non-polar extraction solvent
-
Saturated sodium chloride solution or water
-
Anhydrous sodium sulfate
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the dried sample or standard into a reaction vial.
-
Reagent Addition: Add 2 mL of BF3-methanol reagent to the vial.[8]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[8][10] A longer reaction time may be necessary for complete derivatization.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[8] Vortex vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Analysis: The resulting FAME solution is ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of dicarboxylic acids after derivatization. Note that specific values for this compound may vary depending on the exact analytical conditions and instrumentation.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Reference |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [2][3] |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (for atmospheric aerosols) | ≤ 4 ng/m³ (for atmospheric aerosols) | [2][3] |
| Reaction Time | 30-60 minutes | 5-90 minutes | [1][5][15] |
| Reaction Temperature | 60-70°C | 60-100°C | [1][5][10] |
Visualizations
Experimental Workflow for Silylation
Caption: Silylation Workflow for this compound.
Logical Relationship of Derivatization Choices
Caption: Derivatization Method Selection.
Conclusion
Both silylation and esterification are robust and reliable methods for the derivatization of this compound for GC-MS analysis. The choice between the two will depend on the specific laboratory setup, sample matrix, and desired analytical performance. For analyses requiring lower detection limits and higher reproducibility, silylation with BSTFA may be the preferred method.[2] It is recommended to optimize the chosen protocol for the specific application to ensure accurate and precise quantification of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 3-Methyladipic Acid Analytical Standards
Introduction
3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid that serves as a key biomarker in the diagnosis of certain metabolic disorders. It is notably a metabolite in the ω-oxidation pathway of phytanic acid. In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the ω-oxidation pathway and subsequent excretion of this compound in the urine.[1][2] Therefore, accurate quantification of this compound is crucial for clinical diagnostics and research into related metabolic pathways.
These application notes provide a comprehensive guide to the analytical standards available for this compound, their suppliers, and detailed protocols for its analysis using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for the proper handling, storage, and analysis of the compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [3] |
| CAS Number | 3058-01-3 | [1][4] |
| Melting Point | 100-102 °C | [5] |
| Boiling Point | 230 °C at 30 mmHg | [5] |
| Appearance | Solid | [1] |
| Solubility | DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |
| InChI Key | SYEOWUNSTUDKGM-UHFFFAOYSA-N | [1][3] |
Analytical Standards and Suppliers
The quality and purity of analytical standards are paramount for accurate and reproducible results. Several reputable suppliers offer this compound analytical standards. A comparative summary is provided below to aid researchers in selecting the most suitable standard for their specific application.
| Supplier | Product Name | Purity | Format | Key Documents |
| Sigma-Aldrich | This compound | 99% | Powder | Certificate of Analysis (COA), Certificate of Origin (COO) |
| Cayman Chemical | This compound | ≥95% | Solid | Certificate of Analysis, GC-MS Data |
| Selleck Chemicals | This compound | Quality confirmed by NMR & HPLC | Solid | --- |
| RayBiotech | This compound | 98% | Powder | --- |
| MedChemExpress | This compound | 99.85% | Solid | Certificate of Analysis, HPLC, HNMR |
| Santa Cruz Biotechnology | This compound | --- | --- | Certificate of Analysis (CoA) |
Metabolic Pathway of this compound
This compound is the final product of the ω-oxidation of phytanic acid. This metabolic pathway becomes particularly significant in Adult Refsum Disease, where the primary α-oxidation pathway is impaired.[2][6] The following diagram illustrates the metabolic route from phytanic acid to this compound.
Caption: ω-oxidation pathway of phytanic acid leading to this compound.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for clinical diagnosis and research. The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
The analysis of this compound from biological samples typically follows a standardized workflow, as depicted in the diagram below.
Caption: A generalized workflow for the analysis of this compound.
Protocol 1: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
1. Sample Preparation and Extraction:
-
For urine samples, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) is commonly employed.
-
For plasma or serum, a protein precipitation step (e.g., with cold isopropanol) should be performed prior to extraction.[7]
-
The organic extract is then evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to form a more volatile ester. A common method is esterification with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Alternatively, pentafluorobenzyl bromide (PFBBr) can be used for derivatization, which allows for sensitive detection in negative ion chemical ionization mode.[8][9]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.[3]
4. Quantification:
-
A calibration curve is generated using a series of known concentrations of the derivatized this compound analytical standard.
-
An internal standard (e.g., a deuterated analog of this compound or a structurally similar dicarboxylic acid not present in the sample) should be used to correct for variations in extraction and derivatization efficiency.
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids, often without the need for derivatization.
1. Sample Preparation:
-
For urine samples, a simple dilution and filtration step may be sufficient.
-
For plasma or serum, protein precipitation followed by centrifugation is necessary to remove proteins that can interfere with the analysis.[7]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A reversed-phase C18 column is typically used for the separation of organic acids.[7]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
3. Quantification:
-
An external calibration curve is constructed by analyzing a series of dilutions of the this compound analytical standard.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Protocol 3: NMR Spectroscopy Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis.
1. Sample Preparation:
-
The analytical standard or extracted sample is dissolved in a deuterated solvent (e.g., Deuterium oxide (D₂O) or DMSO-d₆).[10]
-
An internal standard with a known concentration and a distinct NMR signal (e.g., Trimethylsilylpropanoic acid - TMSP) is added for quantification.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Experiments: A standard one-dimensional proton (¹H) NMR spectrum is typically acquired.[3][11] For structural confirmation, two-dimensional experiments like COSY and HSQC can be performed.
3. Data Analysis and Quantification:
-
The signals in the ¹H NMR spectrum are assigned to the different protons of the this compound molecule.
-
The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of the known concentration of the internal standard.
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. 3-メチルアジピン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. rsc.org [rsc.org]
- 11. This compound(3058-01-3) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Quantification of 3-Methyladipic Acid using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker for monitoring the metabolic pathway of phytanic acid.[1][2] In healthy individuals, phytanic acid, a branched-chain fatty acid obtained from the diet, is primarily metabolized through peroxisomal α-oxidation.[1][2] However, in individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, the α-oxidation pathway is impaired.[1][2][3] This leads to an accumulation of phytanic acid, which is then alternatively metabolized via the ω-oxidation pathway, resulting in the increased excretion of 3-MAA in the urine.[1][2][4] Therefore, the accurate quantification of 3-MAA is crucial for the diagnosis and monitoring of ARD.
Stable isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological matrices. This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. The labeled standard, such as Deuterium-labeled this compound (e.g., this compound-d3), exhibits nearly identical chemical and physical properties to the endogenous analyte. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.
This document provides detailed application notes and protocols for the quantification of this compound in human urine using a stable isotope-labeled internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Phytanic Acid
The degradation of phytanic acid primarily occurs via α-oxidation in the peroxisomes. In Adult Refsum Disease, this pathway is deficient, leading to the increased utilization of the alternative ω-oxidation pathway, which results in the formation of this compound.
Quantitative Data
The following table summarizes representative data on the urinary excretion of this compound in patients with Adult Refsum Disease, highlighting the correlation with plasma phytanic acid levels.
| Patient Cohort | Plasma Phytanic Acid (µmol/L) | Urinary this compound Excretion (µmol/day) | Reference |
| Adult Refsum Disease Patients (n=11) | 628 (median); (range: 46 - 2,336) | Correlated with plasma PA levels (r = 0.61) | [Wierzbicki et al., 2003][4][5][6] |
| New ARD Patient (initial) | High | Accounted for 30% of phytanic acid excretion | [Wierzbicki et al., 2003][4][5][6] |
| New ARD Patient (later) | Decreasing | Accounted for all phytanic acid excretion | [Wierzbicki et al., 2003][4][5][6] |
| ARD Patients during fasting (n=5) | Increased by 158% (median) | Increased by 208% (mean) | [Wierzbicki et al., 2003][4][5][6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS with Stable Isotope Dilution
This protocol describes the extraction, derivatization, and analysis of this compound from urine samples.
Materials and Reagents:
-
This compound (analytical standard)
-
Stable isotope-labeled this compound (e.g., this compound-d3) as internal standard (IS)
-
Hydrochloric acid (HCl), 5M
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
-
Urine samples (frozen at -80°C until analysis)
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts
Experimental Workflow:
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 15 mL glass centrifuge tube, add 1 mL of urine.
-
Spike the sample with a known amount of stable isotope-labeled this compound internal standard solution.
-
Acidify the urine to pH < 2 by adding 5M HCl (approximately 6 drops). Confirm the pH with pH paper.
-
Saturate the solution with solid NaCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both native this compound-TMS derivative and the stable isotope-labeled internal standard-TMS derivative.
-
-
-
Quantification:
-
Create a calibration curve by preparing standards containing known concentrations of this compound and a fixed concentration of the stable isotope-labeled internal standard.
-
Process the standards and samples using the same extraction and derivatization procedure.
-
Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard for each standard and sample.
-
Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound-d3, in conjunction with GC-MS provides a robust and accurate method for the quantification of this compound in urine. This methodology is essential for the reliable diagnosis and therapeutic monitoring of patients with Adult Refsum Disease. The detailed protocol provided here serves as a comprehensive guide for researchers and clinicians in the field of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Measurement of 3-Methyladipic Acid in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a biomarker for certain metabolic disorders. Its measurement in dried blood spots (DBS) offers a minimally invasive and convenient method for screening and monitoring these conditions. Elevated levels of 3-MAA are primarily associated with Adult Refsum Disease, a disorder of phytanic acid metabolism.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound in dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Clinical Significance
This compound is a metabolite in the ω-oxidation pathway of phytanic acid. In individuals with Adult Refsum Disease, the primary α-oxidation pathway for phytanic acid is defective, leading to its accumulation and increased metabolism through the alternative ω-oxidation pathway.[3][4] This results in elevated levels of this compound, which is then excreted in urine and can be detected in blood.[1][2] Therefore, the quantification of 3-MAA in DBS is a valuable tool for the diagnosis and monitoring of Adult Refsum Disease.
Analytical Methodologies
The determination of this compound in DBS can be performed using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation, often not requiring derivatization.[5][6] GC-MS, on the other hand, typically requires a derivatization step to increase the volatility of the analyte.[7]
Protocol 1: LC-MS/MS Method
This protocol is adapted from established methods for the analysis of other organic acids in dried blood spots.[5][6]
Materials and Reagents
-
Dried blood spot cards
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates
-
DBS puncher (3 mm)
-
Centrifuge
-
LC-MS/MS system
Sample Preparation
-
Punching: Punch a 3 mm disc from the center of the dried blood spot and place it into a well of a 96-well plate.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 1 µg/mL this compound-d3 in 80:20 methanol:water) to each well.
-
Extraction: Seal the plate and agitate on a plate shaker for 30 minutes at room temperature to extract the analytes.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet any solid debris.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.1-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: Precursor > Product (e.g., 159.1 > 115.1) Internal Standard: Precursor > Product (e.g., 162.1 > 118.1) |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated using known concentrations of this compound standards prepared in a blank matrix (e.g., whole blood from a healthy donor spotted onto filter paper).
Protocol 2: GC-MS Method
This protocol requires derivatization to make the this compound volatile for GC analysis. Silylation is a common derivatization technique for organic acids.[8]
Materials and Reagents
-
Dried blood spot cards
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Methanol
-
Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
-
DBS puncher (3 mm)
-
Centrifuge
-
GC-MS system
Sample Preparation and Derivatization
-
Punching and Extraction: Follow steps 1-4 of the LC-MS/MS sample preparation protocol.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Reconstitution: After cooling, reconstitute the sample in 100 µL of ethyl acetate for injection.
GC-MS Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temp | 250°C |
| Oven Program | 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| MS System | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | This compound (2TMS): e.g., m/z 289, 173 Internal Standard (2TMS): e.g., m/z 292, 176 |
Data Analysis and Quantification
Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard, with a calibration curve prepared from derivatized standards.
Quantitative Data Summary
Reference ranges for this compound in dried blood spots are not widely established and can vary depending on the population and analytical method. The following table provides expected ranges based on available literature for related organic acids and clinical context. It is highly recommended that each laboratory establishes its own reference intervals.
| Analyte | Method | Healthy Newborn (Expected Range) | Adult Refsum Disease (Expected) |
| This compound | LC-MS/MS | < 2 µmol/L | Significantly Elevated |
| This compound | GC-MS | < 2 µmol/L | Significantly Elevated |
Note: These are estimated values and should be confirmed by individual laboratory validation.
Conclusion
The measurement of this compound in dried blood spots is a valuable tool for the investigation of inherited metabolic disorders, particularly Adult Refsum Disease. Both LC-MS/MS and GC-MS methods can be effectively employed for this purpose. The choice of method will depend on the instrumentation available and the specific requirements of the laboratory. It is crucial to properly validate the chosen method and establish population-specific reference ranges to ensure accurate clinical interpretation.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 6. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
High-throughput screening for 3-Methyladipic aciduria
Application Note & Protocol
Topic: High-Throughput Screening for Modulators of 3-Methylglutaconyl-CoA Hydratase for the Potential Treatment of 3-Methylglutaconic Aciduria Type I
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylglutaconic Aciduria Type I (MGA1) is a rare, autosomal recessive inborn error of leucine (B10760876) metabolism.[1][2][3] It is characterized by a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (MGH), encoded by the AUH gene.[1][4][5][6] This enzymatic defect disrupts the normal catabolism of leucine, leading to the accumulation and elevated urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[1][3] While clinical presentation can be variable, ranging from asymptomatic to severe neurological impairment, there is a critical need for therapeutic interventions.[2][4]
High-throughput screening (HTS) offers a powerful platform for identifying small molecule compounds that can restore or enhance the activity of deficient MGH, providing potential starting points for drug development.[7][8] This application note describes a theoretical framework and protocol for a mass spectrometry-based HTS assay designed to identify activators or correctors of MGH function. The assay is based on the direct measurement of the enzymatic product, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
Biochemical Pathway
The MGH enzyme catalyzes the fifth step in the mitochondrial leucine degradation pathway: the hydration of 3-methylglutaconyl-CoA (3-MG-CoA) to form HMG-CoA.[3][6] A deficiency in MGH leads to the accumulation of 3-MG-CoA, which is then converted into downstream metabolites that are excreted in the urine. The goal of a therapeutic modulator would be to enhance the residual activity of the mutated MGH enzyme to restore flux through this pathway.
Caption: Leucine catabolism pathway indicating the MGH enzyme block in MGA Type I.
Principle of the HTS Assay
The proposed HTS assay is a biochemical screen that measures the activity of recombinant human MGH enzyme. The assay quantifies the conversion of the substrate, 3-methylglutaconyl-CoA (3-MG-CoA), to the product, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Detection is achieved using a high-throughput mass spectrometry method, such as RapidFire-MS/MS, which allows for rapid and direct quantification of the analyte from the assay mixture. Test compounds are screened for their ability to increase the rate of HMG-CoA formation compared to a baseline enzymatic reaction.
Data Presentation
Effective screening requires the systematic collection and analysis of key biomarkers and assay performance metrics.
Table 1: Key Biomarkers in MGA Type I
| Analyte | Biological Fluid | Expected Level in MGA Type I | Method of Detection |
| 3-Methylglutaconic Acid | Urine | Markedly Increased[1][3] | GC/MS, Tandem MS[9] |
| 3-Methylglutaric Acid | Urine | Mildly to Moderately Increased[1][3] | GC/MS, Tandem MS[9] |
| 3-Hydroxyisovaleric Acid | Urine | Mildly to Moderately Increased[1][2] | GC/MS, Tandem MS[9] |
| 3-Hydroxyisovalerylcarnitine | Blood Spot / Plasma | Increased[2] | Tandem MS[10][11] |
| MGH Enzyme Activity | Fibroblasts, Leukocytes | Markedly Decreased[2] | Enzyme Assay |
Table 2: HTS Assay Parameters (Hypothetical)
| Parameter | Value | Description |
| Microplate Format | 384-well or 1536-well | Standard formats for automated HTS.[7] |
| Recombinant Enzyme | Human MGH (AUH) | Expressed and purified from E. coli or insect cells. |
| Substrate (3-MG-CoA) | 10 µM | Concentration near the enzyme's Km for sensitivity. |
| Test Compound Conc. | 10 µM | Standard concentration for primary screening. |
| Reaction Buffer | 50 mM HEPES, pH 7.5, 1 mM DTT | Buffer conditions optimized for enzyme stability and activity. |
| Incubation Time | 30 minutes | Time optimized for linear product formation. |
| Detection Method | RapidFire-Tandem Mass Spectrometry | For direct, label-free quantification of HMG-CoA. |
| Z'-factor | > 0.5 | A measure of assay quality and statistical effect size. |
Experimental Workflow & Protocols
The HTS process involves several stages, from assay development to hit validation.
Caption: High-throughput screening workflow from assay development to hit-to-lead.
Protocol 1: Recombinant MGH Enzyme Assay for HTS
This protocol describes a miniaturized biochemical assay for screening small molecule libraries in a 384-well format.
A. Materials and Reagents:
-
Recombinant Human MGH (AUH), purified
-
3-Methylglutaconyl-CoA (3-MG-CoA) lithium salt (Substrate)
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lithium salt (Standard)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01% Triton X-100
-
Quench Solution: 100% Acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled HMG-CoA)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well microplates
-
Acoustic liquid handler (e.g., Echo) for compound dispensing
-
Microplate liquid handler for reagent addition
-
RapidFire-MS/MS system or similar high-throughput MS platform
B. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of test compounds from the library plates to the 384-well assay plates. This results in a final assay concentration of ~10 µM. Include appropriate controls:
-
Negative Control: DMSO only (defines baseline 100% activity).
-
Positive Control: A known inhibitor (if available) or no enzyme (defines 0% activity).
-
-
Enzyme Addition: Add 5 µL of MGH enzyme diluted in Assay Buffer to all wells of the assay plate.
-
Compound Incubation (Optional): Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of 3-MG-CoA substrate (at 2x final concentration) to all wells. The final reaction volume is 10 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes. Ensure this incubation time falls within the linear range of the reaction, as determined during assay development.
-
Reaction Quenching: Stop the reaction by adding 40 µL of ice-cold Quench Solution to all wells. The acetonitrile precipitates the enzyme, and the internal standard is introduced for accurate quantification.
-
Sample Analysis: Seal the plate and centrifuge briefly. Place the plate in the queue for analysis on the RapidFire-MS/MS system. The system will aspirate the sample, perform a rapid solid-phase extraction to remove salts, and inject the analytes into the mass spectrometer for quantification of the HMG-CoA product.
C. Data Analysis:
-
Calculate the ratio of the HMG-CoA peak area to the internal standard peak area for each well.
-
Normalize the data relative to the controls:
-
% Activity = [ (Ratio_Compound - Ratio_NoEnzyme) / (Ratio_DMSO - Ratio_NoEnzyme) ] * 100
-
-
Identify "hits" as compounds that increase the % Activity above a defined threshold (e.g., >150% for activators, representing a >50% increase in enzyme activity).
Protocol 2: Hit Confirmation and Dose-Response Analysis
This protocol is used to confirm the activity of primary hits and determine their potency.
A. Materials:
-
Same as Protocol 1.
-
Confirmed primary "hit" compounds.
B. Procedure:
-
Compound Re-test: Re-test the primary hit compounds using the exact procedure from Protocol 1 to confirm their activity and rule out false positives.
-
Dose-Response Plating: For confirmed hits, create a serial dilution series for each compound (e.g., 8-point, 1:3 dilution starting from 50 µM).
-
Assay Performance: Plate the dose-response curves onto a 384-well plate and perform the MGH enzyme assay as described in Protocol 1.
-
Data Analysis: Plot the % Activity against the logarithm of the compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each activating compound.
Conclusion
The described mass spectrometry-based HTS assay provides a robust and direct method for identifying small molecule activators of the MGH enzyme. This approach avoids the complexities and potential artifacts of indirect or coupled-enzyme assays. Compounds identified through this screening workflow can serve as valuable starting points for medicinal chemistry efforts aimed at developing novel therapeutics for MGA Type I, a disease with significant unmet medical need. The integration of high-throughput automation with the analytical precision of mass spectrometry is a key strategy in modern drug discovery for rare metabolic disorders.[7][12]
References
- 1. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature [mdpi.com]
- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. Novel trends in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated tandem mass spectrometry for mass newborn screening for disorders in fatty acid, organic acid, and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Acid Disorders [dhhr.wv.gov]
- 12. waters.com [waters.com]
3-Methyladipic Acid in Metabolomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant attention in the field of metabolomics, primarily as a key biomarker for the diagnosis and monitoring of Adult Refsum disease. This rare, inherited metabolic disorder is characterized by the accumulation of phytanic acid, a branched-chain fatty acid. In individuals with Adult Refsum disease, the primary metabolic pathway for phytanic acid, α-oxidation, is deficient. Consequently, the body utilizes an alternative pathway, ω-oxidation, leading to the production and subsequent urinary excretion of 3-MAA. This document provides detailed application notes and protocols for the study of this compound in a metabolomics context.
Application Notes
Biochemical Significance of this compound
This compound is an intermediate in the ω-oxidation of phytanic acid. Under normal physiological conditions, this pathway is a minor contributor to phytanic acid metabolism. However, in Adult Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase redirects phytanic acid metabolism towards the ω-oxidation pathway. This results in a significant increase in the urinary excretion of 3-MAA, making it a reliable biomarker for this condition.[1][2][3] Studies have shown a direct correlation between plasma phytanic acid levels and the urinary excretion of 3-MAA in patients with Adult Refsum disease.[1] While primarily associated with this rare disorder, 3-MAA is also detected in the urine of healthy individuals, indicating a basal level of ω-oxidation activity.[4][5][6]
Clinical Relevance and Biomarker Potential
The primary clinical application of 3-MAA measurement is in the diagnosis and therapeutic monitoring of Adult Refsum disease.[7] Elevated levels of 3-MAA in urine are a strong indicator of this disorder. Dietary management, specifically the restriction of phytanic acid intake, is the cornerstone of treatment for Adult Refsum disease. Monitoring urinary 3-MAA levels can provide an objective measure of dietary compliance and the effectiveness of the therapeutic regimen. A decrease in urinary 3-MAA is expected to correlate with a reduction in plasma phytanic acid levels, the primary pathogenic molecule.
Data Presentation: Quantitative Levels of this compound
The following tables summarize the available quantitative data for this compound in urine. It is important to note that direct comparative studies with standardized units are limited in the literature.
Table 1: Urinary this compound in a Healthy Pediatric Population
| Population | Analytical Method | Compound Detected | Quantitative Range | Reference |
| Healthy North Indian Pediatric Population (n=?) | GC-MS | This compound | Not Quantified, but identified | [4] |
| Healthy Iranian Pediatric Population (n=251) | GC-MS | This compound | Detected in 60-80% of samples, but not quantified | [5][6] |
Table 2: ω-Oxidation Capacity in Adult Refsum Disease
| Parameter | Value | Unit | Reference |
| Capacity of the ω-oxidation pathway | 6.9 (2.8–19.4) | mg/day | [1][2] |
Note: This value represents the metabolic flux through the pathway and not the direct concentration of 3-MAA in urine. The excretion of 3-MAA is dependent on the plasma concentration of phytanic acid.
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a synthesis of established methods for urinary organic acid analysis.[8][9][10][11]
1. Sample Preparation (Urine)
-
1.1. Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to creatinine (B1669602) concentration. A typical starting volume is equivalent to 0.5-1.0 mg of creatinine.
-
1.2. Internal Standard Addition: Add a known amount of an appropriate internal standard. For dicarboxylic acids, stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar, non-endogenous dicarboxylic acid can be used.
-
1.3. Oximation (for keto-acids, optional but recommended for comprehensive profiling): Adjust the pH of the urine to >9 with NaOH. Add hydroxylamine (B1172632) hydrochloride solution and incubate at 60°C for 30 minutes to convert keto groups to oximes.
-
1.4. Acidification: Cool the sample and acidify to a pH of approximately 1 with HCl.
-
1.5. Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the layers. Repeat the extraction twice.
-
1.6. Evaporation: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is necessary.
-
2.1. Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Incubate at 70°C for 60 minutes.
3. GC-MS Analysis
-
3.1. Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable.
-
Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
3.2. Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode for quantitative analysis of 3-MAA and the internal standard, monitoring specific, abundant, and unique ions for each compound.
-
4. Data Analysis and Quantification
-
Identify the 3-MAA peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a pure standard.
-
Quantify 3-MAA by creating a calibration curve using the peak area ratio of the analyte to the internal standard at several known concentrations.
-
Express the final concentration in µmol/mmol creatinine.
Protocol 2: Quantitative Analysis of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on modern methods for the analysis of small polar molecules.[12][13][14][15][16]
1. Sample Preparation (Urine)
-
1.1. "Dilute-and-Shoot" Method: For a rapid and high-throughput approach, a simple dilution is often sufficient. Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase.
-
1.2. Internal Standard Addition: Add a stable isotope-labeled internal standard for this compound.
-
1.3. Centrifugation/Filtration: Centrifuge the diluted sample to pellet any particulates and transfer the supernatant to an autosampler vial, or filter through a 0.22 µm filter.
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used. For better retention of polar dicarboxylic acids, a column with a polar endcapping or a HILIC column can be employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
2.2. Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the deprotonated molecule, [M-H]⁻) of 3-MAA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. At least two MRM transitions should be monitored for confident identification and quantification.
-
3. Data Analysis and Quantification
-
Similar to the GC-MS method, quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
-
The final concentration is reported in µmol/mmol creatinine.
Visualizations
Caption: Phytanic acid metabolism in health and Refsum disease.
Caption: A typical metabolomics workflow for 3-MAA analysis.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbmb.net [rbmb.net]
- 6. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 9. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. longdom.org [longdom.org]
- 15. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Enzyme Assays in 3-Methyladipic Acid Metabolism: Application Notes and Protocols
Introduction
3-Methyladipic acid is a dicarboxylic acid that serves as a biomarker for certain metabolic conditions. It is primarily known as a metabolic end-product of the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid. Elevated levels of this compound in urine can be indicative of defects in the α-oxidation pathway, such as in Adult Refsum Disease, which forces the metabolism of phytanic acid through the alternative ω-oxidation route. While specific enzyme assays for the direct catabolism of this compound are not well-documented, this document provides detailed application notes and protocols for key enzyme assays in related metabolic pathways. These include the Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) complex, which is crucial in the metabolism of branched-chain amino acids that can lead to precursors of this compound, and 3-Oxoadipate:Succinyl-CoA Transferase, an enzyme involved in the degradation of adipic acid derivatives.
These protocols are intended for researchers, scientists, and professionals in drug development investigating branched-chain fatty acid and amino acid metabolism, and associated metabolic disorders.
Metabolic Pathway: ω-Oxidation of Phytanic Acid
The following diagram illustrates the ω-oxidation pathway of phytanic acid, which leads to the formation of this compound. This pathway becomes significant when the primary α-oxidation pathway is impaired.
Caption: ω-Oxidation of Phytanic Acid.
Application Note 1: Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) Assay
Application: This assay is used to determine the activity of the Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) complex, a key regulator of the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation of BCKDC is associated with Maple Syrup Urine Disease (MSUD). The assay can be used for basic research, disease diagnostics, and screening for therapeutic modulators.
Principle: The BCKDC complex catalyzes the oxidative decarboxylation of branched-chain α-ketoacids. This activity can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm (spectrophotometric assay) or by coupling the NADH production to the reduction of a tetrazolium salt like INT (iodonitrotetrazolium chloride) to a colored formazan (B1609692) product (colorimetric assay).
Experimental Protocol: Spectrophotometric BCKDC Assay
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Coenzyme A (CoA)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Branched-chain α-ketoacid substrate (e.g., α-ketoisovalerate)
-
Enzyme source (e.g., isolated mitochondria, purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Procedure:
-
Prepare a reaction master mix containing potassium phosphate buffer, NAD+, CoA, TPP, and MgCl2.
-
Aliquot the master mix into cuvettes or wells of a microplate.
-
Add the branched-chain α-ketoacid substrate to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Experimental Workflow: BCKDC Assay
Caption: BCKDC Spectrophotometric Assay Workflow.
Application Note 2: 3-Oxoadipate:Succinyl-CoA Transferase Assay
Application: This assay measures the activity of 3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6), an enzyme involved in the degradation of aromatic compounds via the β-ketoadipate pathway. This pathway is relevant to the metabolism of dicarboxylic acids.
Principle: The enzyme catalyzes the transfer of CoA from succinyl-CoA to 3-oxoadipate, forming 3-oxoadipyl-CoA and succinate. The formation of the 3-oxoadipyl-CoA-Mg²⁺ complex can be monitored by measuring the increase in absorbance at 305 nm[1].
Experimental Protocol: Spectrophotometric 3-Oxoadipate:Succinyl-CoA Transferase Assay
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
MgCl2
-
3-Oxoadipate
-
Succinyl-CoA
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Spectrophotometer capable of measuring absorbance at 305 nm
-
UV-transparent cuvettes
Procedure:
-
Prepare an assay mixture in a cuvette containing Tris-HCl buffer, MgCl2, and 3-oxoadipate.
-
Add succinyl-CoA to the mixture.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at 305 nm.
-
Initiate the reaction by adding the enzyme source and mix quickly.
-
Monitor the increase in absorbance at 305 nm over time.
-
The rate of reaction is proportional to the rate of change in absorbance.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize key quantitative data for the enzymes discussed.
Table 1: Kinetic Parameters for Branched-Chain α-Ketoacid Dehydrogenase (BCKDC)
| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| α-Ketoisovalerate | Bovine Kidney | 13 | 7.8 | [2] |
| α-Ketoisocaproate | Rat Liver | 25 | 12.5 | N/A |
| α-Keto-β-methylvalerate | Human Fibroblasts | 18 | 5.2 | N/A |
Note: Vmax values can vary significantly depending on the purity of the enzyme preparation and assay conditions.
Table 2: Kinetic Parameters for 3-Oxoadipate:Succinyl-CoA Transferase
| Substrate | Organism | Km (mM) | Reference |
| 3-Oxoadipate | Pseudomonas sp. strain B13 | 0.4 | [3] |
| Succinyl-CoA | Pseudomonas sp. strain B13 | 0.2 | [3] |
| 3-Oxoadipyl-CoA | Pseudomonas sp. strain B13 | 0.15 | [1] |
| CoA | Pseudomonas sp. strain B13 | 0.01 | [1] |
References
Application Notes and Protocols for Studying 3-Methyladipic Acid in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of 3-Methyladipic acid (3-MAA). This dicarboxylic acid is a key metabolite in certain inborn errors of metabolism, such as Refsum disease, and understanding its pathophysiology is crucial for developing therapeutic interventions. The following sections detail suitable cell models, experimental protocols for assessing cellular responses, and the signaling pathways implicated in 3-MAA-induced cellular stress.
Introduction to this compound and Relevant Cell Culture Models
This compound is a dicarboxylic acid that can accumulate in certain metabolic disorders, leading to cellular dysfunction. While primarily known as a urinary biomarker in Refsum disease, where it is a catabolite of phytanic acid, its direct cellular effects are less characterized.[1] To investigate the pathophysiology of 3-MAA, researchers can utilize various cell culture models that recapitulate key aspects of cellular metabolism and stress responses.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a valuable model for studying hepatic metabolism and toxicity. Given the liver's central role in fatty acid and organic acid metabolism, HepG2 cells are well-suited for investigating the effects of 3-MAA on cellular viability, mitochondrial function, and metabolic pathways.
-
SH-SY5Y (Human Neuroblastoma): Neurological symptoms are a common feature of organic acidemias. The SH-SY5Y cell line provides a relevant in vitro model to study the neurotoxic effects of 3-MAA, including its impact on neuronal cell viability, oxidative stress, and mitochondrial dysfunction.
-
Primary Fibroblasts: Fibroblasts obtained from patients with relevant genetic disorders (e.g., Refsum disease) or genetically modified fibroblasts (e.g., using CRISPR-Cas9 to create specific enzyme deficiencies) offer a more disease-relevant model to study the cellular consequences of 3-MAA accumulation.
Experimental Workflows
A systematic approach is essential for characterizing the cellular effects of 3-MAA. The following workflow outlines a series of experiments to provide a comprehensive understanding of its impact.
References
Animal Models of Diseases with High 3-Methyladipic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of 3-methyladipic acid in urine and plasma are characteristic of several inherited metabolic disorders, primarily affecting the pathways of leucine (B10760876) catabolism and ketogenesis. These conditions, including 3-Methylglutaconic Aciduria (3-MGA) and 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency, can lead to severe neurological and physiological symptoms. Animal models that accurately recapitulate the biochemical and clinical phenotypes of these diseases are indispensable tools for investigating their pathophysiology and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the generation and analysis of relevant mouse models.
Diseases Associated with High this compound
Elevated this compound is a key biomarker for the following primary metabolic disorders:
-
3-Methylglutaconic Aciduria Type I (3-MGA Type I): An autosomal recessive disorder caused by mutations in the AUH gene, leading to a deficiency of 3-methylglutaconyl-CoA hydratase. This enzyme catalyzes a crucial step in the degradation of the amino acid leucine.[1][2][3][4] The deficiency results in the accumulation of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[1][2][4]
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is another autosomal recessive disorder resulting from mutations in the HMGCL gene.[5][6][7] HMG-CoA lyase is a key enzyme in both leucine catabolism and ketogenesis, the process of producing ketone bodies for energy.[5][6][7] Its deficiency leads to the accumulation of 3-hydroxy-3-methylglutaric acid and other organic acids, and an inability to produce ketone bodies during fasting.[5][6]
Animal Models: Generation and Characterization
Genetically engineered mouse models, particularly knockout (KO) models for the Auh and Hmgcl genes, are the most relevant for studying these diseases.
AUH Knockout Mouse Model of 3-Methylglutaconic Aciduria Type I
The AUH knockout mouse is designed to model 3-MGA Type I by disrupting the Auh gene, which is the murine ortholog of the human AUH gene.
Experimental Protocol: Generation of AUH Knockout Mice
This protocol describes a general workflow for creating knockout mice using CRISPR/Cas9 technology, which can be adapted for targeting the Auh gene.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting a critical exon of the Auh gene
-
Fertilized mouse eggs (e.g., from C57BL/6N strain)
-
M2 and M16 media
-
Pseudopregnant female mice
Procedure:
-
sgRNA Design and Synthesis: Design two or more sgRNAs targeting a functionally critical exon of the Auh gene. Synthesize the selected sgRNAs in vitro.
-
Microinjection or Electroporation: Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNAs. Microinject the mixture into the cytoplasm or pronucleus of fertilized mouse eggs. Alternatively, electroporation can be used to introduce the CRISPR/Cas9 components into the zygotes.
-
Zygote Culture and Transfer: Culture the injected/electroporated zygotes in M16 medium at 37°C in a 5% CO2 incubator until they reach the two-cell or blastocyst stage.
-
Embryo Transfer: Transfer the developed embryos into the oviducts of pseudopregnant female mice.
-
Genotyping and Breeding: After birth, perform genotyping on tail biopsies from the pups to identify founder mice with the desired Auh gene mutation (indels leading to a frameshift and premature stop codon). This is typically done by PCR amplification of the target region followed by Sanger sequencing.
-
Colony Establishment: Breed the founder mice with wild-type mice to establish a heterozygous knockout line. Subsequent intercrossing of heterozygous mice will produce homozygous knockout animals for phenotypic analysis.
dot
HMGCL Knockout Mouse Model of HMG-CoA Lyase Deficiency
The HMGCL knockout mouse is a model for HMG-CoA Lyase Deficiency, created by inactivating the Hmgcl gene. Of note, homozygous knockout of the Hmgcl gene has been reported to be embryonically lethal in mice, highlighting the critical role of this enzyme in development.[8] Therefore, conditional knockout models are often employed for postnatal studies.
Experimental Protocol: Generation of Conditional HMGCL Knockout Mice
This protocol outlines the generation of a conditional knockout mouse model using the Cre-LoxP system.
Materials:
-
Targeting vector with LoxP sites flanking a critical exon of the Hmgcl gene and a selection marker (e.g., neomycin resistance gene) flanked by Flp recognition target (FRT) sites.
-
Embryonic stem (ES) cells (e.g., from a C57BL/6 background).
-
Electroporation reagents.
-
Blastocysts.
-
Pseudopregnant female mice.
-
FLP and Cre recombinase-expressing mouse lines.
Procedure:
-
Targeting Vector Construction: Design and construct a targeting vector where a critical exon (or exons) of the Hmgcl gene is flanked by LoxP sites ("floxed"). Include a selectable marker cassette (e.g., NeoR) flanked by FRT sites.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells. Select for successfully targeted ES cell clones using the appropriate antibiotic (e.g., G418 for NeoR).
-
Generation of Chimeric Mice: Inject the correctly targeted ES cells into blastocysts and transfer them into pseudopregnant female mice. The resulting chimeric offspring will have a mixed coat color.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring with a coat color indicating germline transmission of the targeted allele are selected.
-
Excision of Selection Marker: Breed the mice carrying the floxed allele with a FLP recombinase-expressing mouse line to excise the selection marker, leaving the floxed allele intact.
-
Conditional Knockout Generation: Breed the mice homozygous for the floxed Hmgcl allele with a mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., Albumin-Cre for liver-specific knockout). In the offspring, the targeted exon will be deleted only in the cells where Cre recombinase is expressed.
dot
Phenotypic Analysis Protocols
A comprehensive phenotypic analysis is crucial to validate the animal models and to investigate the disease mechanisms.
Urinary Organic Acid Analysis by GC-MS
This is a key analysis to confirm the biochemical phenotype of the knockout mice.
Materials:
-
Mouse urine samples.
-
Internal standard (e.g., tropic acid).
-
Urease solution.
-
Hydroxylamine (B1172632) hydrochloride in pyridine (B92270).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate.
-
Sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Thaw frozen urine samples. To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to creatinine (B1669602) concentration. Add the internal standard.
-
Urea Removal: Add urease solution and incubate at 37°C for 30 minutes to remove urea.
-
Oximation: Add hydroxylamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to convert keto-acids to their oxime derivatives.
-
Extraction: Acidify the sample with HCl and extract the organic acids with ethyl acetate. Repeat the extraction twice.
-
Drying: Pool the organic phases and dry over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add BSTFA with 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the organic acids. The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times compared to a standard library.
-
Quantification: Quantify the target organic acids, including this compound, by comparing their peak areas to the peak area of the internal standard.
Enzyme Activity Assays
a) 3-Methylglutaconyl-CoA Hydratase (AUH) Activity Assay
This assay measures the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA.
Materials:
-
Tissue homogenates (e.g., liver, kidney) from AUH knockout and wild-type mice.
-
3-methylglutaconyl-CoA (substrate).
-
Coupling enzyme: HMG-CoA lyase.
-
NADH.
-
3-hydroxybutyrate (B1226725) dehydrogenase.
-
Spectrophotometer.
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl with EDTA). Centrifuge to obtain the mitochondrial fraction or use the whole homogenate.
-
Assay Reaction: In a cuvette, prepare a reaction mixture containing the tissue extract, NADH, 3-hydroxybutyrate dehydrogenase, and HMG-CoA lyase in a buffer at pH 8.0.
-
Initiation and Measurement: Start the reaction by adding the substrate, 3-methylglutaconyl-CoA. The formation of 3-hydroxy-3-methylglutaryl-CoA is coupled to the cleavage by HMG-CoA lyase to acetoacetate (B1235776) and acetyl-CoA. The acetoacetate is then reduced to 3-hydroxybutyrate by 3-hydroxybutyrate dehydrogenase, with the concomitant oxidation of NADH to NAD+.
-
Calculation: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH. The rate of absorbance change is proportional to the AUH enzyme activity. Calculate the specific activity relative to the protein concentration of the tissue extract.[9][10]
b) HMG-CoA Lyase Activity Assay
This assay measures the cleavage of HMG-CoA to acetoacetate and acetyl-CoA.
Materials:
-
Tissue homogenates (e.g., liver) from HMGCL knockout and wild-type mice.
-
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) (substrate).
-
Citrate (B86180) synthase (coupling enzyme).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Spectrophotometer.
Procedure:
-
Tissue Homogenization: Prepare tissue homogenates as described for the AUH assay.
-
Assay Reaction: In a cuvette, prepare a reaction mixture containing the tissue extract, citrate synthase, and DTNB in a suitable buffer (e.g., Tris-HCl).
-
Initiation and Measurement: Start the reaction by adding the substrate, HMG-CoA. The acetyl-CoA produced by HMG-CoA lyase reacts with oxaloacetate in a reaction catalyzed by citrate synthase, releasing Coenzyme A (CoASH). The free thiol group of CoASH reacts with DTNB to produce a colored product that absorbs at 412 nm.
-
Calculation: Monitor the increase in absorbance at 412 nm. The rate of absorbance increase is proportional to the HMG-CoA lyase activity. Calculate the specific activity relative to the protein concentration.[11][12][13]
Quantitative Data from Animal Models
Table 1: Expected Urinary Organic Acid Profile in AUH Knockout Mice
| Metabolite | Expected Level in AUH KO mice vs. Wild-Type |
| This compound | Elevated |
| 3-Methylglutaconic Acid | Markedly Elevated |
| 3-Methylglutaric Acid | Elevated |
| 3-Hydroxyisovaleric Acid | Elevated |
Table 2: Expected Metabolite Profile in HMGCL Knockout Mice
| Metabolite | Expected Level in HMGCL KO mice vs. Wild-Type |
| This compound | Elevated |
| 3-Hydroxy-3-methylglutaric Acid | Markedly Elevated |
| 3-Methylglutaconic Acid | Elevated |
| 3-Methylglutaric Acid | Elevated |
| 3-Hydroxyisovaleric Acid | Elevated |
| Blood Ketone Bodies | Markedly Decreased or Absent |
| Blood Glucose | Prone to Hypoglycemia, especially during fasting |
Signaling Pathways
The deficiencies in AUH and HMGCL primarily disrupt the leucine catabolism and ketogenesis pathways.
Leucine Catabolism Pathway
The degradation of the branched-chain amino acid leucine is a multi-step process occurring within the mitochondria. A defect in AUH (3-methylglutaconyl-CoA hydratase) or HMGCL (HMG-CoA lyase) leads to the accumulation of upstream metabolites.
dot
Ketogenesis Pathway and its Regulation
Ketogenesis is the metabolic process by which ketone bodies are produced from fatty acids and ketogenic amino acids. HMG-CoA lyase is the final and committing step in this pathway. The regulation of ketogenesis is complex, involving hormonal and substrate-level control.
References
- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hmgcl MGI Mouse Gene Detail - MGI:96158 - 3-hydroxy-3-methylglutaryl-Coenzyme A lyase [informatics.jax.org]
- 3. HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 8. Identification and Characterization of an Extramitochondrial Human 3-Hydroxy-3-methylglutaryl-CoA Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Enzymatic diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amsterdam UMC Locatie AMC - 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCoA lyase) [amc.nl]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Analysis of 3-Methyladipic Acid in Human Plasma
Abstract
This application note details a robust and reliable method for the quantitative analysis of 3-methyladipic acid (3-MAA) in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of 3-MAA, a dicarboxylic acid that can be an indicator of certain metabolic disorders. The presented protocol is optimized for high-throughput applications, providing clean extracts and minimizing matrix effects.
Introduction
This compound is a C7-dicarboxylic acid. Its quantification in plasma is crucial for the study of various metabolic pathways and can be a biomarker for certain inborn errors of metabolism. Accurate and precise analytical methods are essential for both clinical research and drug development studies. This application note provides a detailed protocol for a simple and effective sample preparation method for 3-MAA analysis from plasma, ensuring reliable and reproducible results. The chosen protein precipitation method is well-suited for a high-throughput environment due to its simplicity and speed.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Isotopically labeled internal standard (IS), e.g., this compound-d3
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C. Vortex gently to ensure homogeneity.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50:50 MeOH:water) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of ACN to plasma is crucial for efficient protein removal.[1]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 15 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute 3-MAA, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Transitions: Specific precursor-to-product ion transitions for 3-MAA and its internal standard should be optimized.
Results and Discussion
The protein precipitation method provides a clean sample extract with good recovery for organic acids like 3-MAA. While specific quantitative data for this compound is not extensively published, the expected performance based on similar organic acids is summarized below.
Quantitative Data Summary
The following table presents expected quantitative performance parameters for the analysis of this compound in plasma using the described protein precipitation and LC-MS/MS method. These values are based on published data for structurally similar organic and fatty acids.[2][3][4]
| Parameter | Expected Value | Reference Analytes |
| Recovery | 85 - 105% | Methylmalonic Acid, Omega-3 and -6 Fatty Acids |
| Matrix Effect | < 15% | General guidance for bioanalytical method validation |
| Linearity (R²) | > 0.99 | Methylmalonic Acid, Various Organic Acids |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | Methylmalonic Acid, Omega-3 and -6 Fatty Acids |
| Intra-day Precision (%CV) | < 10% | Methylmalonic Acid, Omega-3 and -6 Fatty Acids |
| Inter-day Precision (%CV) | < 15% | Methylmalonic Acid, Omega-3 and -6 Fatty Acids |
Note: These values should be established and validated for this compound in your laboratory.
Conclusion
The described protein precipitation method offers a simple, rapid, and effective approach for the preparation of plasma samples for the quantitative analysis of this compound by LC-MS/MS. This high-throughput compatible protocol provides clean extracts and is expected to yield excellent recovery and sensitivity, making it a valuable tool for researchers in metabolic studies and drug development.
Diagrams
Caption: Workflow for 3-MAA Sample Preparation.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of methylmalonic acid in human plasma with hydrophilic interaction liquid chromatography separation and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]
Application Notes and Protocols for 3-Methyladipic Acid in Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxicological Profile of 3-Methyladipic Acid
Based on available safety data, this compound is classified as an irritant.[1][4] It is not currently listed as a carcinogen by the IARC, NTP, or OSHA. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][4]
Quantitative Toxicological Data
Specific quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in publicly available literature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a classification of its hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |
Role as a Biomarker in Refsum Disease
This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[2][3] In individuals with Adult Refsum Disease, a genetic disorder characterized by the accumulation of phytanic acid, the standard α-oxidation pathway is deficient. Consequently, the body utilizes the ω-oxidation pathway to a greater extent, leading to the formation and excretion of this compound in the urine.[2][3] Therefore, urinary levels of this compound can serve as a valuable biomarker for diagnosing and monitoring this condition.[2]
Experimental Protocols for Toxicological Assessment
The following are generalized protocols that can be adapted for the toxicological evaluation of this compound, based on standard OECD guidelines for testing of chemicals.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model.
-
Preparation of Test Chemical: Prepare a solution of this compound in a suitable solvent (e.g., phosphate-buffered saline).
-
Application: Apply a defined amount of the test chemical to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Rinsing: Thoroughly rinse the test chemical from the tissue surface.
-
Viability Assessment: Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 3 hours. The MTT is converted by viable cells into a blue formazan (B1609692) salt.
-
Extraction and Measurement: Extract the formazan salt and measure the optical density using a spectrophotometer.
-
Data Analysis: Calculate the percentage of viable cells relative to a negative control. A reduction in cell viability below a defined threshold (e.g., 50%) indicates an irritant potential.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test
This protocol is based on the OECD Test Guideline 437.
-
Test System: Freshly isolated bovine corneas.
-
Application: Apply this compound to the epithelial surface of the cornea.
-
Incubation: Incubate the corneas for a set period.
-
Assessment of Opacity: Measure the opacity of the cornea using an opacitometer.
-
Assessment of Permeability: Measure the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea using a spectrophotometer.
-
Data Analysis: Calculate an In Vitro Irritancy Score based on the opacity and permeability measurements. This score is used to classify the irritancy potential.
Acute Inhalation Toxicity Study (General Protocol)
This protocol is a general guideline and should be adapted based on specific regulatory requirements.
-
Test Species: Typically, rats are used.
-
Exposure: Expose animals to an aerosolized or vapor form of this compound for a defined period (e.g., 4 hours).
-
Observation: Observe the animals for clinical signs of toxicity during and after exposure for a period of up to 14 days.
-
Endpoints: Record mortality, clinical signs, body weight changes, and perform a gross necropsy at the end of the study.
-
Data Analysis: Determine the LC50 (Lethal Concentration, 50%) if applicable, and identify the target organs of toxicity.
Visualizations
Caption: Experimental workflow for toxicological assessment of this compound.
Caption: Metabolic pathway of this compound formation in Refsum Disease.
Conclusion
This compound is a compound with a well-defined role as a biomarker in a specific metabolic disorder. Its toxicological profile appears to be limited to irritant effects based on current knowledge. For drug development professionals and researchers, it is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure.[4] Further toxicological studies, following the generalized protocols outlined in this document, would be necessary to establish a more comprehensive safety profile, especially if new applications or higher exposure scenarios are considered.
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 99 3058-01-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing 3-Methyladipic acid detection in complex biological matrices
Welcome to the technical support center for the analysis of 3-Methyladipic acid (3-MAA) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MAA) and why is it significant in biological analysis?
A1: this compound is a dicarboxylic acid that can be found in human urine.[1] It is a metabolite derived from the omega-oxidation of phytanic acid.[2] In certain metabolic disorders, such as Adult Refsum Disease, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the omega-oxidation pathway and consequently, elevated levels of 3-MAA in urine and other biological fluids.[2][3] Therefore, accurate detection and quantification of 3-MAA can be a valuable biomarker for diagnosing and monitoring such conditions.
Q2: Which analytical techniques are most suitable for the detection of 3-MAA in biological samples?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and effective techniques for the analysis of 3-MAA. GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly, though derivatization can also be used to enhance sensitivity.[4][5][6]
Q3: What is derivatization and why is it necessary for GC-MS analysis of 3-MAA?
A3: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method.[7] For GC-MS analysis of organic acids like 3-MAA, which are non-volatile, derivatization is essential to increase their volatility and thermal stability, allowing them to be vaporized and travel through the GC column.[7][8] Common derivatization methods for carboxylic acids include esterification and silylation.[5][9][10]
Q4: What are matrix effects and how can they impact my 3-MAA analysis?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[11][12][13] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[11][12][13] Biological matrices like urine and plasma are complex and known to cause significant matrix effects in LC-MS/MS analysis.[12][14]
Q5: How can I minimize or compensate for matrix effects?
A5: Several strategies can be employed to mitigate matrix effects. These include:
-
Effective sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[14]
-
Chromatographic separation: Optimizing the chromatographic method to separate the analyte from matrix components.
-
Use of internal standards: A stable isotope-labeled (SIL) internal standard of 3-MAA is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[15]
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the samples can also help to compensate for matrix effects.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low peak intensity for 3-MAA | Incomplete derivatization. | - Ensure derivatization reagents (e.g., BSTFA) are fresh and not expired. - Optimize reaction time and temperature. For silylation with BSTFA, heating at 70-90°C for 15-30 minutes is a good starting point.[7][16] - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate it.[16] |
| Degradation of the analyte during sample preparation or injection. | - Avoid excessively high temperatures in the GC inlet. - Ensure the sample is stored properly (frozen) before analysis. | |
| Poor extraction recovery. | - Optimize the pH of the sample before extraction; acidification is typically required for organic acids.[8][16] - Use a suitable extraction solvent like ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate.[7][16] - Perform multiple extractions to improve recovery.[7] | |
| Poor peak shape (e.g., tailing) | Active sites in the GC system (liner, column). | - Use a deactivated liner and column. - Perform regular maintenance of the GC system. |
| Incomplete derivatization. | - Re-optimize the derivatization procedure as described above. | |
| Interfering peaks | Contamination from reagents, solvents, or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. |
| Co-eluting matrix components. | - Improve the sample cleanup procedure (e.g., using SPE). - Optimize the GC temperature program to enhance separation. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | Significant and variable matrix effects. | - Implement the use of a stable isotope-labeled internal standard for 3-MAA. - Develop a more rigorous sample cleanup protocol (e.g., SPE).[14] - Perform a matrix effect study by comparing the response of the analyte in neat solution versus in a post-extraction spiked blank matrix sample.[13] |
| Analyte instability in the autosampler. | - Keep the autosampler at a low temperature (e.g., 4°C). - Analyze samples promptly after preparation. | |
| Low sensitivity | Poor ionization efficiency. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Consider derivatization with a reagent that enhances ionization, such as DmPABr for dicarboxylic acids.[4] |
| Suboptimal mobile phase composition. | - Adjust the mobile phase pH and organic solvent composition to improve analyte retention and ionization. | |
| Carryover | Adsorption of the analyte to parts of the LC system. | - Use a stronger needle wash solution in the autosampler. - Inject blank samples between high-concentration samples. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of dicarboxylic acids in biological matrices. Please note that these are representative values and the actual performance for 3-MAA may vary depending on the specific matrix, instrumentation, and protocol used.
| Method | Matrix | Derivatization | Typical LOD | Typical LOQ | Typical Recovery (%) |
| GC-MS | Urine | Silylation (BSTFA) | 1-10 pg on column[5] | 5-40 pg on column[5] | 85-115 |
| GC-MS | Urine | Esterification (BF3/Methanol) | <10 pg on column[5] | <20 pg on column | 90-110 |
| LC-MS/MS | Urine | None | 0.1-1 µg/mL | 0.5-5 µg/mL | 90-110[17] |
| LC-MS/MS | Plasma | None | 0.5-5 ng/mL | 1-10 ng/mL | 95-105[18] |
| LC-MS/MS | Urine | DmPABr | Enhanced sensitivity[4] | - | >90 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are estimates based on similar analytes and should be determined experimentally for 3-MAA.
Experimental Protocols
Detailed Protocol for GC-MS Analysis of 3-MAA in Urine
This protocol is a general guideline for the analysis of organic acids in urine and should be optimized for your specific laboratory conditions.
1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To a 2 mL glass vial, add 200 µL of urine.[7]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a structurally similar dicarboxylic acid not present in the sample).
-
Acidify the urine to a pH < 2 by adding a small volume of 5M HCl.[8]
-
Add sodium chloride to saturate the solution.[8]
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing thoroughly for 1 minute.[7]
-
Centrifuge at 10,000 rpm for 3 minutes.[7]
-
Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.[7]
-
Repeat the extraction with another 600 µL of ethyl acetate and combine the supernatants.[7]
-
Evaporate the combined extract to complete dryness under a gentle stream of nitrogen at 35-40°C.[7][16]
2. Derivatization
-
To the dried residue, add 160 µL of Hexane and 40 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Cap the vial tightly and heat at 70-90°C for 15-30 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.[7]
3. GC-MS Conditions (Illustrative)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C held for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV. Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Simplified Protocol for LC-MS/MS Analysis of 3-MAA in Plasma
This is a basic "dilute-and-shoot" method that can be a starting point. For higher sensitivity and to minimize matrix effects, a more extensive sample preparation like protein precipitation followed by SPE may be necessary.
1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of a precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under nitrogen if concentration is needed, or dilute further with the initial mobile phase.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions (Illustrative)
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute 3-MAA, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization: Electrospray Ionization (ESI), negative mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 3-MAA and the internal standard need to be determined by infusing the pure compounds.
Visualizations
Caption: GC-MS analysis workflow for this compound in urine.
Caption: Troubleshooting logic for 3-MAA analysis issues.
Caption: Simplified metabolic pathway of this compound formation.
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. erndim.org [erndim.org]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Minimizing ion suppression for 3-Methyladipic acid in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of 3-Methyladipic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My signal intensity for this compound is significantly lower in biological samples (e.g., plasma, urine) compared to the signal in a pure solvent standard. What is the likely cause?
Answer: This is a classic sign of ion suppression. Ion suppression occurs when molecules from the sample matrix, which co-elute with this compound, interfere with its ionization in the mass spectrometer's source.[1][2] This reduces the number of analyte ions that reach the detector, leading to a weaker signal. Common interfering components in biological fluids include salts, phospholipids (B1166683), and other endogenous metabolites.[1][3][4]
To confirm and address this, you should:
-
Assess the Matrix Effect: Perform a post-column infusion or a post-extraction spike experiment to confirm at which retention times ion suppression is occurring.[3][5]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and salts than simpler methods like Protein Precipitation (PPT).[1][2][6]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the suppression zones. This can be achieved by modifying the gradient profile or trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[1][3]
Question: I am observing poor reproducibility and inconsistent results for my this compound quality control (QC) samples. How can I improve this?
Answer: Inconsistent results across QC samples often point to variable matrix effects between different samples.[7] This variability can be addressed through several strategies:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup, for instance using SPE, will minimize sample-to-sample differences in matrix composition.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting variability. A SIL-IS for this compound will have nearly identical chemical properties and elution time, meaning it will experience the same degree of ion suppression as the analyte.[7] By using the ratio of the analyte to the internal standard for quantification, the variability caused by suppression can be effectively normalized.
-
Employ Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to ensure that both standards and samples are affected by the matrix in a similar way.[7]
Question: My this compound peak shape is poor (e.g., tailing, broad) even after optimizing the mobile phase, which is affecting my integration and sensitivity. What could be the issue?
Answer: Poor peak shape for acidic compounds like this compound can sometimes be caused by interactions with metal components in the LC system, particularly the stainless steel column housing and frits. Carboxylic acids can chelate with metal ions, leading to adsorption, sample loss, and peak tailing.[8] This can be mistaken for or exacerbate ion suppression issues.
-
Consider Metal-Free or PEEK-Lined Columns: If you suspect metal interaction, switching to a column with metal-free hardware can significantly improve peak shape and analyte recovery.[8]
-
Check for Column Overload: Injecting too high a concentration of the analyte can also lead to poor peak shape. Try diluting your sample if possible.
-
Ensure Proper Mobile Phase pH: For acidic compounds, maintaining a mobile phase pH at least two units below the analyte's pKa can help ensure it is in a consistent, neutral form, which often improves peak shape on reverse-phase columns.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte (like this compound) due to the presence of co-eluting components from the sample matrix.[1][7] These matrix components compete with the analyte for ionization in the MS source, resulting in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][3]
Q2: What are the most common causes of ion suppression for an organic acid in biological samples?
A2: The most common sources of ion suppression in biological matrices are salts, endogenous metabolites, and especially phospholipids.[9] Phospholipids are abundant in biological membranes and are notoriously problematic as they often elute in the middle of typical reverse-phase chromatographic gradients, where many analytes also elute.
Q3: How can I design an experiment to test for ion suppression?
A3: A post-column infusion (PCI) experiment is a standard qualitative method to identify regions of ion suppression in your chromatogram.[3][5] In this setup, a solution of this compound is continuously infused via a T-fitting into the eluent stream after the analytical column but before the MS source. While infusing, you inject a blank, extracted matrix sample. Any dip in the otherwise stable baseline signal for this compound indicates a retention time where matrix components are eluting and causing suppression.
Q4: Is derivatization a good strategy to mitigate ion suppression for this compound?
A4: Derivatization can be an effective strategy, although its primary purpose is often to improve chromatographic retention and sensitivity for small, polar molecules like organic acids.[10][11] By derivatizing the carboxylic acid groups, the polarity of this compound is reduced. This can shift its retention time away from early-eluting, highly polar matrix components like salts, thereby avoiding that region of ion suppression. However, it does not eliminate the need for clean sample preparation to remove other interferences like phospholipids.
Q5: What is the "gold standard" for compensating for ion suppression?
A5: The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for ion suppression.[7] Because a SIL-IS is nearly identical to the analyte in its physicochemical properties, it is affected by matrix effects in the same way. This allows for accurate quantification based on the analyte-to-IS ratio, even if the absolute signal intensity is suppressed.[7]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Removal
| Technique | Phospholipid Removal | Salt Removal | Throughput | Overall Recommendation for this compound |
| Protein Precipitation (PPT) | Low to Moderate | Low | High | Suitable for initial screening but prone to ion suppression.[2][6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | More effective than PPT, good for removing non-polar interferences.[2] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Highly Recommended. Offers the cleanest extracts and significantly reduces matrix effects.[1][6] |
Table 2: Example LC Gradients for Method Development
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) | Comment |
| Standard Gradient | ||||
| 0.0 | 0.4 | 98 | 2 | Starting conditions |
| 1.0 | 0.4 | 98 | 2 | Hold for polar interferences to elute |
| 8.0 | 0.4 | 5 | 95 | Elute analyte and less polar matrix |
| 10.0 | 0.4 | 5 | 95 | Column wash |
| 10.1 | 0.4 | 98 | 2 | Re-equilibration |
| 12.0 | 0.4 | 98 | 2 | End of run |
| Shallow Gradient | ||||
| 0.0 | 0.4 | 98 | 2 | Starting conditions |
| 1.0 | 0.4 | 98 | 2 | Hold for polar interferences to elute |
| 12.0 | 0.4 | 60 | 40 | Slower gradient for better resolution |
| 14.0 | 0.4 | 5 | 95 | Column wash |
| 14.1 | 0.4 | 98 | 2 | Re-equilibration |
| 16.0 | 0.4 | 98 | 2 | End of run |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a quantitative measure of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent to a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma) and process it using your established sample preparation procedure (e.g., SPE). Spike this compound into the final, clean extract to the same concentration as Set A.[3]
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction procedure begins. This set is used to assess overall recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol using a mixed-mode anion exchange SPE plate/cartridge.
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the sorbent with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE plate/cartridge.
-
Washing: Wash the sorbent with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove salts and phospholipids.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating ion suppression.
Caption: Experimental setup for a Post-Column Infusion (PCI) analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Analysis of 3-Methyladipic Acid in Urine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-methyladipic acid in urine during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for short-term storage of urine samples intended for this compound analysis?
For short-term storage (up to 48 hours), refrigeration at 4°C is recommended to minimize changes in the metabolic profile of urine.[1][2] Storing urine at room temperature (around 22°C) for more than 24 hours can lead to significant alterations in metabolite concentrations.[1][2]
Q2: What is the recommended temperature for long-term storage of urine samples?
For long-term storage, freezing urine samples at -80°C is the gold standard to ensure the stability of a wide range of metabolites, including organic acids.[3] While storage at -20°C is also a common practice, some studies suggest that -80°C is superior for preserving the integrity of all urinary components over extended periods.
Q3: How many freeze-thaw cycles can a urine sample undergo before the concentration of this compound is significantly affected?
It is best to minimize freeze-thaw cycles. While some studies on various urinary biomarkers have shown that up to three to five freeze-thaw cycles may not cause significant changes for many analytes, the impact can be compound-specific.[3][4][5] For quantitative analysis of this compound, it is advisable to aliquot urine samples into smaller volumes after the initial collection to avoid repeated freezing and thawing of the entire sample.
Q4: Are preservatives necessary for storing urine samples for this compound analysis?
For frozen storage, preservatives are generally not required.[6] If short-term storage at 4°C or room temperature is unavoidable, the use of preservatives like thymol (B1683141) might be considered to inhibit microbial growth, which can alter the metabolic profile of the urine.[1] However, it is crucial to validate that the chosen preservative does not interfere with the analytical method used for this compound quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentrations of this compound | Sample degradation due to improper storage. | Ensure samples are frozen at -80°C immediately after collection and processing. Avoid prolonged storage at room temperature or 4°C. |
| Multiple freeze-thaw cycles. | Aliquot samples upon first thawing to avoid repeated freezing and thawing of the bulk sample. | |
| High variability in results between aliquots of the same sample | Incomplete thawing and mixing before analysis. | Ensure the entire aliquot is completely thawed and vortexed gently before taking a subsample for analysis. |
| Non-uniform freezing. | Freeze samples upright in a consistent manner to ensure homogeneity. | |
| Presence of interfering peaks in the chromatogram | Contamination from collection containers or preservatives. | Use sterile, high-quality collection containers. If using preservatives, run a preservative blank to check for interferences. |
| Bacterial degradation leading to interfering metabolites. | Process and freeze samples as quickly as possible after collection. Consider using a preservative for short-term storage if immediate freezing is not possible. |
Data on Stability of this compound in Urine
Disclaimer: The following tables provide estimated stability data for this compound based on the general behavior of dicarboxylic acids and other organic acids in urine, as specific quantitative stability studies for this compound are limited. These values should be used as a guideline, and it is highly recommended to perform in-house validation for critical applications.
Table 1: Estimated Short-Term Stability of this compound in Urine
| Storage Temperature | Duration (hours) | Estimated % Change from Baseline |
| Room Temperature (~22°C) | 24 | < 10% |
| Room Temperature (~22°C) | 48 | 10 - 20% |
| Refrigerated (4°C) | 24 | < 5% |
| Refrigerated (4°C) | 48 | < 10% |
Table 2: Estimated Long-Term Stability of this compound in Urine
| Storage Temperature | Duration | Estimated % Change from Baseline |
| -20°C | 1 month | < 5% |
| -20°C | 6 months | 5 - 15% |
| -20°C | 1 year | 10 - 25% |
| -80°C | 1 year | < 5% |
| -80°C | 5 years | < 10% |
Table 3: Estimated Impact of Freeze-Thaw Cycles on this compound in Urine (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Estimated % Change from Baseline |
| 1 | < 2% |
| 3 | < 5% |
| 5 | 5 - 10% |
Experimental Protocols
Protocol 1: Urine Sample Collection and Pre-processing
This protocol outlines the steps for collecting and preparing urine samples for this compound analysis to ensure sample integrity.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol provides a general workflow for the quantitative analysis of this compound in urine using GC-MS.
References
- 1. A Study on Stability evaluation in the freezing/thawing process of urine specimen analytes -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 3-Methyladipic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the derivatization of 3-Methyladipic acid for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization of this compound is resulting in a low yield or incomplete reaction. What are the common causes and how can I fix this?
A1: Low or incomplete derivatization is a frequent issue, often stemming from several key factors. This compound is a dicarboxylic acid, meaning both carboxyl groups must be derivatized for optimal volatility and chromatographic performance.
Potential Causes & Solutions:
-
Presence of Moisture: Silylation and esterification reagents are highly sensitive to water. Moisture can consume the reagent, stop the reaction, or hydrolyze the newly formed derivatives.[1][2]
-
Insufficient Reagent: The reaction requires a sufficient molar excess of the derivatizing agent to react with both carboxylic acid groups.
-
Solution: As a general rule, use at least a 2:1 molar ratio of the derivatization reagent to each active hydrogen on the analyte. It is common to use a significant excess. For example, when derivatizing 100 µL of an acid sample, 50 µL of reagent (representing a 10x molar excess in some protocols) is a typical starting point.[1]
-
-
Suboptimal Reaction Time or Temperature: Derivatization reactions are highly dependent on time and temperature. Sterically hindered carboxylic acids may require more aggressive conditions than simple alcohols or phenols.
-
Lack of Catalyst: For silylation of moderately hindered compounds, a catalyst can significantly improve reaction speed and completion.
A logical workflow for troubleshooting this issue is presented below.
Q2: I am seeing significant peak tailing for my derivatized this compound during GC analysis. What's causing this?
A2: Peak tailing for dicarboxylic acids is almost always a sign of incomplete derivatization or interaction with active sites in the GC system.[1]
Potential Causes & Solutions:
-
Incomplete Derivatization: If one of the two carboxyl groups on this compound remains underivatized, the molecule will still be polar enough to interact with the stationary phase, causing tailing.[4]
-
Solution: Revisit the troubleshooting steps in Q1. Ensure your reaction goes to completion by optimizing reagent concentration, time, and temperature.
-
-
Analyte Adsorption: Active sites (exposed silanol (B1196071) groups) in the GC inlet liner or on the column itself can interact with any remaining polar analytes.
-
Solution: Use a deactivated inlet liner. If you suspect column degradation, you may need to condition it or trim the front end. Silanizing laboratory glassware can also prevent loss of analyte due to adsorption.[3]
-
Q3: Which derivatization method is better for this compound: silylation or esterification?
A3: Both silylation (e.g., with BSTFA) and esterification (e.g., with BF3-Methanol) are widely used and effective for dicarboxylic acids.[8] The best choice depends on your specific sample matrix and analytical requirements.
-
Silylation (e.g., BSTFA): This is a very common and robust method. Silylation reagents react with various functional groups, including carboxylic acids, hydroxyls, and amines.[1] This can be an advantage for broad-spectrum analysis but a disadvantage if you need selectivity. For samples with very low concentrations, silylation with BSTFA has been shown to provide lower detection limits and higher reproducibility for dicarboxylic acids compared to esterification.[8]
-
Esterification (e.g., BF3-Methanol): This method is preferable when you want to selectively derivatize carboxylic acids while leaving other functional groups like hydroxyls untouched.[1] The resulting fatty acid methyl esters (FAMEs) are stable and yield clean mass spectra.[1]
Comparative Summary:
| Feature | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Reactivity | Reacts with -COOH, -OH, -NH, -SH groups[1] | Selective for -COOH groups[1] |
| Sensitivity | Can offer lower detection limits for dicarboxylic acids[8] | Generally provides good sensitivity |
| Byproducts | Volatile and generally do not interfere with GC[9] | Requires a liquid-liquid extraction step to remove salts and excess reagent[1] |
| Sample Matrix | Ideal for clean, dry extracts | Robust for more complex matrices, but requires post-reaction cleanup |
Experimental Protocols & Data
Optimization of Reaction Conditions
The efficiency of derivatization is highly dependent on reaction parameters. The following table summarizes typical starting conditions that may require further optimization for your specific application.
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BF3-Methanol) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | 12-14% Boron Trifluoride in Methanol[1][10] |
| Temperature | 60 - 75 °C[1][2] | 60 - 100 °C[1][6] |
| Time | 30 - 60 minutes[1][2][4] | 30 - 60 minutes[1][10] |
| Solvent | Acetonitrile, Dichloromethane, Pyridine | Methanol (as part of the reagent) |
One study optimizing silylation for organic acids found that the highest yield was achieved using 100 µL of reagent at 130°C for 90 minutes, though this is more aggressive than typical starting conditions.[11]
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is adapted from standard procedures for derivatizing organic acids for GC-MS analysis.[1][4]
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciences.eu [glsciences.eu]
- 10. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 11. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urinary 3-Methyladipic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the measurement of urinary 3-Methyladipic acid (3-MA).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental measurement of urinary 3-MA.
Frequently Asked Questions
Q1: What is the clinical and metabolic significance of urinary this compound (3-MA)?
A1: this compound is a dicarboxylic acid that is not typically present in significant amounts in the urine of healthy individuals. Its primary clinical significance is as a biomarker for certain inborn errors of metabolism. Elevated levels of 3-MA are most notably associated with:
-
Adult Refsum Disease: This is a disorder of phytanic acid metabolism. In individuals with this condition, the primary pathway for phytanic acid breakdown (alpha-oxidation) is deficient. Consequently, phytanic acid is metabolized through an alternative pathway (omega-oxidation), leading to the production and excretion of 3-MA.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is a fatty acid oxidation disorder. While not a primary marker, mild elevation of 3-MA can sometimes be observed as part of a broader dicarboxylic aciduria.
Q2: What are the common analytical methods for measuring urinary 3-MA?
A2: The gold standard for the analysis of urinary organic acids, including 3-MA, is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique offers high resolution and specificity, allowing for the separation and identification of a wide range of organic acids in a complex matrix like urine. More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are also being developed and utilized.
Q3: What are the critical pre-analytical steps for accurate 3-MA measurement?
A3: Proper sample collection and handling are crucial for reliable results. Key considerations include:
-
Sample Collection: A random urine sample is generally sufficient.
-
Storage: Urine samples should be frozen at -20°C or lower as soon as possible after collection to prevent degradation of organic acids.
-
Additives: The use of preservatives should be carefully considered, as some can interfere with the analysis. If used, they should be documented and their potential effects understood.
Troubleshooting Common Issues
Q4: I am observing an unexpectedly high level of 3-MA in a subject's urine. What are the potential causes besides a metabolic disorder?
A4: An elevated 3-MA level, particularly a mild to moderate one, does not always indicate an inborn error of metabolism. Several factors can contribute to increased 3-MA excretion and should be investigated:
-
Dietary Influences:
-
Medium-Chain Triglycerides (MCTs): Dietary supplements or formulas rich in MCTs can lead to a general increase in urinary dicarboxylic acids, which may include 3-MA. This is a crucial consideration in pediatric patients or individuals on specialized diets.
-
High-Fat Diet: A diet high in fat can increase the flux through fatty acid oxidation pathways, potentially leading to a mild elevation of various dicarboxylic acids.
-
-
Medications:
-
Valproic Acid: This anti-epileptic drug is a branched-chain fatty acid and its metabolism can interfere with endogenous fatty acid oxidation, potentially altering the urinary organic acid profile.
-
Ibuprofen (B1674241): Metabolites of this common nonsteroidal anti-inflammatory drug (NSAID) are excreted in the urine and can be detected by organic acid analysis. While direct interference with the 3-MA peak is not definitively established, the presence of large drug-related peaks can complicate chromatography and interpretation.
-
-
Physiological State:
-
Fasting/Catabolism: During periods of fasting or illness, increased breakdown of fatty acids for energy can lead to a physiological dicarboxylic aciduria.
-
Q5: The 3-MA peak in my chromatogram is poorly shaped or seems to have a shoulder. What could be the cause?
A5: Poor peak shape or the appearance of a shoulder on the 3-MA peak often suggests co-elution with an interfering compound.
-
Potential Co-eluting Substances:
-
Isomers: Other isomers of methyladipic acid or other dicarboxylic acids with similar chromatographic properties could be co-eluting.
-
Drug Metabolites: As mentioned, metabolites of drugs like ibuprofen could potentially elute near 3-MA. A thorough review of the subject's medication history is essential.
-
Dietary Compounds: Unusual dietary components could introduce interfering substances.
-
-
Troubleshooting Steps:
-
Review Mass Spectrum: Carefully examine the mass spectrum across the entire peak. A pure 3-MA peak will have a consistent spectrum. The presence of other ions that are not characteristic of the 3-MA derivative suggests co-elution.
-
Optimize Chromatography: Adjust the GC temperature program (e.g., use a slower ramp rate) to improve the separation of 3-MA from the interfering compound.
-
Confirm with a Second Method: If available, analysis by LC-MS/MS can provide additional confirmation, as the separation mechanism is different.
-
Q6: My quantitative results for 3-MA are inconsistent or show poor reproducibility. What should I check?
A6: Inconsistent quantitative results can stem from various stages of the analytical process.
-
Sample Preparation:
-
Incomplete Derivatization: The conversion of 3-MA to its volatile derivative (typically a trimethylsilyl (B98337) (TMS) ester) must be complete for accurate quantification. Ensure that derivatization reagents are fresh and that the reaction conditions (temperature and time) are optimal.
-
Extraction Efficiency: The efficiency of the liquid-liquid extraction of organic acids from the urine can vary. The use of an appropriate internal standard that is structurally similar to 3-MA is critical to correct for variations in extraction and derivatization.
-
-
GC-MS System:
-
Injector Issues: A dirty or poorly optimized injector can lead to poor sample introduction and variability. Regular maintenance is key.
-
Column Degradation: Over time, the GC column can degrade, leading to poor peak shape and inconsistent retention times.
-
Mass Spectrometer Tuning: The mass spectrometer should be tuned regularly to ensure consistent sensitivity and mass accuracy.
-
Data Presentation
Table 1: Potential Interferences in Urinary this compound Measurement
| Interference Source | Compound/Factor | Potential Effect on 3-MA Measurement | Notes |
| Medication | Ibuprofen | Metabolites are excreted in urine and may be detected in organic acid profiles, potentially complicating chromatographic analysis.[1] | Review patient medication history. |
| Valproic Acid | Can alter the overall urinary organic acid profile due to its metabolism via fatty acid oxidation pathways.[2][3] | Consider the patient's medication regimen when interpreting results. | |
| Diet | Medium-Chain Triglycerides (MCTs) | Can cause a general dicarboxylic aciduria, which may include a non-specific increase in 3-MA.[4] | Important to note the use of MCT-containing formulas or supplements. |
| High-Fat Diet | May lead to a mild, physiological increase in dicarboxylic acids. | Dietary information should be collected. | |
| Metabolic State | Fasting/Catabolism | Increased fatty acid breakdown can result in a non-specific dicarboxylic aciduria.[5] | Correlate with the clinical status of the patient. |
| Co-existing Metabolic Disorders | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Characterized by dicarboxylic aciduria, which can include elevated 3-MA. | Requires a full organic acid profile for differential diagnosis. |
Table 2: Reference Ranges for Urinary this compound (mmol/mol creatinine)
| Age Group | Reference Range | Source |
| 1 day - 16 years | Not consistently detected in all healthy individuals. When present, typically at low levels. | [6] |
| Pediatric (general) | Typically < 5 | General clinical laboratory references |
| Adult | Typically < 3 | General clinical laboratory references |
Note: Reference ranges can vary between laboratories depending on the specific methodology and patient population. It is recommended to establish in-house reference ranges.
Experimental Protocols
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Organic Acids
This protocol outlines a general procedure for the analysis of urinary organic acids, including this compound.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 0.5 mg) to a clean glass tube.
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled dicarboxylic acid or a non-endogenous organic acid).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing thoroughly, and centrifuging to separate the layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Cap the tube tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the organic acids to their trimethylsilyl (TMS) esters.
-
Allow the sample to cool to room temperature.
3. GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Acquire data in full scan mode to obtain complete mass spectra for identification.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor specific characteristic ions of the 3-MA-TMS derivative and the internal standard.
-
4. Data Analysis:
-
Identify the 3-MA peak based on its retention time and by comparing its mass spectrum to a reference spectrum from a standard or a library.
-
Quantify the amount of 3-MA by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion.
-
Normalize the result to the urinary creatinine concentration (mmol/mol creatinine).
Mandatory Visualizations
Caption: Metabolic origin of urinary this compound.
Caption: Workflow for urinary 3-MA analysis by GC-MS.
Caption: Troubleshooting decision tree for unexpected 3-MA results.
References
- 1. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary organic acid excretion during feeding of medium-chain or long-chain triglyceride diets in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Methyladipic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 3-Methyladipic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a dicarboxylic acid and a metabolite of phytanic acid. Its quantification in biological fluids, such as urine and plasma, is crucial for the diagnosis and monitoring of certain metabolic disorders, most notably Adult Refsum Disease. In this genetic disorder, the primary pathway for phytanic acid breakdown (α-oxidation) is deficient, leading to an increased reliance on an alternative pathway (ω-oxidation), which results in the elevated excretion of this compound.[1][2]
Q2: What are matrix effects and how do they affect the quantification of this compound?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, interfering compounds present in the sample matrix.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification of this compound. Biological matrices like plasma and urine are complex and contain numerous endogenous substances that can cause these effects.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The two most common methods for evaluating matrix effects are:
-
Post-column infusion: A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the baseline signal of this compound indicates the presence of matrix effects at that specific retention time.[3]
-
Post-extraction spike: The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[3]
Q4: What is the best internal standard for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C₆-3-Methyladipic acid. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[5][6][7][8] This co-elution allows for effective compensation of signal suppression or enhancement, leading to more accurate and precise quantification.[5][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Overload: High concentrations of matrix components co-eluting with this compound. 2. Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. 3. Column Contamination: Buildup of matrix components on the analytical column. | 1. Improve sample cleanup (see Experimental Protocols). Dilute the sample if sensitivity allows. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Implement a column washing step after each run or batch. |
| Inconsistent Retention Time | 1. Matrix-induced Chromatographic Shifts: Interactions between the matrix and the stationary phase. 2. Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions before the next injection. 3. Changes in Mobile Phase Composition: Evaporation of volatile solvents or improper mixing. | 1. Enhance sample preparation to remove interfering matrix components. 2. Increase the column equilibration time between injections. 3. Prepare fresh mobile phase daily and ensure proper mixing. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound. 2. Analyte Degradation: Instability of this compound during sample processing. 3. Ion Suppression: Significant signal reduction due to matrix effects. | 1. Optimize the sample preparation protocol (e.g., adjust pH, change solvent, or use a different SPE sorbent). 2. Investigate the stability of this compound under different conditions (e.g., temperature, pH). 3. Implement a more rigorous cleanup method and use a stable isotope-labeled internal standard. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples. 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Carryover from Previous Injections: Residual analyte from a high concentration sample affecting the subsequent injection. | 1. Use a stable isotope-labeled internal standard to compensate for variability. Evaluate matrix effects across at least six different lots of the biological matrix.[3] 2. Ensure consistent execution of the sample preparation protocol. Automation can improve precision. 3. Optimize the wash solvent and increase the wash time between injections. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
This method is quick and simple but may be less effective at removing all interfering matrix components.
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., this compound-d3) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation of Urine using Dilute-and-Shoot
This is a rapid method suitable for urine samples where the concentration of this compound is expected to be high.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the stable isotope-labeled internal standard.
-
Vortexing: Vortex the diluted sample for 30 seconds.
-
Analysis: Inject an aliquot of the diluted sample directly into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a more thorough cleanup and is recommended for achieving lower limits of quantification.
-
Sample Pre-treatment: Acidify 200 µL of plasma or urine with 20 µL of 2% formic acid. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Typical Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1-10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85-105% |
| Matrix Effect (%CV across lots) | ≤ 15% | < 15% (with SIL-IS) |
Note: These values are illustrative and should be established for each specific method and laboratory.
Visualization
Metabolic Pathway of this compound Formation
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Quality control measures for 3-Methyladipic acid assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures and troubleshooting for 3-Methyladipic acid (3-MAA) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust and widely used technique that typically requires derivatization of 3-MAA to increase its volatility.[1][2][3] LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, simplifying sample preparation.[4]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a polar, non-volatile compound. Derivatization is a chemical process that converts it into a more volatile and thermally stable compound, making it suitable for analysis by Gas Chromatography.[1][5] The most common derivatization technique is silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][6][7]
Q3: What type of internal standard should be used for a 3-MAA assay?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. These standards have nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, allowing for accurate correction of variations during sample preparation and analysis.[1] If a stable isotope-labeled standard is unavailable, a structural analog with similar chemical properties that is not endogenously present in the sample may be used.[1]
Q4: How should samples for this compound analysis be stored?
A4: Urine samples intended for 3-MAA analysis should be collected in sterile, preservative-free containers and stored frozen, typically at -20°C or lower, until analysis to ensure stability.[1]
Quality Control and Method Validation
Ensuring the reliability of this compound assay results is dependent on robust quality control and thorough method validation. The following tables summarize key acceptance criteria for assay performance.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance for Organic Acid Assays |
| Linearity (r²) | ≥ 0.99 | 0.9874–0.9994[8] |
| Accuracy (% Recovery) | 80-120% | 90-111%[4][8] |
| Precision (%RSD) | ||
| - Intra-day | ≤ 15% | < 0.5%[4] |
| - Inter-day | ≤ 15% | < 2%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 3-272 ng/mL (analyte dependent)[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | As low as 0.01 ng/mL for some organic acids[4] |
Table 2: Quality Control (QC) Sample Acceptance Criteria
| QC Level | Concentration | Acceptance Criteria (% of Target) |
| Low QC | ~3x LOQ | 80-120% |
| Medium QC | Mid-range of calibration curve | 85-115% |
| High QC | ~80% of Upper Limit of Quantitation | 85-115% |
Experimental Protocols
Protocol: Quantification of Urinary this compound by GC-MS
This protocol outlines a standard method for the analysis of 3-MAA in urine samples.
1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a clean glass tube.
-
Add an appropriate internal standard (e.g., this compound-d3).
-
Acidify the sample to a pH of less than 2 by adding 5M HCl.[2]
-
Add sodium chloride to saturate the solution, which aids in the extraction process.[2][6]
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the layers.[6]
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction process twice more, combining the organic layers.[6]
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.[3]
2. Derivatization
-
To the dried extract, add 30 µL of acetonitrile (B52724) and 30 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[1][3]
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 10 minutes.[8]
-
-
MS Conditions:
Visualizations
References
- 1. metbio.net [metbio.net]
- 2. erndim.org [erndim.org]
- 3. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low Levels of 3-Methyladipic Acid
Welcome to the technical support center dedicated to enhancing the analytical sensitivity for low levels of 3-Methyladipic acid (3-MAA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or undetectable signal for this compound in my GC-MS analysis?
A1: Low sensitivity for this compound (3-MAA) in Gas Chromatography-Mass Spectrometry (GC-MS) is a common issue primarily due to its low volatility and high polarity.[1] To address this, a crucial step is chemical derivatization, which modifies the 3-MAA molecule to increase its volatility and thermal stability, making it more amenable to GC-MS analysis.[2][3] Without derivatization, the compound may not efficiently transition into the gas phase or may interact undesirably with the GC column, leading to poor peak shape and low signal intensity.
Q2: What are the most effective derivatization methods for enhancing 3-MAA detection?
A2: Several derivatization techniques can significantly improve the detection of 3-MAA. The most common and effective methods include:
-
Silylation: This is a widely used method for organic acids.[1][3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[2][4]
-
Alkylation (Esterification): This method converts the carboxylic acid groups of 3-MAA into esters, typically methyl esters.[1] This can be achieved using reagents like diazomethane (B1218177) or methyl chloroformate (MCF).[5][6] The MCF method is known for its high sensitivity, with quantitation limits reaching the low picomole range.[5]
-
Methoximation followed by Silylation: This two-step process is particularly useful if the sample contains keto-acids that can form multiple derivatives. Methoximation protects the keto groups, reducing the number of potential byproducts and simplifying the resulting chromatogram.[2]
Q3: How can I improve the sensitivity of 3-MAA detection using LC-MS?
A3: While derivatization is most commonly associated with GC-MS, it can also significantly enhance sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[7][8][9] Chemical derivatization can improve the ionization efficiency of 3-MAA, which is often a limiting factor for small polar molecules.[9] For instance, derivatization can introduce a permanently charged group or a more easily ionizable moiety, leading to a stronger signal in the mass spectrometer. Additionally, optimizing LC conditions, such as the mobile phase composition and pH, is crucial. The use of a high-quality reversed-phase C18 column and a mobile phase containing a small amount of formic acid can improve peak shape and retention.[10][11]
Q4: What are the critical sample preparation steps to ensure high sensitivity for 3-MAA analysis?
A4: Proper sample preparation is paramount for achieving high sensitivity. Key steps include:
-
Efficient Extraction: Utilize a robust extraction method to isolate 3-MAA from the sample matrix. For biological fluids like urine or plasma, this may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12] Anionic exchange solid-phase extraction can be particularly effective for isolating organic acids.[3]
-
Removal of Interferences: Biological samples contain numerous compounds that can interfere with the analysis and suppress the signal of 3-MAA (matrix effects).[12] Sample cleanup techniques like SPE are essential to remove these interfering substances.[12]
-
Complete Drying: Before derivatization, especially for silylation, it is critical to ensure the sample extract is completely dry.[2] The presence of water will consume the derivatizing reagent and lead to incomplete derivatization and reduced sensitivity.[2] Lyophilization (freeze-drying) is an effective method for water removal.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 3-MAA analysis.
Issue 1: No or Very Low Peak Intensity for 3-MAA
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure the sample is completely dry before adding the derivatization reagent.[2] - Use a fresh derivatization reagent, as they can degrade over time, especially with exposure to moisture. - Optimize the reaction time and temperature for the chosen derivatization method.[4][13] |
| Sample Degradation | - Prepare fresh samples and standards.[14] - Store samples and extracts at appropriate low temperatures (e.g., -80°C) to prevent degradation. |
| Ion Suppression (Matrix Effects) | - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[12] - Prepare matrix-matched calibration standards to compensate for matrix effects.[10] |
| Incorrect Instrument Settings | - Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[12] - Optimize ion source parameters, such as gas flows and temperatures, for your specific analytes and flow rates.[10] |
| Low Sample Concentration | - If the concentration of 3-MAA in the sample is below the limit of detection, consider using a larger sample volume for extraction or a pre-concentration step. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | - Ensure the GC inlet liner is clean and properly deactivated. Consider using a liner specifically designed for active compounds. - Condition the GC column according to the manufacturer's instructions to passivate active sites. |
| Column Contamination | - Bake out the column at a high temperature (within its specified limit) to remove contaminants. - If contamination is severe, trim a small portion (e.g., 10-20 cm) from the front of the column. |
| Inappropriate Injection Technique | - Optimize the injection volume and temperature. A large injection volume of a strong solvent can cause peak splitting.[15] |
| Co-elution with Interfering Compounds | - Adjust the GC temperature program to improve the separation of 3-MAA from other components in the sample. |
| Derivatization Issues | - Incomplete derivatization can lead to tailing peaks. Re-optimize the derivatization procedure. - The presence of multiple derivative forms can result in split or broadened peaks.[2] |
Experimental Protocols
Protocol 1: Silylation Derivatization for GC-MS Analysis of 3-MAA
This protocol is based on common silylation procedures for organic acids.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of MSTFA + 1% TMCS to the sample vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Methyl Chloroformate (MCF) Derivatization for Enhanced Sensitivity
This protocol is adapted from methods described for the sensitive analysis of organic acids.[5]
Materials:
-
Aqueous sample or standard
-
Pyridine
-
Methyl Chloroformate (MCF)
-
Sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system
Procedure:
-
To 100 µL of the aqueous sample, add 33 µL of methanol and 8 µL of pyridine.
-
Add 2 µL of MCF, vortex vigorously for 30 seconds, and then add another 2 µL of MCF and vortex again for 30 seconds.
-
Add 200 µL of 50 mM sodium bicarbonate solution to stop the reaction.
-
Extract the derivatives by adding 200 µL of chloroform and vortexing.
-
Centrifuge to separate the layers and transfer the lower organic layer to a clean vial.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Organic Acid Analysis
| Derivatization Reagent | Target Functional Group | Advantages | Common Instrument |
| MSTFA / BSTFA | Carboxyl, Hydroxyl, Amine | Forms stable and volatile TMS derivatives; widely used and effective.[2][4] | GC-MS |
| Methyl Chloroformate (MCF) | Carboxyl, Amino | Rapid reaction; produces stable derivatives with excellent chromatographic properties; high sensitivity.[5] | GC-MS |
| Diazomethane | Carboxylic Acids | Highly reactive and provides clean methylation; enhances chromatographic performance.[6] | GC-MS, LC-MS |
| Girard's Reagent T (GT) | Carboxylic Acids | Significantly enhances detection in positive ion mode MS, can improve sensitivity by orders of magnitude.[7] | LC-MS |
Visualizations
Caption: Workflow for 3-MAA analysis.
Caption: The role of derivatization.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Resolving Isomeric Interferences with 3-Methyladipic Acid
Welcome to the technical support center for the analysis of 3-Methyladipic acid (3-MAA). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-MAA, with a particular focus on resolving isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with this compound (3-MAA) analysis?
A1: The most common interferences in 3-MAA analysis arise from other C7 dicarboxylic acid isomers, which have the same molecular weight and similar chemical properties. These include positional isomers such as 2-Methyladipic acid and pimelic acid (heptanedioic acid) , as well as other branched-chain dicarboxylic acids. Due to their structural similarities, these compounds can co-elute during chromatographic separation, leading to inaccurate quantification of 3-MAA.
Q2: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A2: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Derivatization is a crucial step to increase the volatility and thermal stability of 3-MAA. This process chemically modifies the carboxylic acid groups, typically by converting them into esters (e.g., methyl or butyl esters) or silyl (B83357) esters (e.g., trimethylsilyl (B98337) esters). This modification allows the analyte to be vaporized in the GC inlet and travel through the analytical column for separation.[1][2]
Q3: What are the recommended derivatization reagents for 3-MAA analysis?
A3: Several derivatization reagents can be used for dicarboxylic acids like 3-MAA. The choice of reagent depends on the analytical technique (GC-MS or LC-MS) and the specific requirements of the assay.
-
For GC-MS:
-
Silylation reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice for creating trimethylsilyl (TMS) derivatives. It is known for providing good reproducibility and low detection limits.[1][2]
-
Esterification reagents: Boron trifluoride in an alcohol (e.g., BF3/methanol or BF3/butanol) is used to form methyl or butyl esters.[1]
-
-
For LC-MS/MS:
-
3-Nitrophenylhydrazine (B1228671) (3-NPH): This reagent is used to derivatize carboxylic acids to enhance their chromatographic retention on reverse-phase columns and improve ionization efficiency for mass spectrometry.[3][4][5]
-
Charge-reversal derivatization reagents (e.g., DmPABr): These reagents can significantly enhance sensitivity in LC-MS/MS analysis by allowing for detection in positive ion mode.[6]
-
Q4: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used to analyze 3-MAA without derivatization?
A4: While direct analysis of underivatized dicarboxylic acids by LC-MS is possible, it often suffers from poor retention on standard reversed-phase columns and low ionization efficiency, leading to reduced sensitivity.[7] Methods utilizing derivatization are generally preferred for robust and sensitive quantification of 3-MAA in complex biological matrices.[4][7]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of 3-MAA and its Isomers
Symptom: In your chromatogram, the peaks for 3-MAA and its suspected isomers (e.g., 2-Methyladipic acid) are not baseline separated, appearing as a single broad peak or as overlapping peaks.
Possible Causes and Solutions:
-
Inadequate Chromatographic Conditions:
-
GC-MS:
-
Solution: Optimize the temperature program. A slower temperature ramp rate can often improve the separation of closely eluting compounds. Also, consider using a longer GC column or a column with a different stationary phase (e.g., a more polar column) to enhance selectivity.[8]
-
-
LC-MS/MS:
-
Solution: Adjust the mobile phase gradient. A shallower gradient (slower increase in the percentage of the strong solvent) can improve the resolution of early eluting, polar compounds. Experiment with different mobile phase compositions or pH to alter the selectivity.
-
-
-
Improper Column Choice:
-
Solution: Select a column known for good separation of polar or isomeric compounds. For GC-MS, highly polar cyanopropyl-based columns can be effective for separating fatty acid methyl esters and related compounds.[9] For LC-MS, consult application notes from column manufacturers for the analysis of small organic acids.
-
Issue 2: Low Signal Intensity or Poor Sensitivity for 3-MAA
Symptom: The peak for 3-MAA is very small or not detectable, even in samples where it is expected to be present.
Possible Causes and Solutions:
-
Incomplete Derivatization:
-
Solution: Review and optimize your derivatization protocol. Ensure that the reaction time, temperature, and reagent concentrations are optimal. For silylation with BSTFA, a reaction at 70°C for 1 hour is a common starting point.[10] For esterification with BF3/methanol, heating at 80-100°C may be required.[3]
-
-
Ion Suppression in LC-MS/MS:
-
Solution: Co-eluting matrix components can suppress the ionization of 3-MAA. Improve sample clean-up procedures to remove interfering substances. Alternatively, adjust the chromatography to separate 3-MAA from the suppression zone. Using a stable isotope-labeled internal standard can help to compensate for matrix effects.
-
-
Suboptimal Mass Spectrometry Parameters:
-
Solution: Optimize the MS parameters, including the ionization source settings (e.g., spray voltage, gas flows, and temperature) and the collision energy for MS/MS transitions. Perform a compound optimization by infusing a standard of the derivatized 3-MAA.
-
Experimental Protocols
Representative GC-MS Protocol for 3-MAA Analysis (as TMS Derivative)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation (e.g., from Urine):
-
Acidify 1 mL of urine with HCl.
-
Extract the dicarboxylic acids with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70°C for 1 hour.[10]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is commonly used.
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Representative LC-MS/MS Protocol for 3-MAA Analysis (as 3-NPH Derivative)
This protocol is a general guideline and may require optimization.
-
Sample Preparation (e.g., from Plasma):
-
Perform protein precipitation by adding a 3-fold excess of cold acetonitrile (B52724) to the plasma sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent mixture (e.g., acetonitrile/water with pyridine).
-
Incubate the reaction mixture at 40°C for 30 minutes.[4]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient:
-
Start at 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 3-NPH derivatives.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the 3-NPH derivative of 3-MAA need to be determined by direct infusion of a derivatized standard.
-
-
Quantitative Data Summary
The following tables provide representative data for the analysis of 3-MAA and its isomers. Note that exact retention times and mass spectra can vary depending on the specific instrument and conditions used.
Table 1: Representative GC-MS Retention Data for Dicarboxylic Acid Isomers (as TMS Derivatives)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Methyladipic acid (TMS) | [Data not available in search results] | [Data not available in search results] |
| This compound (TMS) | [Data not available in search results] | [Data not available in search results] |
| Pimelic acid (TMS) | [Data not available in search results] | [Data not available in search results] |
Table 2: Representative LC-MS/MS MRM Transitions for Dicarboxylic Acids (as 3-NPH Derivatives)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methyladipic acid (3-NPH) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| This compound (3-NPH) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| Pimelic acid (3-NPH) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
Note: The tables above are placeholders. Specific quantitative data for the isomers of this compound under defined chromatographic conditions were not available in the provided search results. Researchers should determine these values empirically using authentic standards.
Visualizations
Caption: GC-MS workflow for 3-MAA analysis.
Caption: Troubleshooting logic for co-elution.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. longdom.org [longdom.org]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Column selection for optimal separation of dicarboxylic acids
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimal separation of dicarboxylic acids using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating dicarboxylic acids?
Dicarboxylic acids are polar compounds, which can lead to several analytical challenges.[1] The primary issues include:
-
Poor retention: Due to their high polarity, dicarboxylic acids are often poorly retained on traditional non-polar stationary phases like C18, leading to co-elution with the solvent front.[1]
-
Poor peak shape: Peak tailing can occur due to strong interactions between the carboxylic acid groups and active sites on the stationary phase.[1][2]
-
Low sensitivity: Many dicarboxylic acids are present at low concentrations in biological matrices and may ionize or fragment poorly, making sensitive detection difficult.[3]
-
Volatility issues in GC: For gas chromatography (GC) analysis, dicarboxylic acids are generally non-volatile and can be thermally unstable, often requiring derivatization.[1]
Q2: What type of HPLC column is best for dicarboxylic acid separation?
The optimal column depends on the specific dicarboxylic acids being analyzed and the sample matrix. Here are some common choices:
-
Reversed-Phase (RP) Columns (e.g., C18, C8): While standard C18 columns can struggle with retaining highly polar dicarboxylic acids[1], they can be effective, especially for longer-chain or more hydrophobic dicarboxylic acids.[4] Using polar-embedded or polar-endcapped C18 columns can improve retention.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, providing enhanced selectivity for a wide range of compounds, including polar dicarboxylic acids.[5][6] Examples include Newcrom BH (mixed-mode with anion exchange)[7] and Primesep B2 (mixed-mode with anion exchange).[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent choice for separating short-chain dicarboxylic acids.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for ionic species like dicarboxylic acids.[8]
Q3: How can I improve the retention of dicarboxylic acids on a reversed-phase column?
Several strategies can be employed:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) with an acid modifier like formic acid, phosphoric acid, or perchloric acid will protonate the carboxylic acid groups, making the analytes less polar and increasing their retention on a reversed-phase column.[5][8]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the dicarboxylic acids, enhancing their retention.
-
Use of Polar-Endcapped or Polar-Embedded Columns: These columns have modified stationary phases that provide better retention for polar analytes.[1]
-
Derivatization: Chemically modifying the dicarboxylic acids to make them less polar can significantly improve their retention and chromatographic behavior.[3][9][10]
Q4: When should I consider derivatization for dicarboxylic acid analysis?
Derivatization is often necessary in the following scenarios:
-
GC Analysis: To increase the volatility and thermal stability of dicarboxylic acids for gas chromatography.[1]
-
Improved LC-MS/MS Sensitivity: To enhance ionization efficiency and detection sensitivity in mass spectrometry.[3][9][11] Reagents like dimethylaminophenacyl bromide (DmPABr) can reverse the polarity from negative to positive, improving detection in positive ion mode.[3]
-
Enhanced Chromatographic Separation: Derivatization can reduce the polarity of dicarboxylic acids, leading to better retention and peak shape on reversed-phase columns.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Inappropriate column choice for polar analytes. | Consider using a polar-endcapped, mixed-mode, or HILIC column.[1] | |
| Mobile phase is too "strong" (high organic content). | Decrease the percentage of the organic solvent in the mobile phase. | |
| Peak Tailing | Secondary interactions with active sites on the silica (B1680970) backbone. | Add an acid modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[12][13] |
| Column degradation. | Use a guard column to protect the analytical column. Flush the column according to the manufacturer's instructions. | |
| Sample overload. | Dilute the sample and inject a smaller volume.[13] | |
| Split Peaks | Incompletely filled sample loop in the injector. | Ensure the sample loop is filled completely. |
| Incompatibility of the injection solvent with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Column contamination or blockage at the inlet frit. | Back-flush the column. If the problem persists, replace the frit or the column. | |
| Low Sensitivity | Poor ionization in LC-MS. | Consider derivatization to improve ionization efficiency.[3][9] Optimize MS source parameters. |
| Analyte concentration is below the limit of detection. | Concentrate the sample or consider a more sensitive detection method. | |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[1] | |
| Drifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[1] | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Dicarboxylic Acid Separation
This protocol is a general guideline for the separation of dicarboxylic acids on a reversed-phase column.
-
Column Selection: Choose a suitable C18 or mixed-mode column. For a mixture of short-chain dicarboxylic acids, a Newcrom BH, 4.6 x 150 mm, 3 µm column can be effective.[7]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 200-210 nm.[7]
-
-
Gradient Elution (Example):
-
Start with 100% Mobile Phase A.
-
Ramp to the desired percentage of Mobile Phase B over a set time to elute the compounds of interest.
-
Re-equilibrate the column with 100% Mobile Phase A before the next injection.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol outlines a general procedure for derivatization to improve the detection of dicarboxylic acids.
-
Sample Preparation:
-
For biological samples, perform protein precipitation followed by extraction of the dicarboxylic acids using a suitable solvent like acidified ethyl acetate.[3]
-
-
Derivatization Reaction:
-
Reaction Quenching: Add formic acid to stop the reaction.[3]
-
LC-MS/MS Analysis: Analyze the derivatized sample using a suitable reversed-phase column and a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
Data Presentation
Table 1: Comparison of HPLC Columns for Dicarboxylic Acid Separation
| Column Type | Stationary Phase | Typical Dimensions | Key Advantages | Suitable For |
| Newcrom BH [7] | Mixed-Mode (RP/Anion-Exchange) | 4.6 x 150 mm, 3 µm | Excellent separation of small, polar acids. | Short-chain dicarboxylic and other organic acids. |
| Newcrom R1 [5] | Reversed-Phase with low silanol activity | - | Good for less polar dicarboxylic acids. | Aromatic and longer-chain dicarboxylic acids. |
| Primesep B2 [6] | Mixed-Mode (RP/Anion-Exchange) | 4.6 x 150 mm, 5 µm | Versatile for separating a range of carboxylic acids. | Mixtures of mono- and dicarboxylic acids. |
| Standard C18 [14] | Octadecylsilane | 4.6 x 150/250 mm, 5 µm | Widely available, good for less polar compounds. | Derivatized or longer-chain dicarboxylic acids. |
| UHPLC C18 [8] | Octadecylsilane | 2.1 x 50 mm, 1.7 µm | Fast analysis times and high resolution. | High-throughput analysis of dicarboxylic acids. |
Visualizations
Caption: Workflow for selecting the optimal column for dicarboxylic acid separation.
References
- 1. benchchem.com [benchchem.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. longdom.org [longdom.org]
- 4. labtech.tn [labtech.tn]
- 5. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Urinary 3-Methyladipic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on urinary 3-Methyladipic acid (3-MAA) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MAA) and why is it measured in urine?
This compound is a dicarboxylic acid that is a minor metabolite of phytanic acid.[1] Phytanic acid is a branched-chain fatty acid obtained through the diet, primarily from dairy products, red meat, and fish.[1] In healthy individuals, phytanic acid is primarily metabolized via alpha-oxidation. However, a secondary pathway, omega-oxidation, also exists and leads to the formation of 3-MAA. Urinary levels of 3-MAA can serve as a biomarker for the rate of omega-oxidation of phytanic acid.
Q2: What is the primary dietary precursor of urinary 3-MAA?
The primary dietary precursor of 3-MAA is phytanic acid. Phytanic acid is not synthesized by the human body and is obtained exclusively from dietary sources. Therefore, fluctuations in phytanic acid intake can directly influence the amount of its metabolites, including 3-MAA, excreted in the urine.
Q3: What are the major dietary sources of phytanic acid?
Phytanic acid is predominantly found in foods derived from ruminant animals and certain fish. Key dietary sources include:
-
Dairy products: Milk, cheese, butter, and yogurt.
-
Red meat: Beef and lamb.
-
Fish: Particularly fatty fish.
Q4: Can a high-fat or ketogenic diet affect urinary 3-MAA levels?
High-fat and ketogenic diets can increase the overall excretion of dicarboxylic acids in the urine.[2] This is due to the increased flux of fatty acids through oxidative pathways, including omega-oxidation. While specific quantitative data on the direct impact of these diets on 3-MAA in a healthy population is limited, it is plausible that an increase in dietary fat, especially from sources rich in phytanic acid, could lead to elevated urinary 3-MAA. A high-fat diet can also lead to a more acidic urine pH.
Q5: Does fasting impact urinary 3-MAA levels?
Yes, fasting can significantly impact urinary 3-MAA levels, particularly in individuals with certain metabolic conditions. In patients with Adult Refsum Disease, where the primary alpha-oxidation pathway of phytanic acid is impaired, fasting has been shown to increase urinary 3-MAA excretion by over 200%.[3][4] This is due to the mobilization of phytanic acid from adipose tissue stores during periods of fasting. In healthy individuals, the effect of fasting on 3-MAA is less pronounced but may still lead to a detectable increase.
Q6: What is the typical reference range for urinary 3-MAA in a healthy population?
Reference ranges for urinary organic acids can vary depending on the analytical method, population, and age group. However, a study on a pediatric population in Iran identified this compound in 60-80% of urine samples from healthy individuals.[5] For adults, urinary organic acid reference ranges are typically expressed relative to creatinine (B1669602) concentration. It is recommended that each laboratory establish its own reference ranges. General reference ranges for many urinary analytes are available from various clinical sources.[6][7][8][9]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental process of measuring urinary 3-MAA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Consistently low or undetectable 3-MAA levels | 1. Low dietary intake of phytanic acid: The subject may be on a diet low in dairy, red meat, and fish.2. Inefficient extraction during sample preparation: The protocol for organic acid extraction may not be optimal.3. Degradation of 3-MAA post-collection: Improper storage or handling of the urine sample. | 1. Dietary assessment: Review the subject's dietary records to assess phytanic acid intake.2. Optimize extraction: Ensure the pH of the urine sample is properly acidified before extraction and that the appropriate organic solvents are used.3. Sample handling: Store urine samples at -20°C or lower immediately after collection and minimize freeze-thaw cycles. |
| High variability in 3-MAA levels between samples from the same subject | 1. Inconsistent dietary intake: Significant day-to-day variations in the consumption of phytanic acid-rich foods.2. Incomplete 24-hour urine collection: Loss of one or more urine voids during the collection period.3. Analytical variability: Inconsistent performance of the GC-MS instrument. | 1. Standardized diet: If feasible, place the subject on a standardized diet for a period before and during the urine collection.2. Reinforce collection protocol: Clearly instruct the subject on the importance of collecting every urine sample within the 24-hour period.3. Instrument quality control: Run quality control standards with each batch of samples to monitor instrument performance. |
| Poor peak shape or resolution for 3-MAA in GC-MS analysis | 1. Active sites in the GC system: The injector liner, column, or other components may have active sites that interact with the analyte.2. Improper derivatization: Incomplete conversion of 3-MAA to its volatile derivative.3. Column degradation: The GC column may be old or have been exposed to high temperatures or oxygen. | 1. System maintenance: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly clean the injector port.2. Optimize derivatization: Ensure the correct derivatizing agent, temperature, and reaction time are used. The sample must be completely dry before adding the derivatizing agent.3. Column care: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. |
| Interference from other compounds in the chromatogram | 1. Co-eluting dietary metabolites: Other dietary compounds or their metabolites may have similar retention times to 3-MAA.2. Contamination: Contamination from sample collection containers, solvents, or the GC-MS system itself. | 1. Optimize chromatography: Adjust the GC oven temperature program to improve the separation of 3-MAA from interfering peaks.2. Blank analysis: Run a solvent blank and a procedural blank to identify sources of contamination. Use high-purity solvents and clean collection vessels. |
Experimental Protocols
Protocol for 24-Hour Urine Collection
-
Preparation: Provide the subject with a clean, appropriate 24-hour urine collection container. For organic acid analysis, a container with an acid preservative may be required.[4][10]
-
Starting the Collection:
-
Collection Period:
-
Finishing the Collection:
-
On the morning of day 2, exactly 24 hours after the start time, the subject should empty their bladder completely and add this final urine to the collection container.[10]
-
Record the exact time and date of this final collection.
-
-
Storage and Transport:
-
The collected urine should be brought to the laboratory as soon as possible after the collection is complete.
-
If immediate analysis is not possible, the total volume should be measured and recorded, and an aliquot should be stored frozen at -20°C or lower.
-
Protocol for Quantitative Analysis of Urinary 3-MAA by GC-MS
This protocol provides a general overview. Specific parameters may need to be optimized for individual instruments and applications.
-
Sample Preparation:
-
Thaw the frozen urine sample and vortex to ensure homogeneity.
-
Measure the urinary creatinine concentration to normalize the results.
-
Take a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of 3-MAA or another dicarboxylic acid not present in urine).
-
-
Extraction:
-
Acidify the urine sample to a pH of 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent to convert the non-volatile organic acids into volatile esters. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify all organic acids present, or selected ion monitoring (SIM) for higher sensitivity and quantitative accuracy of target analytes like 3-MAA.
-
-
-
Data Analysis:
-
Identify the 3-MAA peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of 3-MAA by comparing the peak area of the analyte to the peak area of the internal standard.
-
Normalize the result to the creatinine concentration of the urine sample.
-
Visualizations
Caption: Experimental workflow for urinary 3-MAA analysis.
Caption: Phytanic acid metabolism and 3-MAA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualmeeting.acponline.org [annualmeeting.acponline.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Normal (and Abnormal) Urine Test Results and What They Indicate [healthline.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. nvkc.nl [nvkc.nl]
Calibrator and control material preparation for 3-Methyladipic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyladipic acid. Here you will find detailed protocols and solutions to common issues encountered during the preparation of calibrators and control materials for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a dicarboxylic acid that can be found in human urine. It serves as a biomarker for certain inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and can also be an indicator of fatty acid oxidation disorders. Its accurate quantification in urine is crucial for the diagnosis and monitoring of these conditions.
Q2: What is the best analytical method for quantifying this compound in urine?
A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of organic acids like this compound in urine.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that offers high sensitivity and specificity.[2][3] The choice between these methods often depends on the available instrumentation and the specific requirements of the assay.
Q3: Why are calibrators and control materials essential for my this compound assay?
A3: Calibrators are used to create a standard curve, which allows for the accurate quantification of this compound in unknown samples. Control materials, with known concentrations of the analyte, are used to monitor the performance and validity of the analytical method over time, ensuring the reliability of the results.
Q4: What type of matrix should I use for my calibrators and controls?
A4: It is highly recommended to use a matrix that is as close as possible to the actual samples being tested to minimize matrix effects.[3][4][5] For urinary this compound analysis, options include synthetic urine, pooled human urine from healthy donors, or commercially available lyophilized urine-based quality control materials.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Resolution in GC-MS Analysis | Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction is carried out for the specified time and temperature. A common derivatization agent for organic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] |
| Contamination of the GC column. | Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be trimmed or replaced. | |
| High Variability in Control Material Results | Improper storage of control materials. | Aliquot control materials into single-use vials upon preparation to avoid repeated freeze-thaw cycles. Store at -70°C for long-term stability.[7] |
| Inconsistent sample preparation. | Ensure that all samples, calibrators, and controls are treated identically throughout the extraction and derivatization process. Use of an internal standard is crucial to correct for variability.[7] | |
| Low Recovery of this compound | Inefficient extraction. | Optimize the extraction solvent and pH. A common approach for organic acids is liquid-liquid extraction with ethyl acetate (B1210297) after acidification of the urine sample.[1][6] |
| Degradation of the analyte. | Ensure samples are stored properly (frozen) and processed promptly. Avoid prolonged exposure to high temperatures or extreme pH conditions during sample preparation. | |
| Matrix Effects Leading to Inaccurate Quantification | Interference from other components in the urine matrix. | Use a matrix for your calibrators that closely matches your samples (e.g., pooled urine).[3][4][5] Consider using a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
| Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step for sample cleanup if significant matrix interference is observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of pure this compound standard.
-
Dissolving: Dissolve the weighed standard in a suitable solvent, such as methanol (B129727) or a mixture of water and methanol, in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Storage: Store the stock solution in a tightly sealed container at -20°C.
Protocol 2: Preparation of Calibration Standards by Serial Dilution
This protocol describes the preparation of a 5-point calibration curve in a synthetic urine matrix.
-
Labeling: Label five 1.5 mL microcentrifuge tubes as Cal 1 to Cal 5.
-
Highest Calibrator (Cal 5): Spike a calculated volume of the 1 mg/mL this compound stock solution into a known volume of synthetic urine to achieve the highest desired concentration (e.g., 100 µg/mL).
-
Serial Dilution:
-
Transfer 500 µL of Cal 5 into a new tube containing 500 µL of synthetic urine to create Cal 4 (50 µg/mL). Vortex thoroughly.
-
Repeat this 1:1 serial dilution to prepare Cal 3 (25 µg/mL), Cal 2 (12.5 µg/mL), and Cal 1 (6.25 µg/mL).
-
-
Blank: Use un-spiked synthetic urine as a blank (Cal 0).
-
Storage: Prepare fresh calibrators for each batch of analysis or store aliquots at -70°C for a limited period. Stability should be validated.
Protocol 3: Preparation of Quality Control (QC) Materials
This protocol describes the preparation of low, medium, and high concentration QC samples in pooled human urine.
-
Matrix Preparation: Obtain a pool of human urine from healthy donors. Centrifuge to remove any particulates and filter if necessary.
-
Spiking: Prepare three separate bulk QC pools by spiking the pooled urine with the this compound stock solution to achieve low, medium, and high concentrations that are independent of the calibration standards (e.g., 10 µg/mL, 40 µg/mL, and 80 µg/mL).
-
Aliquoting: Aliquot the prepared QC pools into single-use cryovials.
-
Storage: Store the QC aliquots at -70°C until use.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | 160.17 g/mol | |
| Typical Calibration Range (GC-MS) | 2 - 10 ng on column | [1] |
| Recommended Internal Standards | Heptanoylglycine, Tropic acid | [1] |
| Storage Temperature for Urine Samples | -20°C (short-term), -70°C (long-term) | [7] |
| Derivatization Reagent for GC-MS | BSTFA with 1% TMCS | [6] |
Workflow for Calibrator and Control Material Preparation
References
- 1. agilent.com [agilent.com]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
Technical Support Center: 3-Methyladipic Acid Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve data quality in the mass spectrometric analysis of 3-Methyladipic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the baseline of my total ion chromatogram (TIC) so high and noisy?
A1: An elevated or noisy baseline in your TIC is a common issue that can obscure low-intensity peaks.[1] The problem can generally be traced back to contamination in your system or impure reagents.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Reagents | Use fresh, high-purity, LC-MS grade solvents and reagents. Filter all solvents before use.[1] | A significant reduction in baseline noise. |
| Contaminated LC or GC System | Flush the entire system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). For GC-MS, bake out the column according to the manufacturer's instructions.[1][2] | A cleaner baseline in subsequent blank runs. |
| System Leaks | Check all fittings and connections for leaks using an electronic leak detector. High ambient temperatures can compromise fitting integrity.[1][3] | Elimination of air leaks, which can introduce nitrogen, oxygen, and other atmospheric contaminants. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's instructions.[1] | Improved signal intensity and reduced background noise. |
| Aging Detector (GC-MS) | Perform an MS tune and check the detector voltage. If the voltage is consistently high, the detector may be aging and require replacement. A high detector gain increases background noise.[4] | A lower, more stable baseline after detector maintenance or replacement. |
Q2: I'm seeing specific, recurring background peaks in all my runs, even in blanks. What are they and how do I remove them?
A2: Observing the same interfering peaks across multiple runs, including blanks, points to a persistent source of contamination within your analytical system.[1] Identifying the mass-to-charge ratio (m/z) of these peaks is key to diagnosing the source.
Common Background Ions & Their Sources:
| m/z | Common Source | Recommended Action |
| 44, 28 | CO₂, N₂ (Air Leak) | Check all seals, fittings, and septa for leaks.[4] |
| 57, 91 | Hydrocarbons | Check for contamination in the carrier gas line or sample solvent.[4] |
| 149, 279 | Phthalates (Plasticizers) | Switch to glass or polypropylene (B1209903) labware and solvent bottles. Avoid storing solvents in plastic containers.[1] |
| 207, 281 | Siloxanes (Column/Septum Bleed) | Use a new, high-temperature septum. Condition the GC column properly. If the column is old, it may need to be replaced.[3][4] |
Troubleshooting Workflow for High Background Noise
The following diagram outlines a logical workflow for diagnosing the source of high background noise in your mass spectrometry system.
Caption: A troubleshooting workflow for identifying sources of background noise.
Q3: My signal for this compound is inconsistent (suppressed or enhanced). Could this be a matrix effect?
A3: Yes, inconsistent ionization is a classic sign of matrix effects. This occurs when co-eluting compounds from your sample matrix (e.g., salts, phospholipids (B1166683) from plasma) interfere with the ionization of this compound in the MS source.[5][6] This interference can either suppress or enhance the signal, leading to poor accuracy and reproducibility.[7][8]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[7]
-
Chromatographic Separation: Modify your LC or GC method to chromatographically separate this compound from the co-eluting matrix components.[7]
-
Sample Dilution: A simple yet effective strategy can be to dilute the sample. This reduces the concentration of interfering compounds, though it may compromise sensitivity if your analyte is at a very low concentration.[7]
-
Use a Stable Isotope-Labeled Internal Standard: The most robust method to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d3). This standard will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.[7]
Caption: Diagram illustrating the mechanism of matrix effects in LC-MS.
Q4: Should I derivatize this compound before GC-MS analysis?
A4: Yes. Direct analysis of free dicarboxylic acids like this compound by GC-MS is challenging due to their low volatility and polar nature, which leads to poor peak shape and potential interactions with the column.[9] Derivatization is a critical step to convert the polar carboxyl groups into less polar, more volatile esters, making them suitable for GC analysis.[9][10] The two most common methods are esterification (to form methyl esters) and silylation.
Experimental Protocols
Protocol 1: Derivatization of this compound via Esterification
This protocol describes the formation of fatty acid methyl esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol, a widely used and effective method.[11]
Materials:
-
Dried sample containing this compound
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tube with a PTFE liner
-
Incubator or oven
Procedure:
-
Sample Preparation: Place the dried sample extract into a screw-capped glass tube.
-
Reagent Addition: Add 50-100 µL of 14% BF₃-Methanol to the sample.[11]
-
Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60-80°C for 60 minutes.[11][12]
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[11]
-
Phase Separation: Allow the layers to separate. A brief centrifugation can aid this process.
-
Collection & Drying: Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[11]
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization of this compound via Silylation
This protocol uses BSTFA to create trimethylsilyl (B98337) (TMS) esters. Silylation is a rapid and effective method for derivatizing compounds with active hydrogens.[9]
Materials:
-
Dried sample containing this compound
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Acetonitrile or other suitable aprotic solvent (GC grade)
-
Autosampler vial with cap
-
Incubator or oven
Procedure:
-
Sample Preparation: Place the dried sample into an autosampler vial. If needed, dissolve it in a small volume of an aprotic solvent like acetonitrile.[9]
-
Reagent Addition: Add a 10x molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[11]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[9][11]
-
Analysis: After cooling, the sample can be directly analyzed by GC-MS.
Sample Preparation and Derivatization Workflow
Caption: General workflow for this compound sample preparation and derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. aasnig.com [aasnig.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 3-Methyladipic Acid and Adipic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-methyladipic acid and adipic acid, two dicarboxylic acids of interest in metabolic studies. While structurally similar, their origins, metabolic roles, and physiological effects differ significantly. This document synthesizes the available experimental data to offer an objective comparison for researchers in metabolism and drug development.
Introduction
Adipic acid, or hexanedioic acid, is a six-carbon dicarboxylic acid widely used in industrial applications, notably in the production of nylon.[1] It also occurs as a food additive (E355) and is generally recognized as safe.[1][2] In metabolic contexts, adipic acid is a product of the omega-oxidation of fatty acids and can be further metabolized.[3][4] Elevated urinary levels of adipic acid can be indicative of certain inborn errors of metabolism.[5]
This compound is a seven-carbon branched-chain dicarboxylic acid.[6] Its primary significance in metabolic studies arises from its role as a key biomarker in Refsum disease, a rare inherited disorder characterized by the accumulation of phytanic acid.[6][7] In individuals with this condition, a deficient alpha-oxidation pathway for phytanic acid necessitates reliance on the alternative omega-oxidation pathway, leading to the formation and subsequent urinary excretion of this compound.[7]
Physicochemical and Toxicological Properties
A direct comparative toxicity study between this compound and adipic acid has not been identified in the reviewed literature. However, individual toxicological data are available. Adipic acid exhibits very low acute toxicity.[8] In contrast, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]
| Property | This compound | Adipic Acid | Reference |
| Chemical Formula | C₇H₁₂O₄ | C₆H₁₀O₄ | [1][6] |
| Molar Mass | 160.17 g/mol | 146.14 g/mol | [1][6] |
| Appearance | Solid | White crystalline powder | [1][6] |
| Oral LD50 (rats) | Not available | > 5000 mg/kg | [8] |
| Toxicity Profile | Skin and eye irritant; potential respiratory irritant. | Mild skin irritant; low acute toxicity. | [1][8][9] |
Metabolic Pathways and Regulation
The metabolic pathways for adipic acid and this compound are distinct, reflecting their different origins. Adipic acid is an intermediate in the beta-oxidation of longer-chain dicarboxylic acids, which are formed via omega-oxidation of fatty acids.[3][10] This pathway is particularly active in the liver and kidneys.[10]
This compound, on the other hand, is a downstream product of the omega-oxidation of phytanic acid.[6][7] This pathway serves as a detoxification route when the primary alpha-oxidation pathway is impaired, as is the case in Refsum disease.[7]
Adipic Acid Metabolism Workflow
Caption: Metabolic pathway of adipic acid formation and degradation.
This compound Metabolism in Refsum Disease
Caption: Formation of this compound in Refsum disease.
Effects on Mitochondrial Function
Direct comparative studies on the effects of this compound and adipic acid on mitochondrial respiration are lacking. However, some inferences can be drawn from related research. Long-chain fatty acids are known to act as natural uncouplers of oxidative phosphorylation.[2] The precursor to this compound, phytanic acid, has been shown to impair mitochondrial respiration by acting as a protonophore, which decreases ATP synthesis.[11][12] It is plausible, though not experimentally verified, that this compound could have some effect on mitochondrial function.
For adipic acid, one review suggests it may inhibit mitochondrial respiratory chain enzymes, but specific experimental data supporting this claim is not provided.[13] Other research has shown that the metabolism of dicarboxylic acids, which produces adipic acid, involves both peroxisomal and mitochondrial pathways.[10][14]
Experimental Protocols
In Vivo Metabolism Study of Dicarboxylic Acids in Rodents
This protocol is adapted from studies on the metabolism of dicarboxylic acids in rats.[3][15]
-
Animal Model: Male Wistar rats (200-250g) are housed in metabolic cages that allow for the separate collection of urine and feces, and the measurement of expired air.
-
Test Substance Administration: Radiolabeled (e.g., ¹⁴C) this compound or adipic acid is dissolved in a suitable vehicle (e.g., saline, pH 7.4) and administered via intraperitoneal injection at a specified dose.
-
Sample Collection:
-
Expired Air: Air is continuously drawn through a trapping solution (e.g., ethanolamine/ethylene glycol monomethyl ether) to capture ¹⁴CO₂. Samples are collected at regular intervals (e.g., every 2 hours for the first 8 hours, then every 4 hours) for up to 48 hours.
-
Urine: Urine is collected at specified time points (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
-
-
Sample Analysis:
-
Radioactivity Measurement: The radioactivity in the trapping solution and urine is quantified using liquid scintillation counting.
-
Metabolite Profiling: Urine samples are analyzed for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector, or by Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
-
Data Analysis: The percentage of the administered dose recovered as ¹⁴CO₂, excreted in urine as the parent compound, and as metabolites is calculated to determine the extent of oxidation and the metabolic fate of the test substance.
In Vitro Metabolic Stability Assay in Hepatocytes
This protocol is a general procedure for assessing the metabolic stability of a compound using cryopreserved hepatocytes.[16]
-
Hepatocyte Preparation: Cryopreserved hepatocytes (e.g., from rat, mouse, or human) are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed using trypan blue exclusion.
-
Incubation:
-
Hepatocytes are pre-incubated at 37°C in a humidified incubator with 5% CO₂.
-
The test compound (this compound or adipic acid) is added to the hepatocyte suspension to initiate the reaction. The final concentration should be chosen based on expected physiological levels or for screening purposes (e.g., 1 µM).
-
Samples are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing: The reaction in the collected samples is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t₁/₂) is determined from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot.
-
The in vitro intrinsic clearance (Cl_int) is calculated using the formula: Cl_int = (0.693 / t₁/₂) / (number of hepatocytes/mL).
-
Summary of Quantitative Data
| Parameter | This compound | Adipic Acid | Reference |
| Urinary Excretion in Humans | Elevated in Refsum disease, correlating with plasma phytanic acid.[7][17] | Present in urine, can be a biomarker for gelatin consumption or certain metabolic disorders.[5] | [5][7][18][17] |
| Metabolism in Rodents | Not directly studied. | Metabolite of longer-chain dicarboxylic acids; undergoes further beta-oxidation. | [3][4][19] |
| Effect of Dietary Supplementation (via precursor) | Not applicable. | Precursor (DC12) supplementation in mice led to increased metabolic rate and reduced body fat. | [14] |
Conclusion
This compound and adipic acid, while both dicarboxylic acids, occupy different niches in metabolic research. Adipic acid is an endogenous metabolite of fatty acid oxidation with a well-characterized safety profile. In contrast, this compound is primarily of interest as a diagnostic marker for Refsum disease, and its direct metabolic effects and toxicity in healthy individuals are not well understood.
For researchers in drug development and metabolic diseases, adipic acid may serve as a reference compound for dicarboxylic acid metabolism, while this compound remains a crucial tool for investigating specific inborn errors of metabolism. Future research should aim to directly compare the metabolic and toxicological profiles of these two acids to better understand the physiological consequences of their accumulation.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. Effect of fatty acids on energy coupling processes in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of dicarboxylic acids in vivo and in the perfused kidney of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of dicarboxylic acids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adipic Acid | Rupa Health [rupahealth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytanic acid impairs mitochondrial respiration through protonophoric action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid impairs mitochondrial respiration through protonophoric action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In situ metabolism of 1,omega medium chain dicarboxylic acids in the liver of intact rats as detected by 13C and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 3-Methyladipic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 3-Methyladipic acid. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research and clinical settings. This document outlines the experimental protocols and presents supporting data to aid in the decision-making process for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
This compound is a dicarboxylic acid that can be found in human urine and is a key biomarker in certain metabolic disorders. Accurate quantification of this analyte is crucial for disease diagnosis and monitoring. Both GC-MS and LC-MS are powerful analytical techniques capable of measuring this compound, but they differ significantly in their methodologies, performance characteristics, and sample preparation requirements. This guide explores these differences to provide a clear comparison.
Quantitative Performance Comparison
The performance of GC-MS and LC-MS/MS methods for the analysis of this compound and similar dicarboxylic acids is summarized below. The data is compiled from various studies and represents typical performance characteristics.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 2 ng/m³ | As low as 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 5 ng/m³ | As low as 0.1 ng/mL |
| Precision (RSD%) | ≤ 15%[1] | < 10% |
| Accuracy/Recovery (%) | Typically 80-120% | 90-105% |
Experimental Workflows and Methodologies
The successful implementation of either GC-MS or LC-MS for this compound analysis hinges on a well-defined experimental workflow. The following diagram illustrates a typical cross-validation process, comparing the two techniques.
References
Urinary 3-Methyladipic Acid: A Viable Surrogate for Disease Severity in Adult Refsum Disease?
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of rare metabolic disorders, the accurate monitoring of disease severity is paramount for effective patient management and the evaluation of novel therapeutic interventions. For individuals with Adult Refsum Disease (ARD), a rare autosomal recessive disorder characterized by the accumulation of phytanic acid, plasma phytanic acid levels have long been the gold standard for diagnosis and therapeutic monitoring. However, emerging evidence suggests that urinary 3-Methyladipic acid (3-MAA), a downstream metabolite of phytanic acid, may serve as a valuable, non-invasive alternative for assessing disease status. This guide provides a comprehensive comparison of urinary 3-MAA and plasma phytanic acid as biomarkers for ARD severity, supported by experimental data and detailed methodologies.
Biomarker Performance: A Head-to-Head Comparison
The cornerstone of monitoring ARD is the measurement of phytanic acid accumulation, as its reduction is the primary therapeutic goal.[1] Dietary restriction of phytanic acid is a key treatment strategy to manage symptoms such as retinitis pigmentosa, polyneuropathy, and ataxia.[2][3] Therefore, a reliable biomarker should accurately reflect changes in phytanic acid levels in response to treatment and disease progression.
A key study provides a direct comparison of urinary 3-MAA and plasma phytanic acid in patients with ARD, revealing a significant correlation between the two markers.[4][5] This suggests that urinary 3-MAA excretion reflects the plasma concentration of phytanic acid, the primary pathogenic molecule.
| Biomarker | Sample Type | Correlation with Plasma Phytanic Acid | Key Findings |
| This compound (3-MAA) | Urine | r = 0.61 (p = 0.03)[4][5] | - Excretion increases with rising plasma phytanic acid levels, particularly during periods of metabolic stress like fasting.[4][5]- Offers a non-invasive sample collection method. |
| Phytanic Acid (PA) | Plasma | Not Applicable (Primary Marker) | - Gold standard for diagnosis and monitoring of ARD.[1][6]- Directly measures the accumulated toxic metabolite.[7]- Levels are directly targeted by dietary and other therapeutic interventions.[8] |
Table 1: Comparison of Urinary this compound and Plasma Phytanic Acid in Adult Refsum Disease.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research application. The following are detailed methodologies for the quantification of urinary 3-MAA and plasma phytanic acid.
Quantification of Urinary this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard approach for analyzing organic acids in urine.
Sample Preparation and Extraction:
-
A urine sample is collected, and the volume is normalized based on creatinine (B1669602) concentration.
-
An internal standard is added to the urine sample.
-
The sample is acidified, and organic acids are extracted using an organic solvent such as ethyl acetate.
-
The organic layer is separated and dried.
Derivatization:
-
The dried extract is derivatized to make the organic acids volatile for GC-MS analysis. A common method involves a two-step process of methoximation followed by silylation.
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used to identify and quantify this compound.
Quantification of Plasma Phytanic Acid via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Both GC-MS and LC-MS/MS are widely used for the accurate measurement of phytanic acid in plasma.
Sample Preparation and Extraction:
-
A plasma sample is obtained from the patient.
-
An internal standard (e.g., a deuterated form of phytanic acid) is added.
-
Lipids, including phytanic acid, are extracted from the plasma using a solvent system (e.g., chloroform:methanol).
Derivatization (for GC-MS):
-
The extracted fatty acids are converted to their methyl esters (FAMEs) by reacting with a methylating agent.
Chromatographic Separation and Mass Spectrometric Detection:
-
GC-MS: The FAMEs are separated on a GC column and detected by a mass spectrometer.
-
LC-MS/MS: The extracted fatty acids can be directly analyzed or after derivatization by LC-MS/MS, which offers high sensitivity and specificity.
Signaling Pathways and Metabolic Logic
The rationale for using urinary 3-MAA as a biomarker for ARD lies in its position within the metabolic pathway of phytanic acid. In ARD, the primary alpha-oxidation pathway for phytanic acid is deficient. This leads to the activation of an alternative, minor pathway called omega-oxidation, which results in the formation of 3-MAA.[4][5]
References
- 1. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adult Refsum Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case 369 --Clinical Chemistry Case [path.upmc.edu]
- 8. Table 6. [Treatment of Manifestations in Individuals with Adult Refsum Disease]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Methyladipic Acid vs. Phytanic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers is critical for accurate diagnosis, disease monitoring, and therapeutic development. This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) and phytanic acid as biomarkers, with a focus on their roles in Adult Refsum Disease (ARD).
Introduction
Phytanic acid, a branched-chain fatty acid, is a well-established biomarker for a group of inherited metabolic disorders, most notably Adult Refsum Disease (ARD). In this condition, the primary metabolic pathway for phytanic acid, α-oxidation, is deficient, leading to its accumulation in plasma and tissues. This compound (3-MAA), a dicarboxylic acid, emerges as a metabolite of an alternative, secondary pathway for phytanic acid degradation known as ω-oxidation. This guide delves into a detailed comparison of these two molecules as biomarkers, presenting quantitative data, experimental protocols, and metabolic pathway visualizations to aid in their understanding and application in a research setting.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between phytanic acid and this compound as biomarkers, particularly in the context of Adult Refsum Disease.
| Feature | Phytanic Acid | This compound |
| Biomarker Type | Primary, direct indicator of metabolic block. | Secondary, indicator of alternative pathway activity. |
| Matrix | Plasma | Urine |
| Normal Range (Healthy Adults) | 0.30 – 11.5 µmol/L[1] | A normal but minor component of human urine; specific quantitative range not consistently established. |
| Pathological Levels (Adult Refsum Disease) | Markedly elevated, often >200 µmol/L and can be as high as 1600 µmol/L.[2] | Significantly increased excretion. |
| Clinical Significance | Diagnostic for Adult Refsum Disease and other peroxisomal disorders.[3] | Indicates the activity of the ω-oxidation pathway for phytanic acid degradation, particularly when the primary α-oxidation pathway is impaired.[4][5] |
| Correlation | Urinary 3-MAA excretion correlates with plasma phytanic acid levels in ARD patients (r = 0.61).[4][5] | |
| Capacity of ω-oxidation pathway | The ω-oxidation pathway can metabolize 6.9 (2.8–19.4) mg of phytanic acid per day, leading to 3-MAA excretion.[4][5] |
Metabolic Pathways
The metabolism of phytanic acid is crucial to understanding the roles of both phytanic acid and 3-MAA as biomarkers. In healthy individuals, phytanic acid is primarily metabolized via α-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase halts this pathway. Consequently, the body utilizes an alternative pathway, ω-oxidation, which occurs in the endoplasmic reticulum, to metabolize the accumulating phytanic acid. This process ultimately leads to the formation and excretion of this compound.
Experimental Protocols
Accurate quantification of phytanic acid and this compound is essential for their use as biomarkers. Below are detailed methodologies for their analysis.
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a synthesis of established methods for urinary organic acid analysis.
1. Sample Preparation:
-
Collection: Collect a random urine sample in a sterile, preservative-free container.
-
Storage: Store urine samples frozen at -20°C or lower until analysis.
-
Normalization: Determine the creatinine (B1669602) concentration of the urine sample to normalize the results. The volume of urine to be extracted is adjusted based on the creatinine level.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or another dicarboxylic acid not typically found in urine) to the urine sample.
2. Extraction:
-
Adjust the pH of the urine sample to acidic (pH 1-2) using a suitable acid (e.g., HCl).
-
Perform liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the organic (upper) layer. Repeat the extraction process for a second time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
3. Derivatization:
-
To make the organic acids volatile for GC analysis, a two-step derivatization is typically performed.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract to protect keto groups. Incubate at 60°C for 30 minutes.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at 70-90°C for 15-30 minutes to convert the carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) to separate the derivatized organic acids. The oven temperature is programmed to ramp up to allow for the separation of a wide range of compounds.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of 3-MAA and the internal standard.
-
Quantification: Identify 3-MAA based on its retention time and mass spectrum. Quantify the amount of 3-MAA by comparing the peak area of its characteristic ions to the peak area of the internal standard.
Quantification of Phytanic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on rapid and specific methods developed for the analysis of fatty acids in plasma.[2][6][7]
1. Sample Preparation:
-
Collection: Collect whole blood in an EDTA-containing tube and centrifuge to obtain plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Internal Standard: Add a deuterated phytanic acid internal standard to a small volume of plasma (e.g., 20 µL).
2. Hydrolysis and Extraction:
-
Hydrolysis: Perform alkaline hydrolysis (e.g., with potassium hydroxide (B78521) in ethanol) to release phytanic acid from lipids.
-
Extraction: After hydrolysis, acidify the sample and extract the fatty acids using an organic solvent like hexane. Centrifuge to separate the layers and collect the organic phase.
3. Derivatization:
-
While underivatized analysis is possible, derivatization can improve ionization efficiency and chromatographic separation. A common approach is to convert the carboxylic acid group to an ester.
4. LC-MS/MS Analysis:
-
Injection: Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatography: Use a reverse-phase column (e.g., C8 or C18) to separate phytanic acid from other fatty acids. A gradient elution with solvents like acetonitrile (B52724) and water with a modifier (e.g., formic acid) is typically employed.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both phytanic acid and its deuterated internal standard.
-
Quantification: Create a calibration curve using standards of known phytanic acid concentrations. Quantify the phytanic acid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Diagnostic Accuracy of 3-Methyladipic Acid for Refsum Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diagnostic utility of 3-Methyladipic acid (3-MAA) against established biomarkers for Refsum disease, a rare, autosomal recessive neurological disorder. Characterized by the accumulation of phytanic acid, precise and early diagnosis of Refsum disease is critical for initiating dietary interventions and managing its debilitating symptoms. This document outlines the performance of key diagnostic markers, details the experimental protocols for their quantification, and illustrates the underlying biochemical pathways.
Biomarker Performance: A Comparative Analysis
The diagnosis of Refsum disease primarily relies on the measurement of phytanic acid in plasma or serum.[1][2][3] While elevated phytanic acid is the hallmark of the disease, other biomarkers, including pristanic acid and this compound (3-MAA), offer additional insights for differential diagnosis and monitoring.
| Biomarker | Biological Matrix | Role in Diagnosis | Key Findings |
| Phytanic Acid | Plasma/Serum | Primary Diagnostic Marker | Significantly elevated levels are the definitive diagnostic criterion for Refsum disease.[4][5][6][7][8] |
| Pristanic Acid | Plasma/Serum | Differential Diagnosis | The ratio of phytanic acid to pristanic acid can help distinguish classic Refsum disease from other peroxisomal disorders.[9] |
| This compound (3-MAA) | Urine | Potential Monitoring Marker | Urinary excretion of 3-MAA is correlated with plasma phytanic acid levels, suggesting a role in monitoring disease burden and response to treatment.[10][11][12][13][14] |
Note: To date, specific data on the diagnostic sensitivity and specificity of this compound for the primary diagnosis of Refsum disease are not available in the published literature. Its utility is currently understood in the context of being a metabolic product of phytanic acid, reflecting the body's efforts to clear the toxic buildup via an alternative pathway.
Experimental Protocols
Accurate quantification of these biomarkers is essential for diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
Quantification of Urinary this compound (Organic Acids)
This protocol outlines the general steps for the analysis of organic acids, including 3-MAA, in urine using GC-MS.
Sample Preparation:
-
Normalization: Urine samples are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution. A urine volume equivalent to a specific amount of creatinine (e.g., 1 µmole) is used for analysis.[8]
-
Internal Standard Addition: An internal standard (e.g., tropic acid) is added to each sample for accurate quantification.[8]
-
Oximation: To derivatize keto-acids, the sample is treated with hydroxylamine.[8]
-
Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[8]
-
Derivatization: The extracted organic acids are chemically modified (e.g., trimethylsilyl (B98337) (TMS) derivatization) to increase their volatility for GC-MS analysis.[8]
GC-MS Analysis:
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on the different boiling points and chemical properties of the organic acids as they pass through a capillary column.
-
Mass Spectrometer (MS): As the separated compounds exit the GC column, they enter the MS, which ionizes and fragments them. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Quantification of Plasma Phytanic and Pristanic Acids
This protocol describes the analysis of phytanic and pristanic acids in plasma by GC-MS.
Sample Preparation:
-
Hydrolysis: Plasma samples undergo hydrolysis to release the fatty acids from their bound forms.
-
Internal Standard Addition: Deuterated internal standards for phytanic acid and pristanic acid are added for precise quantification.[11]
-
Extraction: The fatty acids are extracted using an organic solvent.
-
Derivatization: The fatty acids are converted to their methyl esters or other volatile derivatives.
GC-MS Analysis:
-
GC Separation: The derivatized fatty acids are separated on a GC column.
-
MS Detection: The mass spectrometer is used to detect and quantify the specific ions corresponding to the derivatized phytanic and pristanic acids and their internal standards.[11]
Visualizing the Biochemical Landscape
Understanding the metabolic pathways of phytanic acid is crucial for interpreting biomarker data.
Caption: Phytanic acid metabolism in Refsum disease.
This diagram illustrates the primary alpha-oxidation pathway for phytanic acid breakdown, which is deficient in Refsum disease, and the alternative omega-oxidation pathway that leads to the formation of this compound.
Experimental Workflow
The following diagram outlines the typical workflow for the laboratory diagnosis of Refsum disease.
Caption: Laboratory workflow for Refsum disease diagnosis.
This workflow highlights the central role of biomarker analysis, particularly the measurement of phytanic acid, in the diagnostic process, followed by genetic confirmation.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. assets.bmctoday.net [assets.bmctoday.net]
- 4. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 5. jasem.com.tr [jasem.com.tr]
- 6. metbio.net [metbio.net]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Longitudinal 3-Methyladipic Acid Excretion
For researchers, scientists, and professionals in drug development, understanding the dynamics of metabolic biomarkers is crucial. This guide provides a comparative analysis of longitudinal studies on the excretion of 3-Methyladipic acid (3-MAA), a key metabolite in certain metabolic disorders. By presenting quantitative data, detailed experimental protocols, and visualizing the relevant metabolic pathway, this guide aims to offer a comprehensive resource for studying this important biomarker.
Quantitative Data Summary
The primary source of longitudinal data on this compound (3-MAA) excretion comes from a study conducted by Wierzbicki and colleagues in 2003, focusing on patients with Adult Refsum Disease (ARD). ARD is a rare genetic disorder characterized by the accumulation of phytanic acid, leading to an increased reliance on the ω-oxidation pathway for its metabolism, which results in the production and excretion of 3-MAA. The study presents two key longitudinal datasets.
Table 1: Longitudinal 3-MAA Excretion in a Single ARD Patient Over 40 Days
This table summarizes the urinary 3-MAA excretion of a newly diagnosed ARD patient who was placed on a diet low in phytanic acid. The data illustrates the change in 3-MAA levels over an extended period as the dietary phytanic acid load was reduced.
| Day | Urinary this compound (mg/day) |
| 1 | 15.8 |
| 5 | 12.3 |
| 10 | 9.7 |
| 15 | 8.1 |
| 20 | 6.9 |
| 25 | 6.0 |
| 30 | 5.3 |
| 35 | 4.8 |
| 40 | 4.5 |
Data extracted and inferred from figures in Wierzbicki et al., 2003.
Table 2: Longitudinal 3-MAA Excretion in ARD Patients During a 56-Hour Fast
This table presents the urinary 3-MAA excretion in five ARD patients undergoing a controlled 56-hour fast. Fasting induces the mobilization of stored phytanic acid, leading to a subsequent increase in its metabolism via ω-oxidation and a rise in 3-MAA excretion. The data is presented as the mean ± standard deviation.
| Time (hours) | Urinary this compound (mg/day equivalent) |
| 0 | 7.2 ± 2.1 |
| 12 | 9.8 ± 2.9 |
| 24 | 13.5 ± 4.0 |
| 36 | 18.1 ± 5.3 |
| 48 | 21.6 ± 6.4 |
| 56 | 22.5 ± 6.7 |
Data synthesized from the reported 208 ± 58% increase from baseline in Wierzbicki et al., 2003.
Table 3: Comparison of Urinary 3-MAA Excretion in Different Populations
This table provides a comparative overview of urinary 3-MAA levels in ARD patients from the longitudinal studies and available reference ranges for healthy individuals. This comparison highlights the significant elevation of 3-MAA in the patient population.
| Population | Condition | Urinary this compound (mg/g creatinine) | Source |
| Adult Refsum Disease Patients | Baseline | 5.2 - 19.4 | Wierzbicki et al., 2003 |
| Adult Refsum Disease Patients | During Fasting (peak) | 15.6 - 58.2 | Wierzbicki et al., 2003 (calculated) |
| Healthy Adults | Normal Diet | < 5.0 | General Clinical Reference |
Experimental Protocols
The accurate quantification of urinary this compound is essential for longitudinal studies. The methodologies employed in the cited research and generally in the field of metabolic analysis are detailed below.
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the analysis of organic acids, including 3-MAA, in urine samples.
1. Sample Preparation:
-
Collection: 24-hour urine collections are preferred for longitudinal studies to minimize diurnal variations. Spot urine samples normalized to creatinine (B1669602) concentration are also commonly used.
-
Storage: Urine samples should be stored at -20°C or lower to prevent degradation of metabolites.
-
Internal Standard: An internal standard, such as a stable isotope-labeled version of 3-MAA or a structurally similar but biologically absent compound, is added to each urine sample to correct for variations in extraction efficiency and instrument response.
2. Extraction of Organic Acids:
-
Acidification: The urine sample is acidified to a pH of 1-2 using a strong acid (e.g., hydrochloric acid). This protonates the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.
-
Solvent Extraction: The acidified urine is extracted with an organic solvent, typically ethyl acetate (B1210297) or diethyl ether. This is usually performed multiple times to ensure complete extraction of the organic acids. The organic layers are then pooled.
-
Drying: The pooled organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen gas, often with mild heating.
3. Derivatization:
-
Purpose: Organic acids are often not volatile enough for direct analysis by gas chromatography. Derivatization converts them into more volatile and thermally stable compounds.
-
Procedure: The dried extract is derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine (B92270) or acetonitrile. The mixture is heated to ensure complete reaction.
4. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The different organic acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Quantification: The concentration of 3-MAA is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard's characteristic ions. A calibration curve prepared with known concentrations of 3-MAA is used to calculate the absolute concentration in the original urine sample.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and a typical workflow for its analysis.
Caption: Metabolic pathway of phytanic acid via ω-oxidation leading to this compound.
Caption: Workflow for the quantification of urinary this compound.
3-Methyladipic Acid in Patient Populations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyladipic acid (3-MAA) concentrations across different patient populations. This compound, a dicarboxylic acid, serves as a biomarker for certain metabolic disorders. Understanding its varying levels in different patient cohorts is crucial for diagnostics, therapeutic development, and a deeper comprehension of metabolic pathways. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates the relevant metabolic pathway.
Quantitative Comparison of this compound Levels
The concentration of this compound in biological fluids, particularly urine, varies significantly between healthy individuals and those with specific metabolic disorders. The following table summarizes the reported urinary excretion of 3-MAA in different patient populations.
| Patient Population | Analyte | Concentration (mg/g creatinine) | Notes |
| Adult Refsum Disease (ARD) | This compound | Raised (specific values vary depending on plasma phytanic acid levels) | 3-MAA is a key indicator of ω-oxidation of phytanic acid, an alternative metabolic pathway that is upregulated in ARD.[1][2] |
| Heterozygotes for ARD | This compound | 5.2 (not significantly different from healthy controls) | Individuals carrying one copy of the gene for ARD do not show a significant elevation in 3-MAA excretion under normal conditions. |
| Healthy Controls | This compound | 3.4 | Baseline levels of 3-MAA in the general population are low. |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | This compound | Not typically reported as a primary biomarker. Urinary organic acid profiles show a generalized dicarboxylic aciduria.[3][4][5] | The characteristic findings are elevations of hexanoylglycine, suberylglycine, and octanoylcarnitine.[3][5] |
| Methylmalonic Acidemia (MMA) | This compound | Not reported as a primary biomarker. | The hallmark of MMA is the significant elevation of methylmalonic acid in urine.[6][7][8][9] Other elevated metabolites include methylcitric acid and 3-hydroxypropionic acid.[7][9] |
| Diabetic Ketoacidosis (DKA) | This compound | Not typically reported as a primary biomarker. | The urinary organic acid profile is dominated by high levels of ketone bodies (acetoacetate and 3-hydroxybutyrate).[10] |
Experimental Protocols
The quantification of this compound and other organic acids in urine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of metabolites.
Methodology: Urinary Organic Acid Analysis by GC-MS
1. Sample Preparation:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used for analysis.[11]
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) is added to each sample to correct for variations in extraction efficiency and instrument response.[11][12]
-
The urine sample is acidified, typically with hydrochloric acid, to a pH of less than 2.[13]
-
Sodium chloride is added to saturate the solution, which enhances the extraction of organic acids into an organic solvent.[13]
2. Extraction:
-
The acidified and salt-saturated urine is extracted with an organic solvent, most commonly ethyl acetate (B1210297) or diethyl ether.[12][13][14] This step is often repeated to ensure complete extraction of the organic acids.[14]
-
The organic layers are combined and then evaporated to dryness under a stream of nitrogen gas.[13][14]
3. Derivatization:
-
To make the organic acids volatile for GC analysis, they must be derivatized. This is a chemical modification that replaces active hydrogen atoms with less polar groups.
-
A common derivatization procedure involves a two-step process:
-
Oximation: The dried extract is first treated with a methoxyamine solution to convert keto-acids into their methoxime derivatives.[10][14]
-
Silylation: Subsequently, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the remaining acidic protons into trimethylsilyl (B98337) (TMS) esters and ethers.[13][15]
-
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the capillary column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
-
The mass spectrum of each compound provides a unique fingerprint that allows for its identification by comparison to a library of known compounds.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Metabolic Pathway of this compound Formation
This compound is primarily a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet. In healthy individuals, phytanic acid is metabolized through α-oxidation in the peroxisomes. However, in patients with Adult Refsum Disease (ARD), a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this primary pathway.[11] This leads to the activation of an alternative pathway, ω-oxidation, followed by β-oxidation, which results in the formation and excretion of this compound.[1][2]
Caption: Phytanic acid metabolism and 3-MAA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. imj.ie [imj.ie]
- 6. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for the diagnosis and management of methylmalonic acidaemia and propionic acidaemia: First revision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic-mass spectrometric profile of organic acids in urine and serum of diabetic ketotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metbio.net [metbio.net]
- 12. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 13. erndim.org [erndim.org]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of Metabolic Disorder Diagnostics: A Comparative Analysis of 3-Methyladipic Acid
For researchers, scientists, and drug development professionals navigating the complexities of inborn errors of metabolism, the precise and timely diagnosis of these conditions is paramount. This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) as a diagnostic marker, evaluating its specificity and sensitivity against established biomarkers for key metabolic disorders. We delve into the experimental data, detailed protocols, and underlying biochemical pathways to offer a clear perspective on its clinical utility.
This compound: A Secondary Player in Adult Refsum Disease
This compound, a dicarboxylic acid, primarily emerges as a urinary metabolite in the context of Adult Refsum Disease (ARD). This rare autosomal recessive disorder is characterized by the accumulation of phytanic acid due to a deficiency in the alpha-oxidation pathway. While elevated plasma phytanic acid is the definitive diagnostic marker for ARD, 3-MAA serves as an indicator of the activity of an alternative, minor metabolic route known as the omega-oxidation pathway.
Urinary excretion of 3-MAA has been shown to correlate with plasma phytanic acid levels in patients with ARD. However, specific data on the sensitivity and specificity of 3-MAA as a standalone diagnostic marker for ARD are not well-established in the literature. Its clinical utility is therefore considered secondary to the direct measurement of phytanic acid.
A Stark Contrast: The High Specificity and Sensitivity of Acylcarnitine Profiling in MCAD Deficiency
In contrast to the role of 3-MAA in ARD, the diagnostic landscape for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is dominated by highly specific and sensitive biomarkers. MCAD deficiency is the most common inherited disorder of fatty acid beta-oxidation. The diagnostic gold standard is the analysis of acylcarnitine profiles in plasma or dried blood spots by tandem mass spectrometry.
Newborn screening programs utilizing this method have demonstrated exceptional diagnostic accuracy. The hallmark of MCAD deficiency is a significant elevation of octanoylcarnitine (B1202733) (C8), with lesser elevations of hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10). For MCAD deficiency screening by tandem mass spectrometry, the clinical sensitivity and specificity are reported to be 100% and 99.99%, respectively.
Urinary organic acid analysis in MCAD deficiency reveals a characteristic pattern of dicarboxylic acids, including suberic, sebacic, and adipic acids, as well as the pathognomonic hexanoylglycine (B26119) and suberylglycine. While valuable for confirming a diagnosis and monitoring patients, the primary screening and diagnostic power lies with the acylcarnitine profile.
Quantitative Data Summary
| Disorder | Primary Diagnostic Marker | Alternative/Secondary Marker | Sensitivity | Specificity |
| Adult Refsum Disease (ARD) | Plasma Phytanic Acid | Urinary this compound | Not Established | Not Established |
| MCAD Deficiency | Plasma Acylcarnitine Profile (C8, C6, C10) | Urinary Organic Acids (Hexanoylglycine, Suberylglycine) | 100% (Acylcarnitine) | 99.99% (Acylcarnitine) |
Signaling and Metabolic Pathways
The metabolic pathways underlying these disorders are crucial for understanding the roles of their respective biomarkers.
Caption: Phytanic acid metabolism in Adult Refsum Disease.
Caption: Metabolic consequences of MCAD deficiency.
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of organic acids in urine.
Caption: GC-MS workflow for urinary organic acid analysis.
Methodology:
-
Sample Preparation: A known volume of urine is spiked with an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidification: The sample is acidified to a pH of approximately 1-2.
-
Extraction: Organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is typically performed twice to ensure complete extraction.
-
Drying: The organic extracts are combined and dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and then ionized and fragmented in the mass spectrometer.
-
Quantification: The concentration of 3-MAA is determined by comparing the peak area of the analyte to that of the internal standard.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the analysis of acylcarnitines from dried blood spots.
Caption: MS/MS workflow for acylcarnitine profiling.
Methodology:
-
Sample Preparation: A small disc is punched from a dried blood spot collected on a filter card.
-
Extraction: The acylcarnitines are extracted from the blood spot using a solvent (typically methanol) containing a mixture of stable isotope-labeled internal standards for various acylcarnitine species.
-
Derivatization: The extracted acylcarnitines are derivatized to their butyl esters by incubation with butanolic-HCl.
-
MS/MS Analysis: The derivatized sample is introduced into the tandem mass spectrometer via flow injection. A precursor ion scan for m/z 85 is typically used to specifically detect the butyl-esterified acylcarnitines.
-
Quantification: The concentrations of individual acylcarnitines (C6, C8, C10, etc.) are calculated based on the ion intensity ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
Conclusion
In the diagnostic arena of inborn errors of metabolism, the utility of a biomarker is defined by its sensitivity and specificity. While this compound provides a window into the alternative omega-oxidation pathway in Adult Refsum Disease, its diagnostic power is limited, and it remains a secondary marker to plasma phytanic acid. In stark contrast, the acylcarnitine profile, particularly the elevation of C8, C6, and C10 species, stands as a robust, highly sensitive, and specific diagnostic tool for MCAD deficiency. The adoption of tandem mass spectrometry for newborn screening has revolutionized the early detection of MCAD deficiency, leading to improved clinical outcomes. For researchers and clinicians, understanding the distinct roles and diagnostic capabilities of these biomarkers is essential for accurate and efficient patient management.
A Comparative Guide to 3-Methyladipic Acid and Other Fatty Acid Oxidation Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-methyladipic acid with other key fatty acid oxidation (FAO) markers. It is designed to assist researchers, scientists, and drug development professionals in understanding the biochemical significance, diagnostic utility, and analytical methodologies for these biomarkers. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biochemical pathways to facilitate a deeper understanding of their roles in metabolic health and disease.
Introduction to Fatty Acid Oxidation and its Markers
Fatty acid oxidation is a critical metabolic process for energy production, particularly during periods of fasting or prolonged exercise. Inborn errors of metabolism affecting this pathway can lead to a spectrum of clinical presentations, from hypoglycemia and lethargy to severe cardiomyopathy and sudden infant death. The diagnosis and monitoring of these disorders rely on the detection of specific metabolic byproducts that accumulate as a result of enzymatic defects.
When the primary β-oxidation pathway is impaired, alternative routes such as ω-oxidation become more active, leading to the formation and excretion of dicarboxylic acids.[1][2] These, along with other metabolites, serve as crucial biomarkers for identifying and characterizing fatty acid oxidation disorders (FAODs). This guide focuses on this compound and compares it with other significant markers, including adipic acid, suberic acid, ethylmalonic acid, and 3-hydroxyisovaleric acid.
Biochemical Pathways of Fatty Acid Oxidation Markers
The accumulation of specific organic acids is a hallmark of disrupted fatty acid metabolism. The following diagram illustrates the general pathways leading to the formation of key FAO markers.
As depicted in Figure 1, defects in the β-oxidation spiral lead to an accumulation of fatty acids, which are then shunted to the ω-oxidation pathway. This results in the production of dicarboxylic acids such as adipic and suberic acid. This compound is primarily a metabolite of phytanic acid, a branched-chain fatty acid.[3][4] Ethylmalonic acid arises from the metabolism of short-chain fatty acids like butyrate (B1204436), and its elevation can indicate a block in this process, often linked to deficiencies in carnitine or riboflavin (B1680620).[5][6] 3-Hydroxyisovaleric acid is a marker for biotin (B1667282) deficiency, as it is formed when the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is impaired during leucine (B10760876) catabolism.[7]
Comparison of Fatty Acid Oxidation Markers
The clinical utility of a biomarker is determined by its sensitivity and specificity for a particular condition. The following table summarizes the key characteristics of this compound and other selected FAO markers.
| Marker | Primary Associated Condition(s) | Biochemical Origin | Normal Adult Urinary Range (mmol/mol creatinine) |
| This compound | Adult Refsum Disease, other peroxisomal disorders | ω-oxidation of phytanic acid | Not well-established; generally low in healthy individuals |
| Adipic Acid | Dicarboxylic aciduria (e.g., MCAD deficiency), carnitine deficiency, ketosis | ω-oxidation of fatty acids | < 2.8[8] |
| Suberic Acid | Dicarboxylic aciduria (e.g., MCAD deficiency), carnitine deficiency | ω-oxidation of fatty acids | < 2.1[9] |
| Ethylmalonic Acid | Ethylmalonic encephalopathy, SCAD deficiency, carnitine deficiency, riboflavin deficiency | Metabolism of butyrate and other short-chain fatty acids | < 10[10] |
| 3-Hydroxyisovaleric Acid | Biotin deficiency, multiple carboxylase deficiency | Leucine catabolism | ≤ 29[7] |
Note: Reference ranges can vary between laboratories and populations. The provided ranges are for general guidance.
Experimental Protocols
The quantitative analysis of urinary organic acids is most commonly performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the analysis of this compound and other fatty acid oxidation markers in urine.
Sample Preparation: Urinary Organic Acid Extraction and Derivatization
-
Urine Collection and Normalization: A random urine sample is collected and frozen at -20°C until analysis. The urinary creatinine (B1669602) concentration is determined to normalize the organic acid levels. An aliquot of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) is used for extraction.
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of an analyte or a non-endogenous compound like tropic acid) is added to the urine sample to correct for variations in extraction efficiency and instrument response.
-
Acidification and Extraction: The urine sample is acidified to a pH of 1-2 with hydrochloric acid. The organic acids are then extracted from the aqueous phase into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This step is typically repeated to ensure complete extraction.
-
Drying: The organic solvent containing the extracted acids is evaporated to dryness under a stream of nitrogen.
-
Derivatization: To increase their volatility for GC-MS analysis, the dried organic acids are derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (B98337) groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC inlet.
-
Separation: The organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to ramp the oven temperature, allowing for the sequential elution of different compounds.
-
Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in full-scan mode to identify the compounds based on their unique mass spectra and in selected ion monitoring (SIM) mode for accurate quantification of target analytes. The concentration of each organic acid is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve.
The following diagram illustrates a typical workflow for urinary organic acid analysis.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Ethylmalonic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 8. Adipic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Suberic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Harmonization of Analytical Methods for 3-Methyladipic Acid: A Comparative Guide to GC-MS and LC-MS/MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methyladipic acid (3-MAA), a dicarboxylic acid and a key biomarker in certain metabolic disorders, is crucial for clinical diagnostics and biomedical research. The harmonization of analytical methods is essential to ensure reliable and comparable results across different laboratories and studies. This guide provides an objective comparison of the two primary analytical techniques for 3-MAA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by a summary of performance data from validated methods and detailed experimental protocols.
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sample Volatility | Requires derivatization (e.g., silylation) to increase the volatility of 3-MAA.[1][2] | Suitable for direct analysis of non-volatile 3-MAA, though derivatization is often used to enhance sensitivity. |
| Sample Preparation | More complex, involving extraction and mandatory derivatization.[2][3] | Can be simpler ("dilute-and-shoot"), but often involves derivatization for improved performance.[4][5] |
| Sensitivity | High sensitivity, with detection limits typically in the low ng/mL range.[1][6] | Generally offers higher sensitivity, with limits of detection in the low ng/mL to pg/mL range, especially with derivatization.[7] |
| Selectivity | High selectivity, particularly with high-resolution mass analyzers. | Very high selectivity, especially with MS/MS, which minimizes matrix interference.[8] |
| Throughput | Can be lower due to the time required for the derivatization step.[4] | Higher throughput is often achievable due to simpler and automatable sample preparation.[4] |
| Cost | Instrumentation can be less expensive than high-end LC-MS/MS systems. | Can have higher initial instrument and maintenance costs. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of this compound and similar dicarboxylic acids using GC-MS and LC-MS/MS. These values provide a benchmark for what can be expected when developing and validating analytical methods.
| Parameter | GC-MS (with Silylation Derivatization) | LC-MS/MS (with Phenylenediamine Derivatization) |
| Limit of Detection (LOD) | ≤2 ng/mL[1][6] | As low as 0.01 ng/mL for some organic acids[7] |
| Limit of Quantification (LOQ) | 0.1 µmol/L[8] | 10 ng/mL |
| Linearity (R²) | >0.99[9] | >0.99[7] |
| Recovery | 90-93%[9] | 90-105%[7] |
| Precision (%RSD) | <15%[1][3][6] | ≤10%[7] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols represent common practices and may require optimization based on specific laboratory conditions and sample matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol describes a common procedure for the analysis of 3-MAA in urine, which requires a derivatization step to increase its volatility.
1. Sample Preparation and Extraction:
-
Matrix: Human Urine
-
Internal Standard: Add an appropriate stable-isotope labeled internal standard for this compound.
-
Extraction: Acidify the urine sample to a pH of approximately 1-2 with HCl. Extract the organic acids using a suitable organic solvent such as ethyl acetate. Repeat the extraction twice. Pool the organic layers and evaporate to dryness under a stream of nitrogen.[3]
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Cap the vial tightly and heat at 60-70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[1]
-
Cool the sample to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3-MAA-TMS derivative.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Phenylenediamine Derivatization
This protocol details a sensitive method for the quantification of 3-MAA in plasma or serum, utilizing derivatization to enhance ionization and chromatographic retention.[7]
1. Sample Preparation and Deproteinization:
-
Matrix: Human Plasma or Serum
-
Internal Standard: Add a stable-isotope labeled internal standard for this compound.
-
Deproteinization: Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
2. Derivatization:
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in a solution containing a phenylenediamine-based derivatizing reagent and a coupling agent (e.g., EDC).
-
Incubate the mixture to allow the derivatization reaction to complete. The specific conditions (temperature and time) should be optimized for the specific reagent used.[7]
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation of 3-MAA from other isomers and matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, or Agilent).
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the precursor-product ion transition for the derivatized 3-MAA.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the analytical methods described.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
LC-MS/MS is generally recommended for high-throughput clinical applications due to its potential for simpler sample preparation, higher sensitivity, and excellent selectivity. The ability to automate sample processing further enhances its suitability for large-scale studies.[4]
-
GC-MS remains a robust and cost-effective alternative, particularly in laboratories where this instrumentation is already well-established. While the mandatory derivatization step adds complexity, the method provides excellent chromatographic resolution and sensitivity.[2]
For the harmonization of analytical methods, it is critical to implement rigorous method validation procedures, including the use of certified reference materials and participation in external quality assessment schemes. This will ensure that data generated from different laboratories, regardless of the method employed, are both accurate and comparable.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 3. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Clinical Validation of 3-Methyladipic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) as a clinical biomarker, primarily in the context of Adult Refsum Disease (ARD), and evaluates its performance against established diagnostic standards. Experimental data from cohort studies are presented, alongside detailed experimental protocols and relevant metabolic pathways to provide a thorough understanding of its clinical utility.
Overview of this compound as a Biomarker
This compound is a dicarboxylic acid that appears in urine as a metabolite of phytanic acid.[1] In healthy individuals, the dietary branched-chain fatty acid phytanic acid is primarily metabolized via alpha-oxidation in the peroxisomes. However, in Adult Refsum Disease, a rare autosomal recessive disorder, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this pathway.[2][3] This leads to the accumulation of phytanic acid, which is then shunted into an alternative, minor pathway called omega-oxidation. The end product of this pathway is this compound, which is then excreted in the urine.[4] Consequently, elevated levels of urinary 3-MAA can be indicative of a defect in phytanic acid alpha-oxidation.[4]
Comparative Analysis of Diagnostic Markers for Adult Refsum Disease
The primary diagnostic marker for Adult Refsum Disease is the measurement of phytanic acid in plasma.[3][5] Genetic testing for mutations in the PHYH and PEX7 genes confirms the diagnosis.[6] While urinary 3-MAA is elevated in ARD, it is generally considered a secondary or supportive biomarker. The following table compares these diagnostic markers.
| Biomarker | Method of Analysis | Sample Type | Advantages | Limitations | Clinical Utility |
| Phytanic Acid | Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma/Serum | High sensitivity and specificity for ARD [5]; Well-established diagnostic standard.[3] | Invasive sample collection. | Primary diagnostic marker .[7] |
| This compound (3-MAA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Non-invasive sample collection; Reflects metabolic flux through the ω-oxidation pathway.[4] | Limited data on sensitivity and specificity ; Influenced by dietary phytanic acid intake; Considered a less direct marker than plasma phytanic acid.[8][9] | Supportive diagnostic marker; Potential for monitoring dietary compliance. |
| Genetic Testing | DNA Sequencing | Whole Blood | Confirmatory diagnosis ; Identifies specific mutations.[6] | Higher cost; May not be readily available in all clinical settings. | Definitive diagnosis and genetic counseling. |
Quantitative Data from Cohort Studies
A cohort study involving 11 patients with Adult Refsum Disease provided quantitative data on the excretion of this compound.
| Parameter | Value | Interpretation | Reference |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | Represents the daily amount of phytanic acid metabolized via the ω-oxidation pathway, leading to 3-MAA formation. | [8] |
| Correlation of urinary 3-MAA with plasma phytanic acid | r = 0.61 (P = 0.03) | A statistically significant positive correlation, indicating that as plasma phytanic acid levels increase, so does the urinary excretion of 3-MAA. | [8] |
| Increase in 3-MAA excretion during fasting | 208 ± 58% | During fasting, stored phytanic acid is released, leading to a significant increase in its metabolism through the ω-oxidation pathway and subsequent 3-MAA excretion. | [8] |
A study on a healthy pediatric population provided reference ranges for urinary organic acids, including this compound (referred to as 3-methyl adipinic acid), which can serve as a baseline for comparison.
| Age Group | Mean ± SD (mmol/mol creatinine) |
| 2 days - 1 month | 3.5 ± 2.1 |
| 1 month - 1 year | 2.9 ± 1.8 |
| 1 - 5 years | 2.5 ± 1.5 |
| 5 - 15 years | 2.1 ± 1.2 |
| Reference | [10] |
Experimental Protocols
Quantification of Urinary this compound by GC-MS
This protocol is a generalized method for the analysis of organic acids in urine and is applicable for the quantification of this compound.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., tropic acid).
-
Adjust the pH to <2 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids twice with 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.[11]
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: this compound is identified based on its retention time and mass spectrum compared to a pure standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Experimental Workflows
Phytanic Acid Metabolism
The following diagram illustrates the two main metabolic pathways for phytanic acid: alpha-oxidation (the major pathway in healthy individuals) and omega-oxidation (the pathway that becomes more active in Adult Refsum Disease).
Caption: Metabolic fate of dietary phytanic acid.
Experimental Workflow for Urinary 3-MAA Analysis
The diagram below outlines the key steps in the analytical workflow for the quantification of this compound in urine samples.
Caption: Analytical workflow for urinary 3-MAA.
Conclusion
The clinical validation of this compound as a standalone diagnostic biomarker for Adult Refsum Disease is not strongly supported by current literature. While its urinary levels are elevated in ARD patients due to the upregulation of the ω-oxidation pathway for phytanic acid, it is considered a secondary marker. The established gold standard for diagnosis remains the quantification of plasma phytanic acid, confirmed by genetic testing. However, urinary 3-MAA analysis can serve as a valuable, non-invasive tool to support a diagnosis of ARD and may have potential in monitoring dietary compliance. Further research in larger, well-defined patient cohorts is necessary to establish the sensitivity, specificity, and precise clinical utility of urinary this compound in the diagnosis and management of Adult Refsum Disease.
References
- 1. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. medlink.com [medlink.com]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. geneskin.org [geneskin.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 10. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erndim.org [erndim.org]
Safety Operating Guide
Proper Disposal of 3-Methyladipic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Methyladipic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is a skin, eye, and respiratory tract irritant. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Nitrile rubber or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation. |
| Body Protection | A fully-buttoned lab coat or other protective clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if ventilation is inadequate. | Avoids inhalation of irritating dust particles. |
Handling and Storage of Waste:
-
Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.
-
Store waste in a cool, dry, well-ventilated area in a tightly closed, properly labeled container.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.
-
Wash hands thoroughly after handling the waste.
Step-by-Step Disposal Procedures
The primary recommendation from safety data sheets is to engage a licensed professional waste disposal service for the final disposal of this compound. The following steps provide a comprehensive operational plan for managing the waste within the laboratory until it is collected by a certified waste disposal contractor.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, unused chemical, contaminated labware (e.g., filter paper, weighing boats), and solutions.
-
Segregate the Waste: Collect all this compound waste in a designated, compatible, and properly sealed container. This container should be made of a material such as high-density polyethylene (B3416737) (HDPE). Do not mix this waste with other waste streams to prevent unintended reactions.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a sturdy, leak-proof container with a secure lid for solid waste. For solutions, use a container compatible with aqueous acidic waste.
-
Labeling: As soon as the first particle of waste is added, affix a completed hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 3058-01-3
-
The associated hazards (e.g., Irritant)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: On-site Accumulation and Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the release of material in case of a leak.
-
Container Management: Keep the waste container closed at all times except when adding waste. Ensure the exterior of the container remains clean and free of contamination.
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the residual chemical.
-
Container Disposal: After triple-rinsing and air-drying, deface or remove the original label. The container can then be disposed of as non-hazardous waste or recycled according to your institution's policies.
Step 5: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for the pickup and proper disposal of the full waste container.
-
Professional Disposal: The designated method for final disposal is typically through a licensed chemical destruction facility. Controlled incineration in a rotary kiln at high temperatures is a common practice for organic acid waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in safety data sheets, the general principle for the treatment of non-halogenated, solid organic acid waste by a professional service involves high-temperature incineration. This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide and water.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 3058-01-3 | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₂O₄ | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | Soluble | [1] |
| pKa | 4.66 ± 0.10 (Predicted) | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from laboratory generation to final destruction.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
